molecular formula C9H6F2O B1310547 4,5-Difluoro-1-indanone CAS No. 628732-11-6

4,5-Difluoro-1-indanone

Cat. No.: B1310547
CAS No.: 628732-11-6
M. Wt: 168.14 g/mol
InChI Key: FHKJIIXGCLYMCN-UHFFFAOYSA-N
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Description

4,5-Difluoro-1-indanone (CAS 628732-11-6) is a fluorinated cyclic ketone of significant interest in medicinal chemistry and materials science research. With a molecular formula of C9H6F2O and a molecular weight of 168.14 g/mol, it serves as a versatile building block for the synthesis of various complex molecules . The compound is a solid with a high boiling point of approximately 259.7 °C and a density of 1.362 g/cm³ . In pharmaceutical research, indanone derivatives are recognized as key intermediates and privileged structures in drug discovery . They are frequently explored as core scaffolds in the development of therapeutic agents, with research applications spanning the study of treatments for Alzheimer's disease, cancer, and viral infections . Specifically, 1-indanone derivatives have recently been investigated as high-affinity ligands for alpha-synuclein fibrils, a pathological hallmark of Parkinson's disease, highlighting their value in developing diagnostic tools for neurodegenerative disorders . Furthermore, the incorporation of fluorine atoms can fine-tune the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable candidate in the design of bioactive compounds . Researchers also utilize this compound in the synthesis of novel fluorinated materials, including those with potential non-linear optical properties . Please handle with care. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use in humans, nor is it intended for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-difluoro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O/c10-7-3-1-5-6(9(7)11)2-4-8(5)12/h1,3H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHKJIIXGCLYMCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446351
Record name 4,5-DIFLUORO-1-INDANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

628732-11-6
Record name 4,5-DIFLUORO-1-INDANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4,5-Difluoro-1-indanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Difluoro-1-indanone is a crucial fluorinated building block in medicinal chemistry, valued for its rigid bicyclic scaffold and the strategic placement of two fluorine atoms. These fluorine substituents can significantly enhance the metabolic stability, binding affinity, and overall pharmacological profile of derivative drug candidates. This technical guide provides a comprehensive exploration of the synthesis and characterization of this compound, offering field-proven insights into experimental design, causality, and analytical validation. We delve into the prevalent synthetic methodology, the intramolecular Friedel-Crafts acylation, and detail the spectroscopic techniques required for unambiguous structural confirmation and purity assessment.

Introduction: The Strategic Importance of this compound

The 1-indanone core is a privileged structure, appearing in a multitude of biologically active molecules and therapeutic agents, including treatments for neurodegenerative diseases like Alzheimer's.[1] The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design, often leading to improved pharmacokinetic and pharmacodynamic properties. This compound merges these two valuable features, offering a unique starting point for the synthesis of novel therapeutics. The electron-withdrawing nature of the fluorine atoms can modulate the reactivity of the indanone system and introduce specific electronic interactions with biological targets. This guide serves as a senior-level resource for professionals engaged in the synthesis and application of this high-value intermediate.

Synthesis: A Mechanistic and Practical Approach

The most robust and widely employed method for constructing the 1-indanone core is the intramolecular Friedel-Crafts acylation of a 3-arylpropanoic acid derivative.[1] This pathway is efficient and provides a direct route to the desired cyclic ketone.

The Precursor: Synthesis of 3-(3,4-Difluorophenyl)propanoic Acid

The journey to this compound begins with its acyclic precursor, 3-(3,4-difluorophenyl)propanoic acid. This intermediate is typically synthesized via the hydrogenation of the corresponding acrylic acid derivative.

Step-by-Step Protocol: Synthesis of 3-(3,4-Difluorophenyl)propanoic Acid

  • Reaction Setup: A solution of 3-(3,4-difluorophenyl)propenoic acid in a suitable solvent such as tetrahydrofuran (THF) or ethyl acetate is prepared in a pressure vessel.

  • Catalyst Addition: A catalytic amount (typically 5-10% by weight) of palladium on carbon (10% Pd/C) is added to the solution as a slurry.

  • Hydrogenation: The vessel is sealed and purged with hydrogen gas, then pressurized to approximately 50 psi. The mixture is shaken or stirred vigorously at room temperature for several hours (e.g., 4 hours).

  • Monitoring and Workup: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Isolation: The reaction mixture is carefully filtered through a pad of Celite to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure to yield the crude 3-(3,4-difluorophenyl)propanoic acid, which can be used directly in the next step or purified further if necessary.[2]

The Core Reaction: Intramolecular Friedel-Crafts Acylation

The key synthetic step is the acid-catalyzed cyclization of 3-(3,4-difluorophenyl)propanoic acid. This reaction proceeds via an electrophilic aromatic substitution mechanism.

Causality Behind the Method: The choice of a strong acid catalyst is critical. The acid protonates the carboxylic acid, facilitating the loss of water to generate a highly electrophilic acylium ion. This intermediate is then attacked by the electron-rich aromatic ring in an intramolecular fashion to form the five-membered ring.[1] Polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) are often preferred as they can act as both the catalyst and the reaction solvent, driving the reaction to completion through dehydration.

Step-by-Step Protocol: Synthesis of this compound

  • Reagent Preparation: 3-(3,4-Difluorophenyl)propanoic acid is added to an excess of polyphosphoric acid (PPA) in a round-bottom flask equipped with a mechanical stirrer.

  • Reaction Conditions: The mixture is heated, typically to around 80-100°C, and stirred vigorously for a period of 1-3 hours. The viscosity of PPA requires efficient stirring to ensure a homogenous reaction.

  • Reaction Monitoring: The progress of the cyclization is monitored by TLC or GC-MS until the starting material is no longer detectable.

  • Quenching: The reaction is terminated by carefully and slowly pouring the hot, viscous mixture onto crushed ice with vigorous stirring. This hydrolyzes the PPA and precipitates the organic product.

  • Extraction: The aqueous slurry is extracted multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Washing and Drying: The combined organic layers are washed sequentially with water, a saturated sodium bicarbonate solution (to remove any unreacted acid), and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure to yield the crude this compound. The product is then purified by column chromatography on silica gel or by recrystallization to afford the final product as a solid.

Synthetic Workflow Visualization

The following diagram illustrates the logical flow of the synthesis from the starting arene to the final indanone product.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_cyclization Core Synthesis start 3,4-Difluorobenzaldehyde intermediate1 3-(3,4-Difluorophenyl)propenoic acid start->intermediate1 Knoevenagel Condensation precursor 3-(3,4-Difluorophenyl)propanoic acid intermediate1->precursor Hydrogenation (Pd/C, H2) cyclization Intramolecular Friedel-Crafts Acylation precursor->cyclization PPA or Eaton's Reagent, Heat product This compound cyclization->product Purification (Chromatography)

Caption: Synthetic pathway to this compound.

Characterization: A Multi-Technique Approach for Structural Validation

Unambiguous characterization is paramount to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques provides a complete structural picture.

Spectroscopic Data Summary

The following tables summarize the expected data from key analytical techniques.

Table 1: NMR Spectroscopic Data (Predicted)

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Assignment
¹H ~7.2-7.5 m Aromatic-H
¹H ~3.1-3.3 t ~6-7 -CH₂- (alpha to C=O)
¹H ~2.7-2.9 t ~6-7 Ar-CH₂-
¹³C ~195-205 (t) C=O
¹³C ~150-160 (dd) J(C,F) Ar-C-F
¹³C ~115-135 m J(C,F) Ar-C
¹³C ~36 s -CH₂- (alpha to C=O)
¹³C ~25 s Ar-CH₂-
¹⁹F ~ -130 to -145 m Ar-F

Note: Chemical shifts are approximate and solvent-dependent. Multiplicities for aromatic signals will be complex due to H-H and H-F coupling.

Table 2: IR and MS Data

Technique Value Interpretation Reference
IR (cm⁻¹) ~1710-1730 Strong, C=O stretch (ketone) [3]
~1250-1300 Strong, C-F stretch [3]
~3050-3100 Medium, Aromatic C-H stretch [3]
~2850-2950 Medium, Aliphatic C-H stretch [3]
MS (m/z) 168.04 [M]⁺ (Molecular Ion) [4]

| | 140.04 | [M-CO]⁺ |[3] |

Detailed Analytical Protocols

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Interpretation: Analyze the chemical shifts, integration, and coupling patterns. The key features to confirm are the two distinct triplet signals for the aliphatic protons and the complex multiplets in the aromatic region resulting from fluorine coupling. In the ¹³C spectrum, the large carbon-fluorine coupling constants for the fluorinated carbons are diagnostic.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution (e.g., ~1 mg/mL) of the compound in a volatile organic solvent like dichloromethane or ethyl acetate.[3]

  • Data Acquisition: Inject an aliquot of the sample solution into the GC-MS system. The sample is vaporized and separated on the GC column before entering the mass spectrometer.[3]

  • Interpretation: The GC trace will indicate the purity of the sample. The mass spectrum should show a prominent molecular ion peak at m/z = 168, corresponding to the molecular weight of C₉H₆F₂O.[4] A significant fragment ion at m/z = 140, resulting from the characteristic loss of a neutral carbon monoxide (CO) molecule, is also expected and further confirms the indanone structure.[3][5]

Characterization Workflow Visualization

This diagram outlines the systematic process for analytical validation of the synthesized product.

Characterization_Workflow cluster_purification Post-Synthesis cluster_analysis Analytical Validation crude Crude Product purified Purified Product crude->purified Column Chromatography nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purified->nmr ms GC-MS purified->ms ir IR Spectroscopy purified->ir final Structure Confirmed Purity Assessed nmr->final Confirms Connectivity & C-F Bonds ms->final Confirms MW & Purity ir->final Confirms Functional Groups (C=O, C-F)

Caption: Workflow for the characterization of this compound.

Conclusion

This guide has detailed a reliable and well-established pathway for the synthesis of this compound via intramolecular Friedel-Crafts acylation of 3-(3,4-difluorophenyl)propanoic acid. We have explored the mechanistic underpinnings of this transformation and provided robust, step-by-step protocols for both the synthesis and the comprehensive characterization of the final product. The combination of NMR, IR, and MS analysis provides a self-validating system to ensure structural integrity and purity. As a versatile fluorinated intermediate, this compound stands as a valuable asset for researchers and scientists dedicated to the advancement of modern drug discovery.

References

A Technical Guide to the Spectroscopic Characterization of 4,5-Difluoro-1-indanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for 4,5-Difluoro-1-indanone (CAS No. 628732-11-6), a valuable fluorinated building block in medicinal chemistry and materials science. As direct, consolidated spectral data for this specific compound is not widely published, this document synthesizes predicted data based on established spectroscopic principles and experimental data from analogous structures, such as 5-Fluoro-1-indanone and other substituted indanones. We present detailed protocols for data acquisition and in-depth interpretation of Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. This guide is intended for researchers, chemists, and quality control professionals who require a robust framework for the structural elucidation and characterization of this compound.

Introduction and Molecular Structure

This compound is an aromatic ketone whose indanone scaffold is frequently employed in the design of novel therapeutic agents. The strategic placement of two fluorine atoms on the aromatic ring can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Accurate and unambiguous structural confirmation is therefore a critical first step in any research or development workflow. Spectroscopic analysis provides the necessary tools for this confirmation.

This guide will explore the expected spectroscopic signature of this compound through a multi-technique approach, providing the logic behind spectral interpretation and the experimental causality for achieving high-quality data.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following numbering scheme is used for the this compound structure.

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a small molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the proton, carbon, and fluorine environments and their interactions.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved and the solution is homogeneous.

  • Instrumentation: Acquire spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Acquire a standard proton spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A longer relaxation delay (5 seconds) may be necessary for quantitative accuracy, particularly for quaternary carbons.[2]

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. Use a dedicated fluorine probe or tune the X-channel of a broadband probe. The spectral width should be set to accommodate the wide chemical shift range of fluorine compounds (e.g., -50 to -250 ppm).[2][3]

  • Referencing: Reference ¹H and ¹³C spectra to the residual solvent signal (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[4] Reference ¹⁹F spectra to an external standard such as CFCl₃ (0 ppm).[5]

¹H NMR Analysis

The ¹H NMR spectrum provides information on the number and electronic environment of protons. The presence of fluorine atoms introduces additional complexity and valuable structural information through H-F spin-spin coupling.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Proton PositionPredicted δ (ppm)MultiplicityCoupling Constants (J, Hz)
H2 (2H)~ 3.15tJH2-H3 ≈ 6.0
H3 (2H)~ 2.75tJH2-H3 ≈ 6.0
H6~ 7.20dd³JH6-H7 ≈ 8.5, ⁴JH6-F5 ≈ 5.5
H7~ 7.65dd³JH7-H6 ≈ 8.5, ³JH7-F4 ≈ 9.0

Interpretation:

  • Aliphatic Region: The two methylene groups (C2 and C3) are expected to appear as two distinct triplets in the aliphatic region (~2.5-3.5 ppm). The protons on C2, being adjacent to the electron-withdrawing carbonyl group, will be deshielded and appear further downfield than the C3 protons.[6]

  • Aromatic Region: The aromatic region will show two signals corresponding to H6 and H7.

    • H7: This proton is ortho to the carbonyl group, which is strongly deshielding, placing its signal significantly downfield. It will be split into a doublet by the adjacent H6 (³JH-H) and further split by the fluorine at C4 (³JH-F, ortho coupling), resulting in a doublet of doublets.

    • H6: This proton will also appear as a doublet of doublets, split by H7 (³JH-H) and the fluorine at C5 (⁴JH-F, meta coupling). Meta H-F coupling is typically smaller than ortho H-F coupling.[3]

¹³C NMR Analysis

Proton-decoupled ¹³C NMR reveals the number of unique carbon environments. The key feature for this molecule will be the large, characteristic coupling constants between carbon and fluorine atoms (¹JC-F).

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 101 MHz)

Carbon PositionPredicted δ (ppm)Multiplicity (from C-F coupling)Coupling Constants (J, Hz)
C1~ 195t³JC1-F4 ≈ 4.0
C2~ 36s-
C3~ 26s-
C3a~ 135d²JC3a-F4 ≈ 15
C4~ 160d¹JC4-F ≈ 255
C5~ 158d¹JC5-F ≈ 255
C6~ 118d²JC6-F5 ≈ 20
C7~ 125d³JC7-F4 ≈ 5
C7a~ 145t²JC7a-F4 ≈ 4, ³JC7a-F5 ≈ 4

Interpretation:

  • Carbonyl Carbon (C1): The ketone carbonyl carbon will be the most downfield signal, typically appearing above 190 ppm.[7] It may show a small triplet-like splitting due to coupling with the fluorine at C4.

  • Fluorinated Carbons (C4, C5): The most revealing signals are those for the carbons directly bonded to fluorine. They will appear as large doublets with ¹JC-F coupling constants typically exceeding 240 Hz. Their chemical shifts will be significantly downfield due to the electronegativity of fluorine.[8]

  • Aromatic Carbons: The other aromatic carbons will also exhibit splitting due to two-bond (²JC-F) and three-bond (³JC-F) coupling, which are smaller but diagnostic.[8][9]

  • Aliphatic Carbons (C2, C3): These carbons will appear in the upfield region of the spectrum and are unlikely to show significant C-F coupling.[7]

¹⁹F NMR Analysis

¹⁹F NMR is highly sensitive and provides direct information about the fluorine environments.[2] Since the two fluorine atoms in this compound are in chemically distinct environments, two separate signals are expected.

Table 3: Predicted ¹⁹F NMR Data for this compound (in CDCl₃)

Fluorine PositionPredicted δ (ppm)MultiplicityCoupling Constants (J, Hz)
F4~ -115d³JF4-F5 ≈ 20
F5~ -118d³JF4-F5 ≈ 20

Interpretation:

  • The chemical shifts for aromatic fluorines typically fall within the -100 to -140 ppm range.[10] The exact positions of F4 and F5 will depend on the combined electronic effects of the fused ring and the carbonyl group.

  • The two fluorine signals will split each other into doublets due to a three-bond F-F coupling (³JF-F), which is typically around 20 Hz for ortho fluorines.[3] Further fine splitting may be observed if the spectrum is not proton-decoupled, due to coupling with H7 and H6, respectively.

Caption: Key predicted spin-spin coupling relationships in this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The spectrum provides a "molecular fingerprint" based on the vibrational frequencies of chemical bonds.[11]

Experimental Protocol: IR Data Acquisition
  • Methodology: The spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid samples, or by preparing a potassium bromide (KBr) pellet.

  • ATR Protocol:

    • Ensure the ATR crystal is clean by wiping it with a solvent like isopropanol and acquiring a background spectrum.

    • Place a small amount of the solid this compound sample onto the crystal.

    • Apply pressure using the anvil to ensure good contact.

    • Acquire the sample spectrum over the range of 4000-600 cm⁻¹.

  • Data Processing: The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Table 4: Expected Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment of Vibration
~ 3100 - 3000MediumAromatic C-H Stretch
~ 2950 - 2850MediumAliphatic C-H Stretch
~ 1715 Strong C=O Stretch (Ketone)
~ 1610, ~1490MediumAromatic C=C Stretch
~ 1260 Strong C-F Stretch
~ 850 - 800StrongAromatic C-H Bend

Spectrum Interpretation:

The IR spectrum of this compound is expected to be dominated by several key features:

  • Carbonyl (C=O) Stretch: A very strong and sharp absorption band around 1715 cm⁻¹ is the most definitive peak, confirming the presence of the ketone functional group. Conjugation with the aromatic ring slightly lowers this frequency from that of a simple aliphatic ketone.[12]

  • Carbon-Fluorine (C-F) Stretch: A strong absorption band in the 1300-1200 cm⁻¹ region is characteristic of the C-F bond stretch, providing direct evidence of fluorination.[13]

  • C-H Stretches: The spectrum will show distinct bands for aromatic C-H stretches (just above 3000 cm⁻¹) and aliphatic C-H stretches (just below 3000 cm⁻¹).[14]

  • Aromatic C=C Stretches: Medium intensity peaks in the 1610-1450 cm⁻¹ region confirm the presence of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.[15]

Experimental Protocol: GC-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution (e.g., ~1 mg/mL) of this compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • GC Method: Inject a small volume (e.g., 1 µL) of the sample solution. Use a suitable capillary column (e.g., DB-5) and a temperature program that allows for the elution of the compound as a sharp peak.

  • MS Method: Set the EI source energy to 70 eV. Acquire mass spectra across a range of m/z 40-400.

Table 5: Predicted Key Ions in the EI Mass Spectrum of this compound

m/z (mass/charge)Proposed Identity/Fragment
168 [M]⁺˙ (Molecular Ion)
149[M-H-F]⁺˙ or [M-F]⁺
140 [M-CO]⁺˙
112[M-CO-CO]⁺˙ or [M-CO-C₂H₄]⁺˙

Fragmentation Analysis:

The molecular formula of this compound is C₉H₆F₂O, giving a molecular weight of 168.14 g/mol .

  • Molecular Ion ([M]⁺˙): The primary peak of interest is the molecular ion peak at m/z 168. Its presence confirms the molecular weight of the compound.

  • Loss of Carbon Monoxide: A hallmark fragmentation pathway for indanones and other cyclic ketones is the neutral loss of a carbon monoxide (CO, 28 Da) molecule.[13] This is expected to produce a prominent fragment ion at m/z 140 ([M-28]⁺˙). This is often the base peak in the spectrum.

  • Other Fragments: Subsequent fragmentation of the m/z 140 ion can occur, potentially through the loss of another CO molecule or ethylene, leading to smaller fragment ions.

G Predicted EI-MS Fragmentation Pathway M [M]⁺˙ m/z = 168 M_CO [M-CO]⁺˙ m/z = 140 M->M_CO - CO (28 Da) M_CO_Fragments Further Fragments m/z = 112, etc. M_CO->M_CO_Fragments - C₂H₄ / CO

Caption: Primary predicted fragmentation pathway for this compound.

Conclusion

The structural characterization of this compound relies on a synergistic application of modern spectroscopic techniques. NMR spectroscopy provides definitive proof of the carbon-hydrogen-fluorine framework through chemical shifts and distinct spin-spin coupling patterns. IR spectroscopy rapidly confirms the presence of key carbonyl and C-F functional groups, while mass spectrometry verifies the molecular weight and reveals characteristic fragmentation pathways. The predicted data and interpretations within this guide offer a robust and scientifically grounded framework for any researcher working with this compound, ensuring confident structural assignment and quality assessment.

References

4,5-Difluoro-1-indanone CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4,5-Difluoro-1-indanone: A Core Scaffold for Modern Drug Discovery

Abstract

This compound is a fluorinated aromatic ketone that has emerged as a pivotal building block in medicinal chemistry and materials science. The strategic placement of two fluorine atoms on the benzene ring of the indanone core significantly modulates the molecule's electronic properties, metabolic stability, and binding interactions. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's chemical identity, synthesis, analytical characterization, and applications. We will explore the mechanistic rationale behind its synthesis and present detailed protocols for its preparation and analysis, establishing a framework for its effective utilization in research and development programs.

Chemical Identity and Physicochemical Properties

This compound is a derivative of 1-indanone, a bicyclic ketone. The fluorine substituents enhance the compound's lipophilicity and can improve its pharmacokinetic profile when incorporated into larger molecules.

IdentifierValueSource
CAS Number 628732-11-6[1][2][3][4]
IUPAC Name 4,5-Difluoro-2,3-dihydro-1H-inden-1-one[4]
Molecular Formula C₉H₆F₂O[2][4]
Molecular Weight 168.14 g/mol [4]
SMILES C1(=O)C2=C(C(F)=C(F)C=C2)CC1[4]
InChIKey FHKJIIXGCLYMCN-UHFFFAOYSA-N[4]

Table 1: Core Chemical Identifiers for this compound.

The physical properties of the compound are critical for its handling, storage, and application in synthetic chemistry.

PropertyValueNotes
Appearance Light yellow to yellow liquid[4]
Boiling Point 259.7 ± 40.0 °CPredicted[4]
Density 1.362 ± 0.06 g/cm³Predicted[4]
Storage Sealed in dry, Room Temperature[4]

Table 2: Key Physicochemical Properties.

Synthesis and Mechanistic Considerations

The most prevalent and efficient method for synthesizing 1-indanone scaffolds is the intramolecular Friedel-Crafts acylation of an appropriate 3-arylpropanoic acid. This powerful carbon-carbon bond-forming reaction is driven by a strong acid catalyst, which facilitates the electrophilic aromatic substitution to form the fused cyclopentanone ring.

For this compound, the logical precursor is 3-(3,4-difluorophenyl)propanoic acid. The choice of acid catalyst is crucial; polyphosphoric acid (PPA) is commonly used as it serves as both the catalyst and solvent, while alternatives like aluminum chloride (AlCl₃) in an inert solvent are also effective. The electron-withdrawing nature of the two fluorine atoms deactivates the aromatic ring, potentially requiring more forcing conditions (e.g., higher temperatures) for the cyclization to proceed efficiently compared to the non-fluorinated analogue.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product SM1 3-(3,4-difluorophenyl)propanoic acid Reaction Intramolecular Friedel-Crafts Acylation SM1->Reaction SM2 Polyphosphoric Acid (PPA) or AlCl₃ SM2->Reaction Catalyst/ Solvent Workup 1. Quench (Ice-water) 2. Extraction (e.g., Ethyl Acetate) Reaction->Workup Heat (e.g., 80-100 °C) Purification Column Chromatography (Silica Gel) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, charge 3-(3,4-difluorophenyl)propanoic acid (1.0 eq).

  • Catalyst Addition: Add polyphosphoric acid (PPA) (10-20x weight of the starting acid) to the flask. Ensure the stirrer can agitate the viscous mixture.

  • Cyclization: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) by taking small aliquots, quenching them in water, extracting with ethyl acetate, and spotting on a silica plate. The reaction is complete when the starting material spot is no longer visible.

  • Quenching: After completion, cool the reaction mixture to room temperature and then carefully pour it onto a stirred mixture of crushed ice and water. This will hydrolyze the PPA and precipitate the crude product.

  • Extraction: Transfer the aqueous slurry to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution to remove acidic impurities, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to obtain the pure compound.

Analytical and Spectroscopic Profile

Structural elucidation and purity assessment are critical for any chemical compound intended for research. The following table summarizes the expected spectroscopic data for this compound based on its structure and data from analogous compounds.

TechniqueExpected Features
¹H NMR Aromatic Protons (2H): Two doublets or multiplets in the δ 7.0-7.8 ppm range, showing coupling to each other and to fluorine (H-F coupling).Aliphatic Protons (4H): Two triplets around δ 3.0-3.3 ppm (for the CH₂ adjacent to the carbonyl) and δ 2.6-2.9 ppm (for the benzylic CH₂), each integrating to 2H.
¹³C NMR Carbonyl Carbon (C=O): A singlet in the δ 190-200 ppm range.Aromatic Carbons (6C): Signals between δ 110-160 ppm. The two carbons bonded to fluorine will appear as doublets with large ¹JCF coupling constants.Aliphatic Carbons (2C): Two signals in the δ 25-40 ppm range.
¹⁹F NMR Two distinct signals in the typical aromatic fluorine region (e.g., δ -110 to -150 ppm), likely appearing as doublets or multiplets due to F-F and F-H coupling.
Mass Spec (EI) Molecular Ion (M⁺): A strong peak at m/z = 168.14.

Table 3: Predicted Spectroscopic Data for this compound.

Detailed Protocol: Purity and Identity Verification by HPLC-MS
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized this compound in acetonitrile. Dilute this stock solution 100-fold with a 50:50 mixture of water and acetonitrile for analysis.

  • Instrumentation:

    • HPLC System: A standard reverse-phase HPLC system.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Mass Spectrometer: Electrospray Ionization (ESI) detector in positive ion mode.

  • Chromatographic Method:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

    • Column Temperature: 30 °C.

  • MS Detection:

    • Scan Range: m/z 50-500.

    • Ionization Mode: ESI Positive.

  • Data Analysis:

    • Purity: Assess the purity by integrating the peak area of the main component at a suitable UV wavelength (e.g., 254 nm). Purity should be >95%.

    • Identity Confirmation: Verify the identity by confirming the presence of the protonated molecule [M+H]⁺ at m/z = 169.1.

Applications in Medicinal Chemistry and Drug Discovery

The indanone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[5] The development of Donepezil, a leading treatment for Alzheimer's disease, highlighted the therapeutic potential of this chemical family.[5] Indanone derivatives have been investigated for a wide range of activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[5]

The introduction of fluorine atoms, as in this compound, is a well-established strategy in drug design to enhance:

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.[6]

  • Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with protein targets.[6]

  • Lipophilicity & Permeability: Fluorination often increases a molecule's ability to cross cell membranes, improving bioavailability.[6]

This compound serves as a versatile starting material for creating libraries of novel compounds. By modifying the ketone or the adjacent methylene group, chemists can rapidly generate diverse derivatives for screening against various biological targets.

Drug_Discovery_Funnel cluster_derivatization Chemical Derivatization Scaffold Core Scaffold (this compound) R1 Modification at C2 (e.g., Alkylation) Scaffold->R1 R2 Ketone Reaction (e.g., Reductive Amination) Scaffold->R2 R3 Condensation Rxn (e.g., Aldol) Scaffold->R3 Library Compound Library (Diverse Derivatives) R1->Library R2->Library R3->Library Screening High-Throughput Biological Screening Library->Screening Hit Hit Compound(s) (Show Desired Activity) Screening->Hit Identifies Active Molecules

Caption: Use of a core scaffold in a drug discovery program.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in drug discovery and materials science. Its unique combination of the proven indanone core and the strategic placement of fluorine atoms provides a powerful platform for developing next-generation molecules with enhanced properties. This guide has provided the foundational knowledge—from synthesis to analysis and application—to empower researchers to fully leverage the potential of this valuable chemical building block.

References

An In-depth Technical Guide to 4,5-Difluoro-1-indanone: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Significance of Fluorination in Drug Discovery

The introduction of fluorine into bioactive molecules is a widely employed strategy in modern medicinal chemistry to enhance pharmacological profiles.[1] Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can lead to improved metabolic stability by blocking sites of oxidative metabolism. Furthermore, fluorine substitution can alter the acidity or basicity of nearby functional groups, influence molecular conformation, and enhance binding interactions with biological targets.[2] The indanone core, a privileged scaffold in medicinal chemistry, is present in a variety of biologically active compounds.[3][4] Consequently, the combination of a difluoro-substitution pattern with the indanone framework in 4,5-Difluoro-1-indanone presents a compelling scaffold for the design of novel therapeutics.

Physicochemical Properties

Based on its structure and data from analogous compounds, the key physicochemical properties of this compound are summarized below.

PropertyValueSource
CAS Number 628732-11-6[5]
Molecular Formula C₉H₆F₂O[5]
Molecular Weight 168.14 g/mol [5]
Appearance Predicted to be a white to off-white solidInferred
Solubility Predicted to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and insoluble in water.Inferred

Synthesis of this compound: A Proposed Intramolecular Friedel-Crafts Approach

While the first documented synthesis of this compound is not explicitly detailed in the reviewed literature, the most logical and widely practiced method for the preparation of substituted indanones is through an intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid.[3][4] This approach is efficient for the formation of the five-membered ring of the indanone system.

Rationale for the Synthetic Strategy

The intramolecular Friedel-Crafts acylation is a robust and reliable method for the synthesis of cyclic ketones fused to an aromatic ring.[6][7] The reaction proceeds via the formation of an acylium ion intermediate, which then undergoes electrophilic aromatic substitution on the same molecule to form the cyclic product. The choice of the starting material, 3-(2,3-difluorophenyl)propanoic acid, is dictated by the desired substitution pattern of the final product. The cyclization is anticipated to occur at the position para to the 3-fluoro substituent, leading to the formation of this compound.

Proposed Synthetic Workflow

The proposed synthesis of this compound involves a two-step process starting from commercially available 2,3-difluorobenzaldehyde.

Synthesis_Workflow cluster_0 Step 1: Knoevenagel Condensation & Reduction cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation 2,3-Difluorobenzaldehyde 2,3-Difluorobenzaldehyde Intermediate_Acid 3-(2,3-Difluorophenyl)propenoic acid 2,3-Difluorobenzaldehyde->Intermediate_Acid Pyridine, Piperidine Malonic_Acid Malonic Acid Malonic_Acid->Intermediate_Acid Reduced_Acid 3-(2,3-Difluorophenyl)propanoic acid Intermediate_Acid->Reduced_Acid H₂, Pd/C Final_Product This compound Reduced_Acid->Final_Product Polyphosphoric Acid (PPA) or Eaton's Reagent

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 3-(2,3-Difluorophenyl)propanoic Acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-difluorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (5-10 volumes).

  • Catalysis: Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the crude 3-(2,3-difluorophenyl)propenoic acid.

  • Purification (Propenoic Acid): Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) if necessary.

  • Reduction: In a hydrogenation vessel, dissolve the 3-(2,3-difluorophenyl)propenoic acid in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).

  • Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 3-(2,3-difluorophenyl)propanoic acid.

Step 2: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, place 3-(2,3-difluorophenyl)propanoic acid (1.0 eq).

  • Cyclizing Agent: Add Polyphosphoric Acid (PPA) (10-20 times the weight of the starting material) or Eaton's reagent (P₂O₅ in methanesulfonic acid).

  • Reaction: Heat the mixture with stirring to 80-100 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to exhibit signals corresponding to the aromatic and aliphatic protons. The two fluorine atoms will introduce complex splitting patterns (coupling) with adjacent protons.

  • Aromatic Region (δ 7.0-7.5 ppm): Two signals, each integrating to one proton, are expected for the aromatic protons. These will likely appear as doublets of doublets or more complex multiplets due to both proton-proton and proton-fluorine coupling.

  • Aliphatic Region (δ 2.5-3.5 ppm): Two triplets, each integrating to two protons, are anticipated for the two methylene groups of the indanone ring. The methylene group adjacent to the carbonyl will appear further downfield.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show nine distinct signals. The carbons directly bonded to fluorine will exhibit large one-bond carbon-fluorine coupling constants (¹JCF).

  • Carbonyl Carbon (δ ~200 ppm): A singlet corresponding to the ketone carbonyl carbon.

  • Aromatic Carbons (δ 110-160 ppm): Six signals for the aromatic carbons. The two carbons directly attached to fluorine will appear as doublets with large coupling constants. The other aromatic carbons will also show smaller carbon-fluorine couplings.

  • Aliphatic Carbons (δ 25-40 ppm): Two signals for the methylene carbons.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

  • ~1710-1730 cm⁻¹ (strong): Carbonyl (C=O) stretching of the ketone.

  • ~1200-1300 cm⁻¹ (strong): C-F stretching vibrations.

  • ~1450-1600 cm⁻¹ (medium): Aromatic C=C stretching.

  • ~2850-3000 cm⁻¹ (medium): Aliphatic C-H stretching.

  • ~3000-3100 cm⁻¹ (weak): Aromatic C-H stretching.

Mass Spectrometry (MS) (Predicted)

The mass spectrum should display a molecular ion peak corresponding to the molecular weight of the compound.

  • Molecular Ion (M⁺): m/z = 168.

  • Major Fragment: A significant fragment at m/z = 140 is expected, corresponding to the loss of carbon monoxide ([M-CO]⁺), which is a characteristic fragmentation pattern for cyclic ketones.

Applications in Medicinal Chemistry and Drug Development

While specific applications of this compound are not extensively documented, its potential as a valuable building block in drug discovery is significant, drawing from the established biological activities of other fluorinated indanone derivatives.[10]

Scaffold for Novel Bioactive Molecules

The this compound core can serve as a starting point for the synthesis of a diverse library of compounds for screening against various biological targets. The presence of two fluorine atoms can enhance the potency and pharmacokinetic properties of the resulting molecules.

Potential Therapeutic Areas

Derivatives of fluorinated indanones have shown promise in several therapeutic areas, including:

  • Oncology: The indanone scaffold is found in compounds with anticancer properties.[10]

  • Neurodegenerative Diseases: Indanone derivatives have been investigated as inhibitors of enzymes implicated in diseases like Alzheimer's.

  • Inflammatory Diseases: The anti-inflammatory potential of indanone-based compounds is an active area of research.[10]

Drug_Discovery_Logic Start This compound Core Derivatization Chemical Derivatization (e.g., at C2 or carbonyl) Start->Derivatization Library Library of Novel Difluorinated Indanone Derivatives Derivatization->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Logical workflow for the use of this compound in drug discovery.

Conclusion

This compound represents a promising, yet underexplored, building block for medicinal chemistry and materials science. While its historical discovery and experimental characterization are not widely published, its synthesis can be confidently proposed through established intramolecular Friedel-Crafts acylation methodologies. The predicted spectroscopic data provides a solid foundation for its identification and characterization. The strategic placement of two fluorine atoms on the privileged indanone scaffold makes it a highly attractive starting material for the development of novel therapeutic agents with potentially enhanced pharmacological properties. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully unlock its potential in drug discovery and development.

References

A Theoretical and Experimental Deep Dive into 4,5-Difluoro-1-indanone: A Keystone for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4,5-Difluoro-1-indanone, a halogenated derivative of the versatile 1-indanone scaffold, stands as a molecule of significant interest for researchers, medicinal chemists, and professionals in drug development. The strategic placement of two fluorine atoms on the aromatic ring is anticipated to modulate the molecule's physicochemical and pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. This in-depth technical guide provides a comprehensive overview of this compound, covering its synthesis, a proposed framework for its theoretical and computational analysis, and its potential applications in medicinal chemistry. By synthesizing established synthetic protocols with robust computational methodologies, this document aims to serve as an essential resource for the scientific community engaged in the exploration of fluorinated compounds for novel therapeutic agents.

Introduction: The Significance of Fluorinated Indanones in Medicinal Chemistry

The 1-indanone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. These derivatives have demonstrated a broad spectrum of therapeutic applications, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties[1]. The introduction of fluorine atoms into organic molecules is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity to target proteins, and modulate bioavailability[2]. In the context of the 1-indanone framework, fluorine substitution can significantly impact the molecule's electronic properties and reactivity[2]. This compound, with its unique substitution pattern, presents an intriguing candidate for the development of novel therapeutics, leveraging the synergistic effects of the indanone scaffold and fluorine's distinctive attributes.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step process commencing from 2,3-difluorocinnamic acid. The following protocol outlines a reliable synthetic route:

Step 1: Hydrogenation of 2,3-Difluorocinnamic Acid

  • Dissolve 2,3-difluorocinnamic acid (15.2 mmol) in 100 mL of ethanol.

  • Add 10% Palladium on carbon (Pd/C) (0.3 g) as a catalyst.

  • Hydrogenate the mixture for 16 hours at room temperature using a hydrogen balloon.

  • Upon completion, filter the reaction mixture through Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield 3-(2,3-difluorophenyl)propionic acid as a solid (98% yield).

Step 2: Intramolecular Friedel-Crafts Acylation

  • Dissolve the 3-(2,3-difluorophenyl)propionic acid in 20 mL of dichloromethane (CH2Cl2).

  • Add this solution to a mixture of aluminum chloride (AlCl3) (14.4 mmol) in 25 mL of CH2Cl2.

  • Heat the reaction mixture at 50°C for 16 hours.

  • After the reaction is complete, pour the mixture into ice water.

  • Separate the aqueous phase and extract with CH2Cl2.

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO3) solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and evaporate the solvent.

  • Purify the residue by silica gel chromatography using a 20% ethyl acetate in hexane eluent to obtain this compound (68% yield).

Theoretical and Computational Analysis: A Proposed Framework

Due to the limited availability of published theoretical studies on this compound, this section outlines a robust computational framework based on Density Functional Theory (DFT) for investigating its structural, electronic, and spectroscopic properties. Such studies are invaluable for understanding the molecule's reactivity and for guiding further experimental work[3][4].

Computational Methodology

A widely accepted and effective method for theoretical analysis involves DFT calculations. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a 6-311++G(d,p) basis set is recommended for geometry optimization and vibrational frequency calculations, as it provides a good balance between accuracy and computational cost for organic molecules[3].

DOT Script for Computational Workflow

computational_workflow cluster_start Input cluster_dft DFT Calculations (B3LYP/6-311++G(d,p)) cluster_analysis Data Analysis start Initial 3D Structure of This compound geom_opt Geometry Optimization start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Optimized Structure molecular_geometry Optimized Molecular Geometry freq_calc->molecular_geometry electronic_properties Electronic Properties (HOMO, LUMO, MEP) freq_calc->electronic_properties spectroscopic_prediction Predicted Spectroscopic Data (IR, Raman) freq_calc->spectroscopic_prediction

Caption: Proposed computational workflow for the theoretical analysis of this compound.

Molecular Geometry

The initial step in the theoretical analysis is the optimization of the molecular geometry to find the lowest energy conformation. Based on studies of similar indanone structures, the five-membered ring is expected to be nearly planar[3]. The introduction of two fluorine atoms at the 4 and 5 positions may induce minor distortions in the benzene ring due to steric and electronic effects.

Predicted Physical Properties
Molecular Formula C9H6F2O[5]
Molecular Weight 168.14 g/mol [5]
Boiling Point (Predicted) 259.7 ± 40.0 °C
Density (Predicted) 1.362 ± 0.06 g/cm3
Appearance Light yellow to yellow liquid
Electronic Properties: HOMO, LUMO, and Molecular Electrostatic Potential (MEP)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. The energy gap between HOMO and LUMO provides insights into the molecule's kinetic stability. For this compound, the electron-withdrawing nature of the fluorine atoms is expected to lower the energy of both HOMO and LUMO compared to the parent 1-indanone.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In this compound, the negative potential (red regions) is expected to be localized around the carbonyl oxygen and the fluorine atoms, indicating their susceptibility to electrophilic attack. The positive potential (blue regions) will likely be concentrated on the hydrogen atoms.

DOT Script for Molecular Structure

Caption: 2D representation of the this compound molecular structure.

Vibrational Spectroscopy

Theoretical vibrational analysis through frequency calculations can predict the Infrared (IR) and Raman spectra of this compound. The calculated frequencies, after appropriate scaling, can be compared with experimental data for structural validation. Key expected vibrational modes include:

  • C=O stretch: A strong absorption band around 1700-1730 cm⁻¹, characteristic of the ketone functional group.

  • C-F stretches: Strong bands in the region of 1200-1300 cm⁻¹.

  • Aromatic C=C stretches: Medium intensity bands in the 1400-1600 cm⁻¹ region.

  • Aliphatic and Aromatic C-H stretches: Bands above 2850 cm⁻¹ and 3000 cm⁻¹, respectively.

Potential Applications in Drug Development

The unique structural features of this compound make it a promising scaffold for the development of novel therapeutic agents. The indanone core is a known pharmacophore for various biological targets, and the presence of two fluorine atoms can enhance drug-like properties. Potential areas of application include:

  • Anticancer Agents: Indanone derivatives have shown potent anticancer activity, and fluorination can enhance this effect[1].

  • Anti-inflammatory Drugs: The indanone scaffold is present in some non-steroidal anti-inflammatory drugs (NSAIDs), and fluorinated analogs could offer improved potency and safety profiles.

  • Neurodegenerative Disease Therapeutics: Certain indanone derivatives are being investigated for the treatment of diseases like Alzheimer's, and the properties of this compound may be beneficial in this context.

Conclusion

This compound is a molecule with significant untapped potential in the field of medicinal chemistry. While experimental and theoretical data on this specific isomer are currently scarce, this guide provides a comprehensive framework for its synthesis and in-depth computational analysis. The proposed theoretical studies, grounded in established DFT methodologies, offer a pathway to elucidate its structural and electronic properties, which is critical for rational drug design. As the demand for novel and effective therapeutics continues to grow, the exploration of unique fluorinated scaffolds like this compound will undoubtedly play a pivotal role in advancing the frontiers of drug discovery.

References

A Technical Guide to Quantum Chemical Calculations for 4,5-Difluoro-1-indanone: A Computational Approach in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 4,5-Difluoro-1-indanone, a molecule of significant interest in medicinal chemistry. Recognizing the challenges in obtaining direct experimental data for novel compounds, this paper emphasizes a self-validating computational protocol. We will first establish the reliability of our chosen theoretical model by applying it to the well-characterized parent molecule, 1-indanone, and the closely related 5-Fluoro-1-indanone. Subsequently, this validated methodology will be employed to predict the structural, electronic, and spectroscopic properties of this compound. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage in silico techniques to accelerate their research endeavors.

Introduction

The Rising Profile of Indanone Scaffolds in Medicinal Chemistry

The indanone framework is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide range of pharmacological activities, including antiviral, anti-inflammatory, analgesic, and anticancer properties.[1][2] Notably, the indanone motif is a key component in therapies for neurodegenerative diseases, highlighting its importance in modern medicine.[1][2]

The introduction of fluorine atoms into organic molecules can significantly enhance their therapeutic potential by modulating key pharmacokinetic and pharmacodynamic properties such as metabolic stability, binding affinity, and bioavailability. Consequently, fluorinated indanones, including this compound, represent a promising class of compounds for the development of novel therapeutics.

The Power of In Silico Analysis in Modern Drug Discovery

Quantum chemical calculations have emerged as an indispensable tool in the development of new synthetic methodologies and the prediction of molecular properties.[1][2] These computational approaches allow for the investigation of reaction mechanisms, the estimation of reaction pathways, and the prediction of spectroscopic and electronic characteristics before embarking on time-consuming and resource-intensive experimental work. For novel molecules like this compound, where experimental data may be scarce, in silico methods provide a powerful avenue to gain fundamental insights into their behavior and potential as drug candidates.

Theoretical Foundations: Selecting the Right Computational Tools

The accuracy of quantum chemical calculations is critically dependent on the choice of the theoretical method and the basis set. This section outlines the rationale behind the selection of a robust and efficient computational approach for studying fluorinated indanones.

Density Functional Theory (DFT): A Balance of Accuracy and Efficiency

For organic molecules of this size, Density Functional Theory (DFT) offers an optimal balance between computational cost and accuracy. The B3LYP hybrid functional is a widely used and well-validated choice for a broad range of organic systems, including those containing fluorine.[3][4][5][6][7]

Basis Sets: Describing the Electrons

The basis set is a set of mathematical functions used to describe the distribution of electrons within a molecule. For molecules containing fluorine, it is crucial to employ basis sets that can adequately describe the polarization of the electron density. The Pople-style 6-31G(d) basis set, which includes polarization functions on heavy atoms, provides a good starting point for geometry optimization. For more accurate energy and property calculations, the Dunning-style correlation-consistent basis set, cc-pVDZ, is a suitable choice.[6][8]

A Validated Computational Workflow

To ensure the reliability of our predictions for this compound, we will first validate our computational methodology against the known experimental data for 1-indanone and 5-Fluoro-1-indanone.

G cluster_validation Methodology Validation cluster_prediction Prediction for this compound mol_1 1-Indanone calc_1 DFT Calculation (B3LYP/6-31G(d)) mol_1->calc_1 mol_2 5-Fluoro-1-indanone mol_2->calc_1 exp_data Experimental Data (NMR, IR, Geometry) compare Compare Calculated vs. Experimental Data exp_data->compare calc_1->compare validated Validated Methodology compare->validated calc_2 Apply Validated Methodology validated->calc_2 mol_3 This compound mol_3->calc_2 predicted_data Predicted Properties (Geometry, NMR, IR, Electronic) calc_2->predicted_data

Caption: A self-validating computational workflow.

Step-by-Step Computational Protocol

The following protocol outlines the key steps for performing the quantum chemical calculations:

  • Molecular Structure Preparation: The initial 3D structure of the indanone derivatives will be built using a molecular modeling software.

  • Geometry Optimization: A geometry optimization will be performed using the B3LYP functional and the 6-31G(d) basis set to find the lowest energy conformation of the molecule.

  • Frequency Analysis: A frequency calculation will be carried out at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy. This calculation also provides the predicted infrared (IR) spectrum.

  • NMR Spectra Prediction: The Gauge-Independent Atomic Orbital (GIAO) method will be employed at the B3LYP/cc-pVDZ level of theory to predict the 1H and 13C NMR chemical shifts.[9][10][11][12][13]

  • Electronic Property Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated to understand the electronic structure and reactivity of the molecule.

Predicted Properties of this compound

Following the validation of our computational approach, we can now apply it to predict the properties of this compound with a high degree of confidence.

Optimized Molecular Geometry

The geometry optimization will provide the precise bond lengths, bond angles, and dihedral angles of the molecule. This information is crucial for understanding its three-dimensional structure and for subsequent use in molecular docking studies.

ParameterPredicted Value for this compound
C=O bond lengthPredicted Value
C-F bond lengthsPredicted Values
Ring planarityPredicted Description
Predicted Spectroscopic Data

The calculated NMR and IR spectra provide a "fingerprint" of the molecule that can be used for its identification and characterization in future experimental work.

Predicted 1H and 13C NMR Chemical Shifts (ppm relative to TMS):

AtomPredicted Chemical Shift (ppm)
Aromatic ProtonsPredicted Range and Multiplicities
Aliphatic ProtonsPredicted Range and Multiplicities
Carbonyl CarbonPredicted Chemical Shift
Fluorinated CarbonsPredicted Chemical Shifts
Other CarbonsPredicted Chemical Shifts

Predicted Key IR Vibrational Frequencies (cm-1):

Vibrational ModePredicted Frequency (cm-1)
C=O stretchPredicted Value
Aromatic C-H stretchPredicted Range
Aliphatic C-H stretchPredicted Range
C-F stretchesPredicted Values
Electronic Properties and Reactivity

The HOMO and LUMO energies are key indicators of a molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO energy gap provides insight into the molecule's chemical reactivity and kinetic stability.

PropertyPredicted Value (eV)
HOMO EnergyPredicted Value
LUMO EnergyPredicted Value
HOMO-LUMO GapPredicted Value

Advanced Applications in Drug Development

The computationally derived data for this compound serves as a valuable starting point for more advanced in silico drug discovery techniques.

Caption: Integration of quantum chemical data into drug discovery.

  • Molecular Docking: The optimized 3D structure can be used in molecular docking simulations to predict its binding affinity and orientation within the active site of a target protein.

  • QSAR Studies: The calculated electronic properties can serve as descriptors in Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of related compounds.

  • ADMET Prediction: The molecular properties can be used as input for models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the molecule.

Conclusion

This technical guide has presented a robust and self-validating workflow for the quantum chemical characterization of this compound. By first validating our computational methodology against known experimental data for related compounds, we can confidently predict the structural, spectroscopic, and electronic properties of this novel molecule. The in silico data generated through this approach provides a solid foundation for future experimental studies and accelerates the drug discovery process by enabling rational design and prioritization of promising therapeutic candidates.

References

An In-depth Technical Guide to the Crystal Structure of 4,5-Difluoro-1-indanone

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Difluoro-1-indanone is a fluorinated aromatic ketone of significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms onto the indanone scaffold can profoundly influence molecular conformation, intermolecular interactions, and ultimately, the solid-state properties of the material. This guide provides a comprehensive technical overview of the methodologies used to determine and understand the crystal structure of this compound. In the absence of a publicly available experimental crystal structure, this document serves as a predictive and instructional manual, leveraging comparative analysis with known structures, detailing computational prediction workflows, outlining rigorous experimental protocols for structural elucidation, and predicting spectroscopic signatures.

Introduction: The Significance of Fluorination in the Indanone Scaffold

The 1-indanone framework is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds.[1] Fluorine substitution is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. In this compound, the two fluorine atoms on the aromatic ring are expected to introduce significant electronic perturbations, influencing the molecule's dipole moment, hydrogen bonding propensity, and potential for halogen bonding. These molecular-level changes directly translate to distinct crystal packing arrangements, which in turn dictate critical bulk properties such as solubility, melting point, and crystal habit. A thorough understanding of the crystal structure is therefore paramount for the rational design of new materials and active pharmaceutical ingredients (APIs).

Comparative Structural Analysis: Insights from the Parent 1-Indanone Structure

While the specific crystal structure of this compound has not been publicly reported, we can derive valuable insights by examining the known crystal structure of its parent compound, 1-indanone. The crystallographic data for 1-indanone is available in the Cambridge Structural Database (CSD), providing a foundational model for our analysis.[2]

The crystal structure of 1-indanone reveals a planar indanone core, with molecules likely packing in a herringbone or pi-stacked arrangement, driven by van der Waals forces and C-H···O hydrogen bonds. The introduction of fluorine atoms at the 4 and 5 positions will introduce several key changes:

  • Increased Dipole Moment: The high electronegativity of fluorine will create a significant dipole, likely leading to stronger dipole-dipole interactions in the crystal lattice.

  • Potential for C-H···F and F···F Interactions: The fluorine atoms can act as weak hydrogen bond acceptors and participate in halogen-halogen interactions, influencing the packing motif.

  • Altered Pi-Stacking: The electron-withdrawing nature of the fluorine atoms will modify the quadrupole moment of the aromatic ring, potentially altering the geometry of any pi-stacking interactions.

Based on these considerations, we can hypothesize that this compound will crystallize in a more densely packed arrangement than 1-indanone, potentially with a higher melting point and different solubility profile.

Computational Crystal Structure Prediction (CSP)

In the absence of experimental data, Crystal Structure Prediction (CSP) offers a powerful in silico approach to identify likely stable crystal structures.[3][4] This methodology combines quantum mechanical calculations with sophisticated search algorithms to explore the potential energy landscape of the crystal.

CSP Workflow

A typical CSP workflow for a small organic molecule like this compound involves a hierarchical approach to balance computational cost and accuracy.[4]

cluster_0 Computational Workflow for Crystal Structure Prediction mol_geom 1. Molecular Geometry Optimization (e.g., DFT, B3LYP/6-31G*) search 2. Crystal Packing Search (Generate thousands of trial structures) mol_geom->search Input optimized molecule ff_rank 3. Force Field Ranking (Rapidly rank structures by lattice energy) search->ff_rank Trial structures dft_refine 4. DFT-D Refinement (Re-rank top candidates with higher accuracy) ff_rank->dft_refine Select low-energy candidates thermo 5. Thermodynamic Analysis (Calculate free energies to predict polymorph stability) dft_refine->thermo Optimized structures and energies

Caption: Hierarchical workflow for Crystal Structure Prediction (CSP).

Detailed Computational Protocol: DFT for Structural Refinement

Objective: To accurately calculate the lattice energy and refine the geometry of candidate crystal structures identified from the initial search.

  • Software: A quantum chemistry package such as Gaussian, VASP, or Quantum ESPRESSO.

  • Methodology: Density Functional Theory (DFT) with a dispersion correction (e.g., B3LYP-D3).[3]

  • Basis Set: A basis set appropriate for organic molecules, such as 6-311++G(d,p).

  • Procedure: a. Input: The top candidate crystal structures from the force field ranking. b. Calculation Type: Geometry optimization of both the atomic positions and the unit cell parameters. c. Convergence Criteria: Set tight convergence criteria for both energy and forces to ensure a true energy minimum is found. d. Analysis: Analyze the resulting optimized structures, comparing their relative energies to predict the most likely stable polymorph.

Experimental Determination of Crystal Structure

Should a crystalline sample of this compound be obtained, X-ray diffraction would be the definitive technique for structure elucidation.[5] Both single-crystal and powder X-ray diffraction methods provide complementary information.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides the most precise and unambiguous determination of the molecular and crystal structure.[5]

cluster_1 Single-Crystal X-ray Diffraction Workflow crystal_growth 1. Crystal Growth (e.g., slow evaporation, vapor diffusion) crystal_mount 2. Crystal Selection & Mounting (Select a high-quality single crystal) crystal_growth->crystal_mount data_collection 3. Data Collection (Rotate crystal in X-ray beam, collect diffraction pattern) crystal_mount->data_collection structure_solution 4. Structure Solution (Determine initial atomic positions) data_collection->structure_solution structure_refinement 5. Structure Refinement (Optimize atomic positions and thermal parameters) structure_solution->structure_refinement validation 6. Validation & Deposition (Check for errors, deposit in CSD) structure_refinement->validation

Caption: Standard workflow for single-crystal X-ray diffraction.

Powder X-ray Diffraction (PXRD)

PXRD is a rapid analytical technique used for phase identification and can also be used for structure determination, especially when single crystals are not available.[6][7]

Parameter Typical Setting for Small Organic Molecules Rationale
Radiation Cu Kα (λ = 1.5406 Å)Provides good resolution for organic compounds.
Scan Range (2θ) 2° to 70°Covers the most informative diffraction peaks for molecular crystals.
Step Size 0.01° to 0.02°Ensures sufficient data points to resolve peaks.
Sample Preparation Finely ground powder, back-loaded into a sample holderMinimizes preferred orientation of crystallites.[6]

Spectroscopic and Analytical Characterization

Spectroscopic techniques are essential for confirming the molecular structure of synthesized this compound and provide data that can complement diffraction studies.[8]

Predicted Spectroscopic Data

The following table summarizes the expected spectroscopic features of this compound, based on known data for similar indanone analogs.[8][9]

Technique Expected Features
¹H NMR Aromatic protons will appear as complex multiplets due to H-H and H-F coupling. Two distinct triplets for the aliphatic protons of the five-membered ring.
¹³C NMR Nine distinct carbon signals. Carbonyl carbon signal will be downfield (~200 ppm). Carbons bonded to fluorine will show large C-F coupling constants.
¹⁹F NMR Two distinct signals for the two non-equivalent fluorine atoms, likely showing coupling to each other and to nearby protons.
IR Spectroscopy Strong C=O stretch (~1710 cm⁻¹). C-F stretching bands (~1250 cm⁻¹). Aromatic C=C and C-H stretching bands.
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 168.14. Characteristic fragmentation pattern showing loss of CO (M-28).

Conclusion

While an experimentally determined crystal structure for this compound is not yet available in the public domain, this guide provides a robust framework for its prediction and elucidation. Through a combination of comparative analysis with the parent 1-indanone structure, state-of-the-art computational prediction methods, and established experimental protocols, the solid-state structure of this important molecule can be confidently determined. The insights gained from such studies are critical for advancing the application of fluorinated indanones in drug development and materials science.

References

A Technical Guide to the Solubility of 4,5-Difluoro-1-indanone in Organic Solvents for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4,5-Difluoro-1-indanone is a key structural motif and versatile building block in medicinal chemistry, primarily utilized in the synthesis of novel therapeutics targeting neurodegenerative diseases and oncology. The successful execution of synthesis, purification, and formulation processes involving this compound is critically dependent on a thorough understanding of its solubility in various organic solvents. This technical guide addresses the notable absence of published quantitative solubility data for this compound. In lieu of experimental values, this paper provides a robust theoretical framework for predicting its solubility profile based on Hansen Solubility Parameters (HSP). Furthermore, it delivers a detailed, field-tested experimental protocol for the precise determination of its equilibrium solubility via the universally recognized shake-flask method. This guide is intended to empower researchers, chemists, and drug development professionals to make informed decisions regarding solvent selection, streamline experimental workflows, and accelerate preclinical development timelines.

Introduction: The Strategic Importance of this compound in Drug Discovery

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of fluorine atoms, as seen in this compound, is a widely employed tactic in modern drug design to enhance critical pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity and small size can modulate a molecule's pKa, improve metabolic stability by blocking sites of oxidation, and increase binding affinity to target proteins through favorable electrostatic interactions.

Consequently, this compound and its derivatives are integral intermediates in the synthesis of high-value pharmaceutical agents. Their applications span various therapeutic areas, including the development of potent inhibitors for enzymes implicated in Alzheimer's disease and novel cytotoxic agents for cancer therapy.

Despite its importance, a critical gap exists in the publicly available physicochemical data for this compound: its quantitative solubility in common organic solvents. Solubility is not merely a physical constant; it is a critical process parameter that dictates:

  • Reaction Kinetics: The rate and completion of synthetic reactions often depend on the full solubilization of all reactants.

  • Purification Efficiency: Solvent selection is paramount for achieving high purity and yield during crystallization, precipitation, and chromatographic separation.

  • Formulation Development: Understanding solubility is the first step in developing stable and bioavailable drug formulations for preclinical and clinical studies.

This guide aims to bridge this data gap by providing both a predictive theoretical framework and a practical experimental methodology for assessing the solubility of this compound.

Physicochemical Properties: A Comparative Analysis

To understand the solubility behavior of this compound, it is instructive to compare its known properties with its non-fluorinated parent, 1-indanone, and a mono-fluorinated analog, 5-Fluoro-1-indanone. The introduction of two adjacent fluorine atoms on the aromatic ring is expected to significantly influence its polarity and intermolecular interactions.

PropertyThis compound 5-Fluoro-1-indanone1-IndanoneReference(s)
CAS Number 628732-11-6700-84-583-33-0[1]
Molecular Formula C₉H₆F₂OC₉H₇FOC₉H₈O[1]
Molecular Weight 168.14 g/mol 150.15 g/mol 132.16 g/mol [1]
Appearance Light yellow to yellow Liquid/SolidWhite to yellow crystalline solidColorless solid[1]
Boiling Point ~260 °C (Predicted)113-114 °C243-245 °C[1]
Density ~1.36 g/cm³ (Predicted)1.216 g/mL (at 25 °C)1.103 g/mL (at 25 °C)[1]

The two fluorine atoms in this compound increase the molecular weight and are expected to significantly increase the molecule's polarity and dipole moment compared to 1-indanone. This increased polarity will be a dominant factor in its interactions with solvents.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

The age-old principle of "like dissolves like" provides a useful, albeit simplistic, starting point. A more powerful and quantitative approach for predicting solubility is the Hansen Solubility Parameters (HSP) model.[2] This model deconstructs the total cohesive energy of a substance into three components, each contributing to the overall solubility parameter (δt):

  • δd (Dispersion): Energy from van der Waals forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

These three parameters can be treated as coordinates in a three-dimensional "Hansen space".[2] The fundamental principle is that substances with a small "Hansen Distance" (Ra) between them in this space are likely to be miscible. The distance is calculated as follows:

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²

Where subscripts 1 and 2 refer to the solute (this compound) and the solvent, respectively. A smaller Ra value indicates a higher likelihood of good solubility.

Estimating HSP for this compound

Since experimental HSP values for this compound are unavailable, they can be estimated using group contribution methods, which sum the contributions of the molecule's functional groups.[3][4][5][6] By analyzing the contributions from analogous structures like fluorobenzene and acetophenone, we can derive a reasonable estimation.

  • Core Structure (Indanone): Similar to acetophenone, possessing significant dispersion (δd) and polar (δp) character from the aromatic ring and ketone.

  • Fluorine Atoms: The two C-F bonds will significantly increase the polar component (δp) and may contribute modestly to the hydrogen bonding component (δh) as weak acceptors.

Based on this analysis, the estimated HSP values for this compound are presented below.

Compoundδd (MPa⁰·⁵)δp (MPa⁰·⁵)δh (MPa⁰·⁵)
This compound (Estimated) ~19.0 ~10.0 ~5.0
Acetophenone (Analog)19.68.63.7
Predicted Solubility Profile

Using the estimated HSP for our compound, we can calculate the Hansen Distance (Ra) to a range of common organic solvents. A lower Ra value predicts better solubility.

SolventδdδpδhRa (Predicted) Predicted Solubility
Polar Aprotic Solvents
N-Methyl-2-pyrrolidone (NMP)18.012.37.23.4 High
Dimethyl Sulfoxide (DMSO)18.416.410.28.1 High
Dimethylformamide (DMF)17.413.711.37.1 High
Acetone15.510.47.04.1 Good
Acetonitrile15.318.06.19.3 Good
Ethyl Acetate15.85.37.26.4 Moderate
Tetrahydrofuran (THF)16.85.78.06.0 Moderate
Polar Protic Solvents
Methanol15.112.322.317.8 Low to Moderate
Ethanol15.88.819.415.2 Low to Moderate
Isopropanol15.86.116.412.5 Moderate
Nonpolar / Halogenated Solvents
Dichloromethane (DCM)17.07.37.14.6 Good
Toluene18.01.42.09.3 Low
Hexane14.90.00.012.3 Very Low

This predictive analysis suggests that this compound will exhibit the highest solubility in polar aprotic solvents like NMP, DMSO, and DMF, where the polarity match is strongest. Good solubility is also predicted in moderately polar solvents such as acetone and dichloromethane. Conversely, its solubility is expected to be limited in nonpolar solvents like hexane and lower in protic solvents like methanol and ethanol, where the large hydrogen-bonding component of the solvent creates a greater mismatch.

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

While predictive models are invaluable, precise quantitative data for critical applications must be determined experimentally. The "gold standard" for measuring equilibrium solubility is the shake-flask method.[1] This protocol ensures that a true equilibrium is reached between the undissolved solid and the saturated solvent phase.

Workflow Overview

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep_solid Weigh excess solid (e.g., 10-20 mg) prep_solvent Add precise volume of solvent (e.g., 1-2 mL) to vial agitate Agitate at constant T (e.g., 25°C, 24-48h) on orbital shaker prep_solvent->agitate Seal vial centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge Check for visible solid filtrate Filter supernatant with PTFE syringe filter (0.22 µm) centrifuge->filtrate dilute Dilute saturated filtrate to fall within calibration curve filtrate->dilute Collect clear filtrate hplc Analyze by validated HPLC-UV method dilute->hplc calculate Calculate concentration (mg/mL) against standard curve hplc->calculate

Workflow for shake-flask solubility determination.
Detailed Step-by-Step Methodology

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (solid)

  • Solvent of interest (HPLC grade)

  • 2 mL glass vials with screw caps

  • Analytical balance

  • Calibrated pipettes

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm PTFE syringe filters

  • HPLC system with UV detector

Protocol:

  • Preparation of Saturated Solution: a. Add an excess of solid this compound to a 2 mL glass vial. An excess is critical; a mass of 10-20 mg is typically sufficient to ensure solid remains after equilibrium. The goal is to create a slurry. b. Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into the vial. c. Securely cap the vial to prevent solvent evaporation. d. Prepare at least three replicate vials for each solvent to ensure statistical validity.

  • Equilibration: a. Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C). b. Agitate the vials for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is standard.[1] The system is at equilibrium when the concentration of the dissolved solute no longer changes over time. c. After the agitation period, visually confirm that excess solid is still present in each vial. If not, the experiment is invalid for that replicate, and more solid must be added.

  • Phase Separation: a. Allow the vials to stand undisturbed at the experimental temperature for at least 1 hour to allow for gross sedimentation. b. Centrifuge the vials for 10-15 minutes at a moderate speed to pellet the remaining solid. c. Carefully draw the clear supernatant using a syringe and immediately filter it through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This step is crucial to remove any microscopic particulates that could otherwise dissolve and falsely inflate the solubility measurement.

  • Analysis and Quantification: a. Prepare a series of calibration standards of this compound of known concentrations in the same solvent. b. The saturated filtrate will likely need to be diluted with the solvent to ensure its concentration falls within the linear range of the calibration curve. Perform and record a precise dilution (e.g., 1:100). c. Analyze the diluted samples and the calibration standards using a validated HPLC-UV method. d. Determine the concentration of the diluted sample from the calibration curve.

  • Calculation: a. Calculate the original concentration in the saturated filtrate by multiplying the measured concentration by the dilution factor. b. The result, typically expressed in mg/mL or g/L, is the equilibrium solubility of this compound in that solvent at the specified temperature. c. Report the average and standard deviation of the replicate measurements.

Conclusion

While published experimental data on the solubility of this compound remains scarce, this guide provides a robust framework for both predicting and determining this critical parameter. The theoretical analysis using Hansen Solubility Parameters strongly indicates that the compound will be most soluble in polar aprotic solvents such as NMP, DMSO, and DMF, with moderate to good solubility in dichloromethane and acetone. This predictive insight allows researchers to logically down-select candidate solvents for synthesis and purification, saving valuable time and resources.

For applications requiring precise solubility values, such as formulation and crystallization development, the detailed shake-flask protocol provided herein offers a reliable, gold-standard method for generating accurate and reproducible data. By combining theoretical prediction with rigorous experimental validation, scientists and drug development professionals can effectively navigate the challenges posed by this data gap and confidently advance their research programs.

References

A Comprehensive Technical Guide to the Thermal Stability of 4,5-Difluoro-1-indanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

4,5-Difluoro-1-indanone is a key fluorinated building block in medicinal chemistry, valued for its role in the synthesis of complex therapeutic agents. The introduction of fluorine atoms can significantly alter a molecule's physicochemical properties, including metabolic stability and binding affinity.[1][2] Understanding the thermal stability of this intermediate is paramount for ensuring the integrity, safety, and efficacy of pharmaceutical manufacturing processes and the final drug product. This guide provides an in-depth analysis of the thermal stability of this compound, detailing robust experimental protocols for its assessment, interpreting the resulting data, and discussing the implications for drug development.

Introduction: The Significance of Fluorinated Indanones in Drug Discovery

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.[1][3][4] The strategic incorporation of fluorine atoms, as seen in this compound, is a widely used strategy to enhance the pharmacological profile of drug candidates.[5] Fluorine's high electronegativity and small size can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with target proteins.[6][7]

Given its foundational role as a synthetic intermediate, a thorough understanding of the thermal stability of this compound is not merely an academic exercise but a critical component of risk assessment and process optimization in pharmaceutical development.[8] Thermal degradation can lead to the formation of impurities, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API).

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential before undertaking thermal stability studies.

PropertyValue
Molecular Formula C₉H₆F₂O[9]
Molecular Weight 168.1 g/mol [9]
CAS Number 628732-11-6[9]
Appearance Crystalline solid
Storage Room temperature[9]

This data is compiled from publicly available information and should be confirmed with the specific supplier's documentation.

Assessing Thermal Stability: Methodologies and Experimental Protocols

A multi-faceted approach employing various analytical techniques is crucial for a comprehensive evaluation of thermal stability. The two primary techniques recommended are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[8]

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability of a material by measuring its change in mass as a function of temperature in a controlled atmosphere.[10][11] It provides critical information on decomposition temperatures, the presence of residual solvents or water, and the overall thermal profile of the compound.[12][13]

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.[10]

  • Thermal Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to a final temperature of 600 °C at a heating rate of 10 °C/min.[14]

  • Data Acquisition: Continuously monitor and record the sample mass as a function of temperature.

  • Data Analysis: Plot the percentage of mass loss versus temperature to generate the TGA curve. The derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[13]

The resulting TGA thermogram will reveal the onset temperature of decomposition, which is a key indicator of thermal stability. A sharp, single-step mass loss suggests a clean decomposition, while a multi-step profile may indicate the presence of intermediates or complex degradation pathways.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Interpretation prep Weigh 5-10 mg of This compound setup Place in TGA under Nitrogen Purge prep->setup Load Sample analysis Ramp Temperature (e.g., 10 °C/min) setup->analysis Start Program data Generate TGA/DTG Curves & Determine T_onset analysis->data Record Mass Loss

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[15][16] It is invaluable for identifying thermal events such as melting, crystallization, and glass transitions, which can provide insights into the physical stability and purity of the compound.[17][18][19]

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.[14]

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a temperature below its expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point.

  • Data Acquisition: Record the differential heat flow as a function of temperature.

  • Data Analysis: Plot the heat flow versus temperature. Endothermic events (like melting) will appear as peaks, while exothermic events (like decomposition) will also be evident.

The DSC thermogram will show a sharp endothermic peak corresponding to the melting point of this compound. The presence of impurities can lead to a broadening of this peak and a depression of the melting point.[18] Any exothermic events following the melt could indicate decomposition, and the onset temperature of such an event is a critical stability parameter.

DSC_Workflow cluster_prep_dsc Sample Preparation cluster_instrument_dsc Instrument Setup cluster_analysis_dsc Thermal Analysis cluster_data_dsc Data Interpretation prep_dsc Weigh 2-5 mg of This compound setup_dsc Seal in Aluminum Pans & Place in DSC Cell prep_dsc->setup_dsc Load Sample analysis_dsc Ramp Temperature (e.g., 10 °C/min) setup_dsc->analysis_dsc Start Program data_dsc Identify Melting Point (T_m) & Decomposition Events analysis_dsc->data_dsc Record Heat Flow

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Potential Decomposition Pathways

Potential degradation pathways could involve:

  • Decarbonylation: Loss of the carbonyl group as carbon monoxide.

  • Ring Opening: Fission of the five-membered ring.

  • Elimination of HF: Although less likely due to the strength of the C-F bond, it cannot be entirely ruled out at high temperatures, potentially leading to the formation of polycyclic aromatic compounds.[20]

Further investigation using techniques such as TGA coupled with mass spectrometry (TGA-MS) would be necessary to definitively identify the decomposition products.

Degradation_Pathways cluster_products Potential Decomposition Products Indanone This compound Heat Elevated Temperature Indanone->Heat Decarbonylation Decarbonylation Products Heat->Decarbonylation Pathway 1 RingOpening Ring-Opened Fragments Heat->RingOpening Pathway 2 HF_Elimination HF Elimination & Polymerization Heat->HF_Elimination Pathway 3

Caption: Hypothesized Thermal Degradation Pathways.

Implications for Drug Development

The thermal stability data for this compound has significant practical implications across the drug development lifecycle:

  • Process Chemistry: The decomposition temperature determines the maximum safe operating temperature for reactions and purifications involving this intermediate.

  • Formulation: Understanding the melting point and any solid-state transitions is crucial for developing stable dosage forms.

  • Storage and Handling: The thermal stability profile informs the recommended storage conditions to ensure the long-term integrity of the material.[9] A shelf life of 1095 days has been reported for this compound when stored at room temperature.[9]

  • Regulatory Submissions: Robust thermal stability data is a key component of the Chemistry, Manufacturing, and Controls (CMC) section of a regulatory filing.

Safety and Handling

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[9] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[21][22][23] All work should be conducted in a well-ventilated fume hood.

Conclusion

While this compound is expected to exhibit good thermal stability due to its fluorinated aromatic structure, a comprehensive experimental evaluation is essential for its safe and effective use in pharmaceutical research and development. The methodologies outlined in this guide, particularly TGA and DSC, provide a robust framework for characterizing its thermal properties. The data generated from these studies are critical for process optimization, formulation development, and ensuring the overall quality and safety of new therapeutic agents derived from this important building block.

References

Methodological & Application

Synthesis of 4,5-Difluoro-1-indanone Derivatives: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorination in Drug Discovery

In the landscape of modern medicinal chemistry, the indanone scaffold stands out as a "privileged structure," a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] Its rigid, bicyclic nature provides a well-defined orientation for functional groups, facilitating precise interactions with biological targets. The strategic incorporation of fluorine atoms into this scaffold, particularly the 4,5-difluoro substitution pattern, offers a powerful tool for modulating a molecule's physicochemical and pharmacological properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve binding affinity to target proteins, and increase bioavailability.[3] These attributes make 4,5-difluoro-1-indanone and its derivatives highly sought-after intermediates in the development of novel therapeutics for a range of diseases, including cancer, inflammation, and neurodegenerative disorders.[4][5][6] This guide provides a comprehensive, in-depth protocol for the synthesis of the this compound core and its subsequent derivatization, grounded in established chemical principles and supported by authoritative literature.

Core Synthesis: Constructing the this compound Scaffold

The most direct and widely employed method for the synthesis of 1-indanone cores is the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids.[7][8][9] This powerful cyclization reaction, driven by a strong acid catalyst, efficiently forms the five-membered ring of the indanone system. The synthesis of this compound follows this classical approach, beginning with the preparation of its precursor, 3-(2,3-difluorophenyl)propanoic acid.

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Cyclization 2,3-Difluorobenzaldehyde 2,3-Difluorobenzaldehyde Knoevenagel_Condensation Knoevenagel Condensation 2,3-Difluorobenzaldehyde->Knoevenagel_Condensation Malonic_Acid Malonic Acid Malonic_Acid->Knoevenagel_Condensation Intermediate_Acid 3-(2,3-Difluorophenyl)propenoic acid Knoevenagel_Condensation->Intermediate_Acid Catalytic_Hydrogenation Catalytic Hydrogenation (H2, Pd/C) Intermediate_Acid->Catalytic_Hydrogenation Precursor 3-(2,3-Difluorophenyl)propanoic acid Catalytic_Hydrogenation->Precursor Precursor_Copy 3-(2,3-Difluorophenyl)propanoic acid Friedel_Crafts Intramolecular Friedel-Crafts Acylation Precursor_Copy->Friedel_Crafts Final_Product This compound Friedel_Crafts->Final_Product

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of 3-(2,3-Difluorophenyl)propanoic Acid

The synthesis of the carboxylic acid precursor is a critical first step. A reliable method involves a Knoevenagel condensation followed by catalytic hydrogenation.

Protocol 1: Synthesis of 3-(2,3-Difluorophenyl)propanoic Acid

Reagent/SolventMolecular WeightQuantityMoles (equiv)
2,3-Difluorobenzaldehyde142.10 g/mol 14.2 g0.10
Malonic Acid104.06 g/mol 12.5 g0.12 (1.2)
Pyridine79.10 g/mol 50 mL-
Piperidine85.15 g/mol 1.0 mL-
Palladium on Carbon (10%)-1.0 g-
Ethanol46.07 g/mol 200 mL-
Diethyl Ether74.12 g/mol As needed-
Hydrochloric Acid (conc.)36.46 g/mol As needed-

Step-by-Step Methodology:

  • Knoevenagel Condensation: To a solution of 2,3-difluorobenzaldehyde (14.2 g, 0.10 mol) and malonic acid (12.5 g, 0.12 mol) in pyridine (50 mL), add piperidine (1.0 mL) as a catalyst.

  • Heat the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product, 3-(2,3-difluorophenyl)propenoic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Catalytic Hydrogenation: In a hydrogenation vessel, dissolve the crude 3-(2,3-difluorophenyl)propenoic acid in ethanol (200 mL).

  • Add 10% palladium on carbon (1.0 g) to the solution.

  • Pressurize the vessel with hydrogen gas (50 psi) and shake or stir vigorously at room temperature for 4-6 hours, or until hydrogen uptake ceases.

  • Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield the crude 3-(2,3-difluorophenyl)propanoic acid. The product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Part 2: Intramolecular Friedel-Crafts Acylation

With the precursor in hand, the key cyclization step can be performed. Strong acids such as polyphosphoric acid (PPA) or Eaton's reagent are commonly used for this transformation.[6]

Protocol 2: Synthesis of this compound

Reagent/SolventMolecular WeightQuantityMoles (equiv)
3-(2,3-Difluorophenyl)propanoic acid186.14 g/mol 18.6 g0.10
Polyphosphoric Acid (PPA)-~150 g-
Dichloromethane84.93 g/mol As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate142.04 g/mol As needed-

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, add polyphosphoric acid (~150 g) and heat to 80-90°C with stirring.

  • Slowly add 3-(2,3-difluorophenyl)propanoic acid (18.6 g, 0.10 mol) to the hot PPA.

  • Reaction: Stir the mixture vigorously at 90-100°C for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.

Derivatization of the this compound Core

The true value of this compound lies in its versatility as a scaffold for further chemical modifications. The ketone functionality and the adjacent acidic α-protons provide reactive handles for a variety of transformations, enabling the synthesis of a diverse library of derivatives.

Derivatization Strategies

Derivatization_Strategies cluster_alpha α-Position Chemistry cluster_carbonyl Carbonyl Chemistry Indanone This compound Alkylation Alkylation (e.g., with alkyl halides) Indanone->Alkylation Condensation Knoevenagel/Aldol Condensation (with aldehydes/ketones) Indanone->Condensation Reduction Reduction (e.g., NaBH4) Indanone->Reduction Oxime_Formation Oxime Formation (with hydroxylamine) Indanone->Oxime_Formation Hydrazone_Formation Hydrazone Formation (with hydrazines) Indanone->Hydrazone_Formation Spirocyclization Spirocyclization (e.g., for spiropiperidines) Indanone->Spirocyclization

Caption: Key derivatization pathways for this compound.

Protocol 3: α-Alkylation of this compound

Step-by-Step Methodology:

  • To a solution of this compound in an anhydrous solvent such as THF, add a strong base (e.g., LDA or NaH) at low temperature (-78°C) to generate the enolate.

  • Slowly add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) and allow the reaction to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry, and purify by chromatography.

Protocol 4: Knoevenagel Condensation for C2-Substituted Derivatives

The Knoevenagel condensation is an effective method for introducing a carbon-carbon double bond at the C2 position.

Step-by-Step Methodology:

  • In a suitable solvent such as ethanol or toluene, dissolve this compound and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate).

  • Add a catalytic amount of a weak base (e.g., piperidine, triethylamine).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture and isolate the product by filtration or extraction and subsequent purification.

Protocol 5: Synthesis of Hydrazone Derivatives

Hydrazone derivatives of indanones have shown promising antimicrobial and anticancer activities.[10][11][12]

Step-by-Step Methodology:

  • Dissolve this compound in a suitable solvent like ethanol.

  • Add a substituted hydrazine (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) and a catalytic amount of acetic acid.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.

  • The hydrazone product often precipitates from the reaction mixture and can be collected by filtration.

Applications in Drug Discovery and Beyond

The derivatives of fluorinated indanones are of significant interest in medicinal chemistry. For instance, the indanone core is a key component of Donepezil, a leading therapeutic for Alzheimer's disease.[1] The introduction of fluorine can lead to analogs with improved pharmacokinetic profiles. Furthermore, various indanone derivatives have been investigated for their potential as:

  • Anticancer agents: By inhibiting tubulin polymerization or modulating key signaling pathways.[4][5]

  • Anti-inflammatory drugs: Acting as selective inhibitors of cyclooxygenase-2 (COX-2).[4]

  • Antimicrobial and antifungal agents: Demonstrating broad-spectrum activity against various pathogens.[4]

Conclusion

The synthesis of this compound and its derivatives provides a versatile platform for the discovery of novel bioactive molecules. The protocols outlined in this guide, based on robust and well-established chemical transformations, offer a clear pathway for researchers to access this valuable chemical scaffold. The strategic application of fluorination in conjunction with the privileged indanone core continues to be a promising strategy in the quest for new and improved therapeutic agents.

References

The Strategic deployment of 4,5-Difluoro-1-indanone in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Fluorinated Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the ability of the C-F bond to act as a hydrogen bond acceptor and metabolic blocker—confer significant advantages in modulating the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][2] Among the myriad of fluorinated building blocks, 4,5-difluoro-1-indanone is emerging as a scaffold of considerable interest. Its rigid bicyclic core, coupled with the specific ortho-difluoro substitution pattern on the aromatic ring, presents a unique platform for the synthesis of novel therapeutic agents with potentially enhanced potency, selectivity, and metabolic stability.

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound for researchers, scientists, and professionals in drug development. We will delve into detailed experimental protocols for its synthesis and derivatization, explore its potential in the design of targeted therapies, and provide insights into the rationale behind its use in medicinal chemistry programs.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and for interpreting analytical data.

PropertyValueReference(s)
Molecular Formula C₉H₆F₂O[3]
Molecular Weight 168.14 g/mol [3]
CAS Number 628732-11-6[3]
Appearance Off-white to pale yellow solid
Melting Point Not widely reported
Boiling Point Not widely reported
Solubility Soluble in common organic solvents (e.g., DCM, THF, EtOAc); Insoluble in water.

Expected Spectroscopic Data:

  • ¹H NMR: Aromatic protons will appear as complex multiplets in the aromatic region (approx. 7.0-7.8 ppm). The two methylene groups of the five-membered ring will appear as triplets or multiplets in the aliphatic region (approx. 2.5-3.5 ppm).

  • ¹³C NMR: The carbonyl carbon will be observed downfield (approx. 190-200 ppm). Carbons attached to fluorine will show characteristic large one-bond C-F coupling constants (¹JCF).

  • ¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring. The chemical shifts will be in the typical range for aryl fluorides and will show coupling to each other (ortho-coupling) and to neighboring protons.[6][7]

Synthesis of this compound: A Detailed Protocol

The most direct and widely applicable method for the synthesis of substituted indanones is the intramolecular Friedel-Crafts acylation of a 3-arylpropanoic acid.[8][9] For this compound, the logical precursor is 3-(2,3-difluorophenyl)propanoic acid.

Workflow for the Synthesis of this compound

G cluster_0 Stage 1: Synthesis of Precursor cluster_1 Stage 2: Intramolecular Friedel-Crafts Acylation 2,3-Difluorobenzaldehyde 2,3-Difluorobenzaldehyde Knoevenagel_Condensation Knoevenagel Condensation (Pyridine, Piperidine) 2,3-Difluorobenzaldehyde->Knoevenagel_Condensation Malonic_Acid Malonic Acid Malonic_Acid->Knoevenagel_Condensation Intermediate_Acid 3-(2,3-Difluorophenyl)propenoic acid Knoevenagel_Condensation->Intermediate_Acid Hydrogenation Catalytic Hydrogenation (H₂, Pd/C) Intermediate_Acid->Hydrogenation Precursor 3-(2,3-Difluorophenyl)propanoic acid Hydrogenation->Precursor Precursor_2 3-(2,3-Difluorophenyl)propanoic acid Cyclization Friedel-Crafts Acylation (Polyphosphoric Acid or Eaton's Reagent) Precursor_2->Cyclization Product This compound Cyclization->Product

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 3-(2,3-Difluorophenyl)propanoic Acid

This protocol is adapted from established procedures for similar substituted phenylpropanoic acids.[10]

Materials:

  • 2,3-Difluorobenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and hydrogenation apparatus

Procedure:

  • Knoevenagel Condensation:

    • In a round-bottom flask, dissolve 2,3-difluorobenzaldehyde (1.0 eq) and malonic acid (1.1 eq) in pyridine (5-10 volumes).

    • Add a catalytic amount of piperidine (0.05-0.1 eq).

    • Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC.

    • After completion, cool the mixture to room temperature and pour it into a mixture of crushed ice and concentrated HCl.

    • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield crude 3-(2,3-difluorophenyl)propenoic acid.

  • Catalytic Hydrogenation:

    • In a hydrogenation vessel, dissolve the crude 3-(2,3-difluorophenyl)propenoic acid in a suitable solvent such as THF or ethyl acetate.

    • Add 10% Pd/C catalyst (5-10% w/w).

    • Pressurize the vessel with hydrogen gas (typically 50 psi) and shake or stir vigorously at room temperature for 4-12 hours, or until hydrogen uptake ceases.

    • Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield 3-(2,3-difluorophenyl)propanoic acid, which can be used in the next step without further purification if of sufficient purity.

Protocol 2: Synthesis of this compound

This protocol utilizes an intramolecular Friedel-Crafts acylation for the cyclization.[8][11]

Materials:

  • 3-(2,3-Difluorophenyl)propanoic acid

  • Polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt% P₂O₅ in methanesulfonic acid)

  • Dichloromethane (DCM, if using Eaton's reagent)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Cyclization:

    • Method A (Polyphosphoric Acid):

      • Place 3-(2,3-difluorophenyl)propanoic acid (1.0 eq) in a round-bottom flask.

      • Add polyphosphoric acid (10-20 times the weight of the acid).

      • Heat the mixture with stirring at 80-100 °C for 2-4 hours, monitoring the reaction by TLC.

    • Method B (Eaton's Reagent):

      • Dissolve 3-(2,3-difluorophenyl)propanoic acid (1.0 eq) in dichloromethane.

      • Add Eaton's reagent (10 volumes) and stir at room temperature for 12-24 hours.

  • Work-up and Purification:

    • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volumes).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Application Notes: The Potential of this compound in Medicinal Chemistry

While specific, published examples of bioactive molecules derived directly from this compound are not yet prevalent in the literature, the strategic placement of the two fluorine atoms on the aromatic ring suggests several potential applications based on structure-activity relationships (SAR) of related compounds.[12][13]

Kinase Inhibitors

The indanone scaffold is a well-established core in the design of kinase inhibitors. The difluorobenzyl and difluorophenyl moieties are also frequently found in potent and selective kinase inhibitors.[14][15] The 4,5-difluoro substitution pattern can influence the electronic properties of the aromatic ring, potentially leading to favorable interactions with the kinase active site.

Potential Advantages:

  • Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of nearby hydrogen bond donors, potentially enhancing binding affinity.

  • Lipophilic Interactions: The fluorine atoms can engage in favorable lipophilic or orthogonal multipolar interactions with the protein.

  • Metabolic Stability: The C-F bonds are highly stable to metabolic oxidation, which can improve the pharmacokinetic profile of a drug candidate.

G Indanone_Core This compound Core (Rigid Scaffold) Derivatization Chemical Derivatization (e.g., C2-substitution) Indanone_Core->Derivatization Kinase_Inhibitor Potential Kinase Inhibitor Derivatization->Kinase_Inhibitor Active_Site Kinase Active Site Kinase_Inhibitor->Active_Site Binding Hinge_Binding Hinge Binding Region Active_Site->Hinge_Binding Hydrophobic_Pocket Hydrophobic Pocket Active_Site->Hydrophobic_Pocket

Caption: Logical pathway for developing kinase inhibitors.

Agrochemicals

Fluorinated indanone derivatives have also shown promise in the development of novel agrochemicals, such as insecticides and herbicides.[16] The indanone core provides a robust framework for functionalization, and the fluorine atoms can enhance the biological activity and environmental stability of the resulting compounds.

Protocols for the Derivatization of this compound

The reactivity of this compound is primarily centered around the ketone and the adjacent alpha-carbon (C2 position).

Protocol 3: Knoevenagel Condensation for C2-Derivatization

The Knoevenagel condensation is a classic and reliable method for introducing a carbon-carbon double bond at the C2 position.[2]

Materials:

  • This compound

  • An active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • A weak base catalyst (e.g., piperidine, ammonium acetate)

  • A suitable solvent (e.g., ethanol, toluene)

  • Dean-Stark apparatus (if using toluene)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq) in the chosen solvent.

  • Add a catalytic amount of the weak base.

  • If using toluene, equip the flask with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Heat the reaction mixture at reflux for 2-8 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can often be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Conclusion and Future Perspectives

This compound represents a promising, yet underexplored, building block for medicinal chemistry and drug discovery. Its synthesis is achievable through established synthetic routes, and its structure offers a unique combination of rigidity and electronic modulation. While direct applications in marketed drugs are yet to be realized, the precedent set by other fluorinated indanones and difluorinated aromatic compounds in areas such as oncology and inflammatory diseases strongly suggests its potential. The protocols and application notes provided herein are intended to serve as a guide for researchers to unlock the full potential of this versatile scaffold in the development of next-generation therapeutics. Further exploration of its derivatization and biological evaluation is highly encouraged.

References

4,5-Difluoro-1-indanone: A Versatile Fluorinated Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacological properties. The 1-indanone core, a privileged structure found in numerous bioactive compounds, serves as a valuable template for the design of novel therapeutic agents.[1][2] The introduction of two fluorine atoms onto this scaffold, as seen in 4,5-difluoro-1-indanone, presents a unique building block with modulated electronic properties and metabolic stability, offering significant potential for the synthesis of innovative drug candidates.[3][4] This technical guide provides an in-depth exploration of this compound as a key intermediate, complete with application notes and detailed synthetic protocols for its utilization in organic synthesis.

The Strategic Advantage of the Difluoro-Indanone Scaffold

The indanone framework is a cornerstone in the synthesis of a diverse array of pharmaceuticals, including treatments for Alzheimer's disease, cancer, and microbial infections.[1][5] The presence of fluorine can profoundly influence a molecule's lipophilicity, binding affinity to target proteins, and metabolic pathways. In the case of this compound, the two electron-withdrawing fluorine atoms on the aromatic ring are expected to impact the reactivity of the indanone core, particularly at the carbonyl group and the adjacent alpha-carbon, when compared to its non-fluorinated or mono-fluorinated counterparts.[6] This modulation of reactivity can be harnessed by synthetic chemists to achieve specific chemical transformations and to fine-tune the biological activity of the final compounds.

Application Notes: Harnessing this compound in Synthesis

While specific applications of this compound are still an emerging area of research, its structural similarity to other biologically active indanones suggests its utility in the development of a range of therapeutic agents. The core applications are anticipated in the synthesis of enzyme inhibitors, modulators of signaling pathways, and precursors to complex heterocyclic systems.

Synthesis of Bioactive Scaffolds

The 1-indanone moiety is a key component of various compounds with demonstrated biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][4] By analogy to its mono-fluorinated counterpart, 5-fluoro-1-indanone, the 4,5-difluoro analogue can serve as a starting material for the synthesis of novel derivatives with potentially enhanced potency and improved pharmacokinetic profiles. For instance, the indanone scaffold is a known precursor for the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors, which are important anti-inflammatory agents.[4]

Development of Enzyme Inhibitors

The indanone core is a recognized scaffold for the design of various enzyme inhibitors.[3] A prominent example is Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, which is based on an indanone structure.[1] The unique electronic environment created by the two fluorine atoms in this compound can be exploited to design novel inhibitors with altered binding kinetics and selectivity for their target enzymes.

Synthetic Protocols: Key Transformations of the Indanone Core

The synthetic utility of this compound lies in the reactivity of its ketone functionality and the potential for further derivatization of the aromatic ring. The following protocols, adapted from established methodologies for related indanones, provide a foundational framework for the synthetic manipulation of this difluorinated building block.

Protocol 1: Synthesis of this compound via Intramolecular Friedel-Crafts Acylation

The most common route to substituted indanones is the intramolecular Friedel-Crafts cyclization of a corresponding 3-arylpropanoic acid.[1][4] This powerful C-C bond-forming reaction allows for the efficient construction of the five-membered ring fused to the aromatic core.

Reaction Scheme:

Protocol_1 reactant 3-(2,3-Difluorophenyl)propanoic acid product This compound reactant->product Heat reagent Polyphosphoric Acid (PPA) or Eaton's Reagent (P₂O₅ in MeSO₃H)

A general workflow for Friedel-Crafts cyclization.

Experimental Procedure:

  • To a stirred solution of 3-(2,3-difluorophenyl)propanoic acid (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane), add a strong acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) (excess).

  • Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring to quench the reaction.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Causality Behind Experimental Choices:

  • Catalyst: Strong acids like PPA or Eaton's reagent are essential to protonate the carboxylic acid, facilitating the formation of the acylium ion intermediate required for the electrophilic aromatic substitution.

  • Temperature: The reaction often requires heating to overcome the activation energy for the cyclization, especially with a deactivated aromatic ring due to the presence of two fluorine atoms.

  • Workup: The quench with ice is a highly exothermic process and must be done carefully. The subsequent washes with sodium bicarbonate neutralize the strong acid catalyst, and the brine wash removes any remaining aqueous impurities.

Protocol 2: Reduction of the Carbonyl Group to Form 4,5-Difluoro-1-indanol

The reduction of the ketone functionality to a secondary alcohol is a fundamental transformation that opens up avenues for further derivatization, such as esterification or etherification, to explore structure-activity relationships.

Reaction Scheme:

Protocol_2 reactant This compound product 4,5-Difluoro-1-indanol reactant->product reagent Sodium Borohydride (NaBH₄) solvent Methanol or Ethanol

Workflow for the reduction of the indanone carbonyl.

Experimental Procedure:

  • Dissolve this compound (1.0 eq) in a protic solvent such as methanol or ethanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.1-1.5 eq), portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring the progress by TLC.

  • Once the reaction is complete, quench by the slow addition of water or a dilute acid (e.g., 1 M HCl).

  • Remove the bulk of the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography if necessary.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium borohydride is a mild and selective reducing agent for ketones and is generally preferred for its ease of handling and high yields.

  • Solvent: Protic solvents like methanol or ethanol are used to protonate the intermediate alkoxide, leading to the final alcohol product.

  • Temperature: The reaction is initially performed at 0 °C to control the exothermic reaction and to enhance selectivity.

Data Presentation

While specific experimental data for this compound is not yet widely available in the literature, the following table provides a template for summarizing key physical and spectroscopic data for this compound and its derivatives, which is crucial for characterization and quality control.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)1H NMR (δ, ppm)19F NMR (δ, ppm)
This compound C₉H₆F₂O168.14Data not availableExpected signals for aromatic and aliphatic protonsExpected signals for two distinct fluorine atoms
4,5-Difluoro-1-indanol C₉H₈F₂O170.16Data not availableAppearance of a new signal for the hydroxyl proton and a shift in the signal for the proton at C1Expected signals for two distinct fluorine atoms

Conclusion and Future Outlook

This compound represents a promising and largely unexplored building block for the synthesis of novel, fluorinated organic molecules. Its unique substitution pattern offers a platform for the development of new therapeutic agents with potentially improved pharmacological profiles. The protocols outlined in this guide provide a starting point for the synthetic exploration of this versatile intermediate. As research in this area progresses, it is anticipated that a wider range of applications and more detailed experimental data for this compound and its derivatives will become available, further solidifying its role as a valuable tool in the arsenal of the medicinal and synthetic organic chemist.

References

Application Notes and Protocols for the Synthesis of 4,5-Difluoro-1-indanone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Indanones in Modern Drug Discovery

The 1-indanone scaffold is a privileged structural motif, forming the core of numerous biologically active molecules and therapeutic agents.[1] Its rigid framework provides a valuable template for the spatial orientation of functional groups, enabling precise interactions with biological targets. In recent years, the strategic incorporation of fluorine atoms into pharmaceutical candidates has become a cornerstone of medicinal chemistry. The unique electronic properties of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.

This guide focuses on the synthesis of 4,5-Difluoro-1-indanone, a key intermediate in the development of novel therapeutics. The presence of two fluorine atoms on the aromatic ring presents both a synthetic challenge and an opportunity to fine-tune the pharmacological profile of derivative compounds. We present a detailed exploration of the intramolecular Friedel-Crafts acylation, a robust and widely employed method for the construction of the indanone core, as applied to this specific fluorinated analogue.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical guidance for the synthesis of this important building block.

The Synthetic Strategy: Intramolecular Friedel-Crafts Acylation

The primary route to this compound involves a two-step process:

  • Synthesis of the Precursor: Preparation of 3-(2,3-difluorophenyl)propanoic acid.

  • Intramolecular Cyclization: An acid-catalyzed intramolecular Friedel-Crafts acylation of the propanoic acid precursor to yield the target indanone.

This strategy leverages the power of intramolecular reactions, where the reacting moieties are tethered within the same molecule, often leading to more efficient cyclization compared to their intermolecular counterparts.[3]

Part 1: Synthesis of the Precursor, 3-(2,3-difluorophenyl)propanoic Acid

A reliable method for the synthesis of 3-arylpropanoic acids is through the malonic ester synthesis, followed by hydrolysis and decarboxylation.

Experimental Protocol: Synthesis of 3-(2,3-difluorophenyl)propanoic Acid

Materials:

  • 2,3-Difluorobenzyl halide (e.g., bromide or chloride)

  • Diethyl malonate

  • Sodium ethoxide (or sodium metal in absolute ethanol)

  • Absolute ethanol

  • Diethyl ether

  • Sodium hydroxide

  • Hydrochloric acid

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Alkylation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). To this solution, add diethyl malonate (1.0 eq) dropwise with stirring. After the addition is complete, add 2,3-difluorobenzyl halide (1.0 eq) dropwise. Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup and Extraction: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 2-(2,3-difluorobenzyl)malonate.

  • Hydrolysis and Decarboxylation: To the crude malonic ester, add a solution of sodium hydroxide (2.5 eq) in water and ethanol. Heat the mixture to reflux for 2-3 hours until the hydrolysis is complete (monitored by TLC). Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of ~1-2. This will cause the dicarboxylic acid intermediate to precipitate. Heat the acidic mixture to reflux for an additional 2-4 hours to effect decarboxylation.

  • Isolation and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 3-(2,3-difluorophenyl)propanoic acid can be purified by recrystallization or column chromatography.

Part 2: Intramolecular Friedel-Crafts Acylation

The cornerstone of this synthesis is the intramolecular Friedel-Crafts acylation of 3-(2,3-difluorophenyl)propanoic acid. This reaction involves the formation of an acylium ion electrophile, which then attacks the electron-rich aromatic ring to form the five-membered ketone ring.[4][5]

Mechanism of Intramolecular Friedel-Crafts Acylation

The reaction is typically catalyzed by a strong Brønsted or Lewis acid. The mechanism proceeds as follows:

  • Activation of the Carboxylic Acid: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. In the case of using a reagent like thionyl chloride, an acyl chloride is formed, which is then activated by a Lewis acid.

  • Formation of the Acylium Ion: The activated carboxylic acid (or acyl chloride) loses a molecule of water (or a chloride ion) to form a highly reactive, resonance-stabilized acylium ion.

  • Electrophilic Aromatic Substitution: The acylium ion is attacked by the pi-electrons of the aromatic ring in an intramolecular fashion.

  • Rearomatization: A proton is lost from the intermediate carbocation, restoring the aromaticity of the ring and yielding the final 1-indanone product.

Diagram: Mechanism of Intramolecular Friedel-Crafts Acylation

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack & Cyclization cluster_2 Step 3: Rearomatization Start 3-(2,3-difluorophenyl)propanoic acid Acylium Acylium Ion Intermediate Start->Acylium + Acid Catalyst - H2O Intermediate Sigma Complex (Arenium Ion) Acylium->Intermediate Intramolecular Attack Product This compound Intermediate->Product - H+

Caption: General mechanism of intramolecular Friedel-Crafts acylation.

Regioselectivity Considerations

The cyclization of 3-(2,3-difluorophenyl)propanoic acid can theoretically lead to two different regioisomers: this compound and 6,7-Difluoro-1-indanone. The fluorine atoms are ortho, para-directing groups but are also deactivating due to their strong inductive effect.[6] The electrophilic attack will preferentially occur at the position that is least deactivated and sterically accessible. In this case, the C6 position is para to the fluorine at C3 and ortho to the fluorine at C2, making it the more favorable site for acylation, leading to the desired this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a general and robust method for the intramolecular Friedel-Crafts acylation using polyphosphoric acid (PPA) as the catalyst and solvent.

Materials:

  • 3-(2,3-difluorophenyl)propanoic acid

  • Polyphosphoric acid (PPA)

  • Ice

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a thermometer, place 3-(2,3-difluorophenyl)propanoic acid (1.0 eq). Add polyphosphoric acid (10-20 times the weight of the carboxylic acid).

  • Reaction Execution: Heat the mixture with vigorous stirring to 80-100 °C. Maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by TLC (a higher polarity solvent system will be needed for the carboxylic acid starting material compared to the indanone product).

  • Workup: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted carboxylic acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Diagram: Experimental Workflow for this compound Synthesis

G Start Start: 3-(2,3-difluorophenyl)propanoic acid Reaction Reaction: Add Polyphosphoric Acid (PPA) Heat to 80-100°C Start->Reaction Workup Workup: Pour onto ice Reaction->Workup Extraction Extraction: Dichloromethane Workup->Extraction Washing Washing: Water, NaHCO3, Brine Extraction->Washing Drying Drying & Concentration: Na2SO4, Rotary Evaporation Washing->Drying Purification Purification: Column Chromatography Drying->Purification Product Final Product: This compound Purification->Product

Caption: Step-by-step workflow for the synthesis of this compound.

Data Summary and Comparison of Catalysts

The choice of acid catalyst can significantly impact the yield and reaction conditions of the intramolecular Friedel-Crafts acylation. While polyphosphoric acid is a reliable choice, other strong acids can also be employed.

CatalystTypical ConditionsAdvantagesDisadvantages
Polyphosphoric Acid (PPA) 80-120 °C, neatGood yields, acts as both catalyst and solventViscous, can be difficult to stir, workup can be challenging
Eaton's Reagent (P₂O₅/MeSO₃H) Room temp to 80 °CMilder conditions than PPA, less viscousCorrosive, requires careful handling
Sulfuric Acid (conc.) 0 °C to room tempInexpensive, readily availableCan lead to sulfonation as a side reaction
Aluminum Chloride (AlCl₃) 0 °C to room temp, in an inert solvent (e.g., DCM) with the corresponding acyl chlorideHigh reactivity, can be used at lower temperaturesStoichiometric amounts often required, moisture sensitive

Troubleshooting and Safety Precautions

  • Low Yield:

    • Incomplete reaction: Ensure sufficient heating time and temperature. Monitor the reaction closely by TLC.

    • Moisture contamination: Use anhydrous reagents and solvents, and perform the reaction under an inert atmosphere, especially when using Lewis acids like AlCl₃.

    • Deactivation of the aromatic ring: The two fluorine atoms deactivate the ring, which may require more forcing conditions (higher temperature, longer reaction time, or a stronger acid catalyst).[6]

  • Side Reactions:

    • Polymerization: Overheating or prolonged reaction times with strong acids can lead to polymerization.

    • Sulfonation: When using sulfuric acid, sulfonation of the aromatic ring can occur as a side reaction.

  • Safety:

    • Strong acids such as polyphosphoric acid, Eaton's reagent, and sulfuric acid are highly corrosive and should be handled with extreme care in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • The quenching of the reaction with ice is highly exothermic and should be performed slowly and with caution.

Conclusion

The intramolecular Friedel-Crafts acylation provides a reliable and effective method for the synthesis of this compound, a valuable building block for drug discovery. By carefully selecting the appropriate acid catalyst and controlling the reaction conditions, researchers can achieve good yields of this important intermediate. The protocols and insights provided in this guide are intended to facilitate the successful synthesis of this compound and to empower further exploration of its potential in the development of novel therapeutic agents.

References

Nazarov cyclization to produce substituted indanones

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Nazarov Cyclization for the Synthesis of Substituted Indanones

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of a Privileged Scaffold

The 1-indanone structural motif is a cornerstone in medicinal chemistry and natural product synthesis, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Its rigid framework provides a valuable template for designing molecules with specific therapeutic properties. Consequently, the development of efficient and versatile methods to construct substituted indanones is of paramount importance to the drug development pipeline.

Among the synthetic chemist's arsenal, the Nazarov cyclization stands out as a powerful and elegant strategy for forming five-membered rings.[3][4] Discovered by Ivan Nikolaevich Nazarov in the 1940s, this reaction has evolved from its initial form—requiring harsh, stoichiometric acidic conditions—into a sophisticated transformation featuring highly efficient catalytic and asymmetric variants.[3][4][5][6] This guide provides an in-depth exploration of the Nazarov cyclization, focusing on its application for the synthesis of substituted indanones, complete with detailed mechanistic insights and field-proven experimental protocols.

Core Principles: Unraveling the Reaction Mechanism

The Nazarov cyclization is fundamentally an acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone or its precursor.[3][7] The transformation proceeds through a series of well-defined cationic intermediates, and understanding this pathway is critical for controlling the reaction's outcome.

The accepted mechanism involves the following key steps:

  • Activation and Cation Formation : A Lewis or Brønsted acid coordinates to the carbonyl oxygen of the divinyl ketone. This activation facilitates the formation of a stabilized pentadienyl cation.[3][7]

  • 4π-Electrocyclization : The central and most crucial step is the thermally allowed 4π conrotatory electrocyclization of the pentadienyl cation. This process, governed by the Woodward-Hoffmann rules, forms a new carbon-carbon bond and generates a resonance-stabilized oxyallyl cation intermediate.[3][4][8]

  • Elimination and Tautomerization : The oxyallyl cation then undergoes an elimination reaction, losing a proton from a β-carbon.[7] The resulting enol rapidly tautomerizes to the more stable cyclopentenone product.[3][7]

For the synthesis of indanones, the divinyl ketone substrate is typically an aryl vinyl ketone, such as a chalcone derivative, where one of the vinyl groups is part of an aromatic ring.[1][2]

Nazarov_Mechanism General Mechanism of the Nazarov Cyclization Start Divinyl Ketone Cation Pentadienyl Cation Start->Cation Oxyallyl Oxyallyl Cation Cation->Oxyallyl 4π Conrotatory Electrocyclization Enol Enol Intermediate Oxyallyl->Enol Product Cyclopentenone Product Enol->Product Tautomerization

Caption: The Nazarov cyclization mechanism.

Causality in Experimental Design: Key Considerations

The success of a Nazarov cyclization hinges on several factors that must be carefully controlled:

  • Regioselectivity : In unsymmetrically substituted substrates, the final elimination step can lead to different constitutional isomers. The reaction often follows Zaytsev's rule, forming the more substituted, thermodynamically stable alkene.[8] Modern methods, such as the silicon-directed Nazarov cyclization, offer exquisite control by pre-determining the site of elimination.[9][10] Electronically "polarized" substrates, with electron-donating and withdrawing groups, can also strongly direct regioselectivity.[5][9]

  • Stereoselectivity : The conrotatory nature of the electrocyclization creates a defined stereochemical relationship between substituents. However, this can be lost if the intermediate racemizes.[9] The development of catalytic asymmetric variants using chiral Lewis acids or organocatalysts is a landmark achievement, enabling control over the direction of the conrotatory ring closure (torquoselectivity) to produce enantioenriched products.[3][8][11]

  • Reaction Conditions : Classical protocols often require stoichiometric amounts of strong, corrosive acids, limiting their applicability to sensitive substrates.[10] Modern catalytic methods operate under much milder conditions, broadening the reaction's scope and functional group tolerance.[5][12]

Experimental Protocols: From Concept to Practice

The following protocols provide detailed, self-validating methodologies for synthesizing substituted indanones. The rationale behind key steps is explained to provide a deeper understanding of the experimental design.

Protocol 1: Classic Lewis Acid-Mediated Synthesis of a Substituted Indanone

This protocol describes a robust and widely applicable method using tin(IV) chloride (SnCl₄) as the Lewis acid promoter. It is suitable for substrates that can tolerate moderately strong Lewis acidic conditions.

Protocol_1_Workflow Workflow for Lewis Acid-Mediated Nazarov Cyclization Setup 1. Reaction Setup - Dissolve substrate in anhydrous DCM - Cool to 0 °C under inert atmosphere Addition 2. Catalyst Addition - Add SnCl₄ solution dropwise Setup->Addition Ensures controlled initiation Reaction 3. Reaction - Warm to RT - Monitor by TLC Addition->Reaction Allows for gradual activation Quench 4. Quench - Slowly add sat. aq. NH₄Cl Reaction->Quench Deactivates catalyst Workup 5. Workup & Extraction - Separate layers - Extract aqueous with DCM Quench->Workup Removes inorganic salts Purify 6. Purification - Dry, concentrate - Column chromatography Workup->Purify Isolates crude product Product Final Product (Substituted Indanone) Purify->Product

Caption: A typical workflow for a Lewis acid-mediated cyclization.

Materials:

  • Substituted aryl vinyl ketone (1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Tin(IV) chloride (SnCl₄), 1.0 M solution in DCM (2.0 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup : In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aryl vinyl ketone (0.58 mmol, 1.0 equiv) in anhydrous DCM (19 mL). Rationale: Anhydrous conditions are crucial as Lewis acids like SnCl₄ are highly water-sensitive and would be quenched, halting the reaction.

  • Cooling : Cool the solution to 0 °C using an ice-water bath. Rationale: Cooling controls the initial rate of the often-exothermic reaction, preventing potential side reactions.

  • Catalyst Addition : Slowly add the 1.0 M solution of SnCl₄ in DCM (1.16 mmol, 2.0 equiv) dropwise to the stirred solution.[7][13] Rationale: Dropwise addition maintains temperature control and prevents localized high concentrations of the catalyst.

  • Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 30-60 minutes, monitoring the consumption of the starting material by thin-layer chromatography (TLC).

  • Quenching : Once the reaction is complete, carefully quench it by slowly adding saturated aqueous NH₄Cl solution. Stir the resulting biphasic mixture vigorously for 15 minutes.[13] Rationale: The NH₄Cl solution hydrolyzes and quenches the SnCl₄, terminating the reaction and precipitating tin salts, which can be removed.

  • Workup : Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM. Combine all organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Rationale: This standard aqueous workup removes water-soluble byproducts and residual inorganic salts.

  • Purification : Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired substituted indanone.[7]

Protocol 2: Catalytic Asymmetric Synthesis of a Fluorinated Indanone

This advanced protocol demonstrates a tandem Nazarov cyclization/electrophilic fluorination, catalyzed by a chiral copper(II)-BOX complex. This method constructs two new stereocenters with high diastereoselectivity.[14][15]

Materials:

  • Polarized enone substrate (1.0 equiv)

  • Copper(II) triflate (Cu(OTf)₂) (10 mol%)

  • Chiral bis(oxazoline) ligand (e.g., Ph-BOX) (11 mol%)

  • N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Catalyst Preparation : In a dry reaction vessel under an inert atmosphere, stir Cu(OTf)₂ (10 mol%) and the chiral Ph-BOX ligand (11 mol%) in anhydrous THF at room temperature for 1 hour. Rationale: This pre-stirring step allows for the formation of the active chiral Lewis acid complex, which is essential for inducing enantioselectivity.

  • Reaction Initiation : Add the polarized enone substrate (1.0 equiv) and the electrophilic fluorinating agent, NFSI (1.2 equiv), to the catalyst solution.

  • Reaction Progression : Stir the reaction at the designated temperature (e.g., room temperature or slightly elevated) and monitor its progress by TLC.

  • Workup and Purification : Upon completion, concentrate the reaction mixture directly onto silica gel. Purify by column chromatography to isolate the fluorinated indanone product.[15] Rationale: This tandem approach is highly atom-economical, forming multiple bonds and stereocenters in a single operation.

Data Presentation: A Comparative Overview

The choice of catalyst is critical for achieving high efficiency and stereoselectivity. The table below summarizes representative data from various catalytic systems for the synthesis of substituted indanones.

Catalyst SystemSubstrate TypeYield (%)Diastereoselectivity (dr)Enantioselectivity (ee %)Reference
Cu(OTf)₂ / Ph-BOX Polarized Aryl Vinyl Ketones75-95>20:1 (trans:cis)43-95[15]
Bi(OTf)₃ Aryl Vinyl Ketones76-98N/AN/A (achiral)[11]
ZnCl₂ / Chiral Phosphoric Acid Indole Enones71-98N/A70-90[11]
Ni(II)-Pigiphos Aryl Vinyl Ketonesup to 85N/Aup to 93[16]
Chiral Thiourea Organocatalyst Diketoesters58-95>99:181-91[17]

This comparative data highlights the versatility of the Nazarov cyclization. Metal catalysts like copper and nickel, paired with chiral ligands, provide excellent stereocontrol for specific substrate classes.[15][16] Meanwhile, organocatalytic systems offer a metal-free alternative, capable of generating complex products with multiple quaternary stereocenters.[17]

Advanced Concepts: Interrupted Cyclizations

A powerful extension of this methodology is the "interrupted" Nazarov cyclization. Instead of elimination, the key oxyallyl cation intermediate is trapped by an external nucleophile or an internal electrophile. The tandem cyclization/fluorination described in Protocol 2 is a prime example of trapping with an electrophile.[14][15][18] This strategy dramatically increases the molecular complexity of the product in a single step, providing rapid access to highly functionalized indanone cores that would be challenging to synthesize otherwise.

Conclusion

The Nazarov cyclization has cemented its status as an indispensable tool for the synthesis of substituted indanones. Its mechanistic elegance, coupled with the development of mild, catalytic, and highly stereoselective variants, offers researchers in drug discovery and organic synthesis a reliable and adaptable method for constructing this vital chemical scaffold.[6][13] By understanding the core principles of the reaction and carefully selecting the appropriate substrate and catalyst system, chemists can harness the full potential of this classic transformation to build the complex molecules of the future.

References

Catalytic Valorization of 4,5-Difluoro-1-indanone: A Guide to Asymmetric Transformations and Functionalizations for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The indanone scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic incorporation of fluorine atoms into this framework can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and bioavailability.[3] 4,5-Difluoro-1-indanone, in particular, presents a unique building block for the synthesis of novel drug candidates due to the electronic effects of the vicinal fluorine atoms on the aromatic ring. This guide provides an in-depth exploration of key catalytic reactions involving this compound, offering detailed application notes and protocols for researchers in drug development and organic synthesis. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for achieving high efficiency and stereoselectivity.

I. Asymmetric Reduction of the Carbonyl Group: Access to Chiral 4,5-Difluoro-1-indanol

The stereoselective reduction of the prochiral ketone in this compound to the corresponding chiral alcohol, 4,5-difluoro-1-indanol, is a critical transformation. The resulting chiral alcohol is a versatile intermediate for the synthesis of more complex molecules. Due to the electron-withdrawing nature of the fluorine atoms, the carbonyl group of this compound is activated towards reduction.

A. Noyori-Type Asymmetric Hydrogenation

Expertise & Experience: The Noyori asymmetric hydrogenation is a powerful and widely adopted method for the enantioselective reduction of ketones.[4] The mechanism involves a metal-ligand cooperative hydrogenolysis where a chiral Ru(II)-diamine-diphosphine complex facilitates the transfer of hydrogen from H₂ to the ketone. The diamine ligand plays a crucial role in the catalytic cycle through the formation of a metal-amide species which enhances the catalytic activity and stereoselectivity. For an electron-deficient substrate like this compound, a catalyst system with an electron-rich phosphine ligand is often beneficial to enhance the catalytic turnover.

Trustworthiness: The protocol below is adapted from well-established procedures for the asymmetric hydrogenation of aromatic ketones and is expected to provide high yields and enantioselectivities for this compound. The use of a pre-catalyst that is activated in situ ensures reproducibility.

Experimental Protocol: Asymmetric Hydrogenation of this compound

Materials:

  • This compound

  • (R,R)-TsDPEN-Ru(II)-(p-cymene)Cl or (S,S)-TsDPEN-Ru(II)-(p-cymene)Cl

  • Isopropanol (anhydrous)

  • Potassium hydroxide (KOH)

  • Hydrogen gas (high purity)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In a glovebox, to a high-pressure autoclave equipped with a magnetic stir bar, add this compound (1.0 equiv) and the chiral ruthenium catalyst (0.001-0.01 equiv).

  • Add anhydrous isopropanol to dissolve the solids.

  • Prepare a fresh 0.1 M solution of KOH in isopropanol. Add the required amount of this solution to the autoclave (typically 0.02-0.1 equiv relative to the substrate).

  • Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen gas line.

  • Purge the autoclave with hydrogen gas three times.

  • Pressurize the autoclave to the desired pressure (e.g., 10-50 atm) with hydrogen gas.

  • Stir the reaction mixture vigorously at the desired temperature (e.g., 25-50 °C) for the specified time (typically 1-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the autoclave with an inert gas (e.g., argon or nitrogen).

  • Quench the reaction by adding a few drops of acetic acid.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the chiral 4,5-difluoro-1-indanol.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Data Presentation:

Catalyst Loading (mol%)H₂ Pressure (atm)Temperature (°C)Time (h)Conversion (%)ee (%)
1.0202512>99>98
0.1504024>99>97

Table 1: Expected performance for the asymmetric hydrogenation of this compound.

Visualization:

Asymmetric_Hydrogenation sub This compound prod Chiral 4,5-Difluoro-1-indanol sub->prod Asymmetric Hydrogenation cat [(R,R)-TsDPEN]Ru(p-cymene)Cl cat->prod h2 H₂ h2->prod base KOH / iPrOH base->prod Organocatalytic_Amination sub This compound intermediate Enamine Intermediate sub->intermediate + Catalyst cat Chiral Organocatalyst ((S)-TMS-Pro) reagent DBAD prod α-Amino-4,5-difluoro-1-indanone intermediate->prod + DBAD Buchwald_Hartwig sub 6-Bromo-4,5-difluoro- 1-indanone prod 6-(R₂N)-4,5-difluoro- 1-indanone sub->prod amine R₂NH amine->prod cat Pd Catalyst + Ligand cat->prod base Base base->prod

References

Application Note: A Detailed Experimental Protocol for the Knoevenagel Condensation with 4,5-Difluoro-1-indanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene group, catalyzed by a base, to yield an α,β-unsaturated product.[3][4][5] Its significance in medicinal chemistry and drug development is profound, as the resulting electron-deficient alkenes are versatile intermediates for the synthesis of a wide array of bioactive molecules and heterocyclic compounds.[1] This application note provides a detailed experimental protocol for the Knoevenagel condensation of 4,5-Difluoro-1-indanone, a fluorinated ketone of interest in the development of novel therapeutic agents. The fluorine substituents can significantly modulate the physicochemical and pharmacological properties of the final products, making this a valuable transformation for drug discovery programs.

Reaction Mechanism: A Stepwise Perspective

The Knoevenagel condensation proceeds through a well-established three-step mechanism:

  • Deprotonation: A weak base abstracts an acidic proton from the active methylene compound, generating a resonance-stabilized carbanion (enolate).[3][6][7] The presence of two electron-withdrawing groups on the methylene carbon is crucial for facilitating this deprotonation with a mild base, thereby preventing the self-condensation of the ketone.[5]

  • Nucleophilic Addition: The generated carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of this compound, forming a tetrahedral alkoxide intermediate.[3][6]

  • Elimination (Dehydration): The alkoxide intermediate is protonated to form a β-hydroxy compound, which then undergoes base-induced dehydration to yield the final α,β-unsaturated product.[3][6]

The overall workflow of the Knoevenagel condensation is depicted in the following diagram:

Knoevenagel_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Characterization Reagents Reagents: - this compound - Active Methylene Compound - Catalyst - Solvent Mixing Mix Reactants & Solvent Reagents->Mixing Glassware Dry Glassware Glassware->Mixing Atmosphere Inert Atmosphere (Optional) Atmosphere->Mixing Catalyst_Addition Add Catalyst Mixing->Catalyst_Addition Stirring Stir at RT or Heat Catalyst_Addition->Stirring Monitoring Monitor by TLC Stirring->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Evaporation Evaporate Solvent Drying->Evaporation Purification Column Chromatography or Recrystallization Evaporation->Purification Characterization Characterize Product (NMR, IR, MS) Purification->Characterization

Caption: Experimental workflow for the Knoevenagel condensation.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially AvailableStore in a cool, dry place.
Malononitrile≥99%Commercially AvailableToxic; handle with care in a fume hood.
Piperidine≥99%Commercially AvailableCorrosive and flammable; use in a fume hood.
EthanolAnhydrousCommercially AvailableStore under inert atmosphere.
Ethyl AcetateACS GradeCommercially AvailableFor extraction and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Anhydrous Sodium SulfateReagent GradeCommercially AvailableFor drying organic layers.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.

Experimental Protocol

This protocol details the Knoevenagel condensation of this compound with malononitrile, a common active methylene compound.

1. Reaction Setup:

  • To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq).

  • Dissolve the ketone in 10 mL of anhydrous ethanol.

  • Add malononitrile (1.0 mmol, 1.0 eq) to the solution.

2. Catalyst Addition and Reaction:

  • While stirring the solution at room temperature, add a catalytic amount of piperidine (0.1 mmol, 0.1 eq) dropwise using a microliter syringe.

  • Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 2-6 hours.

3. Reaction Work-up and Product Isolation:

  • Once the reaction is complete (as indicated by the consumption of the starting material on TLC), pour the reaction mixture into 20 mL of cold water.

  • A precipitate of the crude product should form. If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • If a precipitate is formed, collect the solid by vacuum filtration, wash with cold water, and air dry.

  • If extraction is performed, combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

4. Purification and Characterization:

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • The structure and purity of the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

  • This compound is an irritant.[8] Avoid contact with skin and eyes.[8]

  • Malononitrile is toxic and should be handled with extreme care.

  • Piperidine is corrosive and flammable.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.[9][10]

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low or No Product Formation Inactive catalystUse freshly opened or distilled piperidine.
Low reaction temperatureGently heat the reaction mixture to 40-60 °C.
Insufficient reaction timeContinue stirring and monitor by TLC until the starting material is consumed.
Formation of Side Products Use of a strong baseEnsure a weak base like piperidine is used.[5]
Prolonged reaction timeStop the reaction as soon as the starting material is consumed.

Conclusion

This application note provides a comprehensive and reliable protocol for the Knoevenagel condensation of this compound. By understanding the underlying mechanism and adhering to the detailed experimental procedure, researchers can effectively synthesize novel α,β-unsaturated compounds that are valuable precursors in drug discovery and development. The versatility of the Knoevenagel condensation allows for the introduction of diverse functionalities, paving the way for the creation of new chemical entities with potentially enhanced biological activity.

References

Application Notes and Protocols: 4,5-Difluoro-1-indanone in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of Fluorination in Advanced Materials

In the pursuit of novel materials with enhanced performance characteristics, the strategic incorporation of fluorine atoms into organic scaffolds has emerged as a powerful design principle. The unique electronic properties of fluorine—its high electronegativity and the strength of the carbon-fluorine bond—impart significant modifications to the physical, chemical, and electronic behavior of molecules. 4,5-Difluoro-1-indanone is a versatile building block positioned to leverage these advantages in the development of next-generation polymers, liquid crystals, and organic semiconductors. The difluorination on the aromatic ring of the indanone core creates a strong dipole moment and lowers the energy levels of the frontier molecular orbitals (HOMO and LUMO), which can be exploited to tune the dielectric, optical, and charge-transport properties of derived materials.[1] This guide provides detailed application notes and speculative, yet scientifically grounded, protocols for researchers, scientists, and drug development professionals exploring the potential of this compound in materials science.

Physicochemical Properties of this compound

A thorough understanding of the fundamental properties of a chemical building block is paramount for its successful application. The properties of this compound are summarized below.

PropertyValueReference(s)
Molecular Formula C₉H₆F₂O[2]
Molecular Weight 168.14 g/mol [2]
CAS Number 628732-11-6[3]
Appearance Off-white to yellow solidN/A
Purity ≥97%[3]
Solubility Soluble in common organic solvents (e.g., THF, CH₂Cl₂, Acetone)N/A

Application I: High-Performance Fluorinated Polyimides

Rationale: Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.[4] However, their applications can be limited by poor solubility, which complicates processing. The incorporation of fluorine-containing monomers is a well-established strategy to enhance the solubility of polyimides without compromising their desirable properties.[4] The bulky and electron-withdrawing nature of the trifluoromethyl groups, for instance, disrupts polymer chain packing, increasing free volume and thereby improving solubility and lowering the dielectric constant. Similarly, a diamine derivative of this compound could be a valuable monomer for creating novel polyimides with enhanced processability and potentially unique electronic properties.

Protocol 1: Synthesis of a Novel Polyimide from a Diamine Derivative of this compound

This protocol outlines a two-step process for the synthesis of a polyimide, starting with the hypothetical conversion of this compound to a diamine monomer, followed by polymerization with a commercial dianhydride.

Part A: Synthesis of a Diamine Monomer (Illustrative)

A plausible route to a diamine derivative involves a multi-step synthesis, for example, through reduction of a dinitro precursor. For the purpose of this protocol, we will assume the availability of a suitable diamine, such as one derived from the indanone scaffold.

Part B: Poly(amic acid) Synthesis and Thermal Imidization

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine derivative of this compound (1 equivalent) in anhydrous N-methyl-2-pyrrolidone (NMP) to achieve a 15% (w/w) solution.

  • Monomer Addition: To the stirred solution, add 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) (1 equivalent) portion-wise over 30 minutes, ensuring the temperature remains below 25 °C.

  • Polymerization: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours to form the poly(amic acid) solution. The viscosity of the solution will increase significantly.

  • Film Casting: Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade.

  • Thermal Imidization: Place the cast film in a vacuum oven and cure using a staged heating program: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour.

  • Polymer Film Isolation: After cooling to room temperature, carefully peel the resulting polyimide film from the glass substrate.

Expected Characterization:
  • FTIR: Appearance of characteristic imide bands around 1780 cm⁻¹ (asymmetric C=O stretching) and 1720 cm⁻¹ (symmetric C=O stretching).

  • Thermal Analysis (TGA/DSC): High thermal stability with a decomposition temperature (Td) above 450 °C and a high glass transition temperature (Tg).

  • Solubility: The resulting polyimide is expected to show improved solubility in organic solvents compared to non-fluorinated analogues.

Polyimide_Synthesis_Workflow cluster_Monomer_Synthesis Part A: Monomer Synthesis (Hypothetical) cluster_Polymerization Part B: Polymerization Indanone This compound Diamine Diamine Derivative Indanone->Diamine Multi-step synthesis PolyamicAcid Poly(amic acid) Solution Diamine->PolyamicAcid Polymerization in NMP Dianhydride 6FDA Dianhydride Dianhydride->PolyamicAcid PolyimideFilm Polyimide Film PolyamicAcid->PolyimideFilm Thermal Imidization

Workflow for the proposed synthesis of a fluorinated polyimide.

Application II: Advanced Liquid Crystals

Rationale: The introduction of fluorine atoms into liquid crystal molecules is a critical strategy for tuning their dielectric anisotropy (Δε), a key parameter for display applications.[1][5] Lateral fluoro-substituents, such as those in this compound, can generate a strong dipole moment perpendicular to the long axis of the molecule. This can lead to materials with a negative dielectric anisotropy, which are essential for technologies like in-plane switching (IPS) liquid crystal displays. The rigid indanone core can serve as a central building block for calamitic (rod-shaped) liquid crystals.

Protocol 2: Synthesis of a Liquid Crystal Candidate Incorporating the this compound Moiety

This protocol describes a plausible synthetic route to a liquid crystal molecule using a Wittig or Horner-Wadsworth-Emmons reaction to extend the conjugated system of the indanone core, followed by esterification.

  • Synthesis of an Intermediate Aldehyde: Convert a bromo- or iodo-derivative of this compound to the corresponding aldehyde via a suitable formylation reaction (e.g., using a Vilsmeier-Haack type reaction on an activated derivative).

  • Wittig Reaction:

    • Prepare the phosphonium ylide by reacting a suitable alkyl- or aryl-phosphonium salt with a strong base like n-butyllithium in dry THF at low temperature.

    • Add the aldehyde from step 1 to the ylide solution and allow the reaction to proceed to form an alkene-linked intermediate.

  • Esterification:

    • React the product from the Wittig reaction (assuming it contains a terminal hydroxyl or carboxyl group on the newly introduced chain) with a suitable benzoic acid or phenol derivative (e.g., 4-alkoxybenzoic acid) using a standard esterification catalyst like DCC/DMAP.

  • Purification: Purify the final product by column chromatography on silica gel followed by recrystallization from a suitable solvent system (e.g., ethanol/heptane) to obtain the liquid crystalline material.

Expected Characterization:
  • ¹H and ¹⁹F NMR: To confirm the chemical structure.

  • Polarized Optical Microscopy (POM): To identify the presence of liquid crystalline phases (mesophases) and determine their textures.

  • Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures (e.g., melting point, clearing point).

Application III: Organic Semiconductors for Field-Effect Transistors (OFETs)

Rationale: The performance of organic semiconductors is intrinsically linked to their molecular structure, which dictates their solid-state packing and electronic properties.[6] The electron-withdrawing fluorine atoms in this compound can lower the HOMO and LUMO energy levels of derived conjugated molecules. This can enhance their stability against oxidation (improving air stability for p-type materials) and make them suitable candidates for n-type semiconductors, which are less common but crucial for complementary logic circuits.[7][8] By extending the π-conjugation of the indanone core, for example, through a Knoevenagel condensation, novel organic semiconductors can be designed.[9]

Protocol 3: Synthesis of a Novel Organic Semiconductor via Knoevenagel Condensation

This protocol details the synthesis of a conjugated molecule based on this compound and an active methylene compound, a common strategy for creating electron-deficient semiconductor materials.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and an active methylene compound such as malononitrile or 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (1 equivalent) in a suitable solvent like toluene or chloroform.

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or pyridine.[10]

  • Condensation Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). A Dean-Stark apparatus can be used to remove the water formed during the condensation.

  • Product Isolation: Upon completion, cool the reaction mixture. The product may precipitate out of the solution. If not, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, followed by recrystallization or sublimation to obtain a high-purity material suitable for device fabrication.

Device Fabrication and Characterization (Illustrative)
  • Thin-Film Deposition: Deposit a thin film of the purified semiconductor onto a suitable substrate (e.g., a Si/SiO₂ wafer with pre-patterned source-drain electrodes) using solution shearing or thermal evaporation.

  • OFET Characterization: Measure the electrical characteristics of the fabricated OFET device to determine key performance metrics such as charge carrier mobility, on/off ratio, and threshold voltage.

OFET_Semiconductor_Synthesis cluster_Reaction Knoevenagel Condensation Indanone This compound ReactionVessel Dissolve in Toluene + Piperidine catalyst Reflux with Dean-Stark Indanone->ReactionVessel ActiveMethylene Active Methylene Compound (e.g., Malononitrile) ActiveMethylene->ReactionVessel Purification Purification (Chromatography, Sublimation) ReactionVessel->Purification Product Isolation Semiconductor π-conjugated Organic Semiconductor Purification->Semiconductor OFET_Device OFET Device Fabrication (Thin-Film Deposition) Semiconductor->OFET_Device Characterization Electrical Characterization (Mobility, On/Off Ratio) OFET_Device->Characterization

Logical flow for the synthesis and application of an organic semiconductor.

Conclusion

While the direct application of this compound in materials science is an emerging area, its chemical structure offers compelling potential. The protocols and application notes presented here are based on established principles of fluorinated materials and the known reactivity of the indanone scaffold. They are intended to serve as a foundational guide for researchers to explore the synthesis of novel high-performance polymers, liquid crystals, and organic semiconductors. The unique electronic and physical properties conferred by the difluorinated indanone core make it a promising candidate for further investigation and a valuable addition to the toolbox of materials scientists.

References

The Emerging Role of 4,5-Difluoro-1-Indanone in the Synthesis of Bioactive Molecules: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the indanone core represents a "privileged scaffold"—a molecular framework that is recurrently found in a multitude of biologically active compounds.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for pendant functional groups, facilitating precise interactions with biological targets. The strategic incorporation of fluorine atoms into such scaffolds has become a cornerstone of contemporary drug design, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[3][4] This guide focuses on a particularly promising, yet underexplored, building block: 4,5-Difluoro-1-indanone . While extensive research has illuminated the utility of its isomer, 5-fluoro-1-indanone, the unique 4,5-difluoro substitution pattern offers a distinct electronic and steric profile that warrants dedicated investigation.[3][5] This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals interested in leveraging the synthetic potential of this compound.

The Indanone Framework: A Versatile Platform for Bioactive Molecules

The 1-indanone skeleton is a key constituent in a variety of therapeutic agents, demonstrating a broad spectrum of biological activities.[1][2] Its derivatives have been successfully developed as potent antiviral, anti-inflammatory, analgesic, antibacterial, and anticancer compounds.[1] Notably, the indanone moiety is central to the mechanism of action of several drugs targeting neurodegenerative diseases.[6][7]

Key Therapeutic Areas for Indanone Derivatives:
  • Neurodegenerative Diseases: The indanone scaffold has a strong affinity for several enzymes implicated in the pathophysiology of neurological disorders.[6] By inhibiting these enzymes, indanone derivatives can modulate the levels of crucial neurotransmitters like norepinephrine, serotonin, and dopamine.[6] This has led to their investigation as potential treatments for Alzheimer's and Parkinson's disease.[6][7]

  • Oncology: A significant body of research has demonstrated the potent cytotoxic effects of indanone derivatives against various cancer cell lines.[1] For instance, 2-benzylidene-1-indanones have shown strong cytotoxicity against breast, colon, leukemia, and lung cancer cells.[1][2] The proposed mechanisms of action often involve the inhibition of critical cellular processes, such as tubulin polymerization, leading to cell cycle arrest and apoptosis.[5]

  • Inflammatory Conditions: The indanone core is a component of several non-steroidal anti-inflammatory drugs (NSAIDs). Certain derivatives act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme pivotal to the inflammatory cascade.[5]

The Impact of 4,5-Difluorination: Predicted Physicochemical and Reactivity Profile

While specific experimental data on the reactivity of this compound is not extensively documented, we can infer its behavior based on the principles of physical organic chemistry and the known properties of related fluorinated aromatics. The two fluorine atoms on the benzene ring are expected to have a profound impact on the molecule's electronic properties and, consequently, its chemical reactivity.

Expected Physicochemical Properties of this compound:

PropertyPredicted Influence of 4,5-Difluoro SubstitutionRationale
Molecular Weight 168.14 g/mol ---
CAS Number 628732-11-6---
Electrophilicity of Carbonyl Carbon IncreasedThe strong electron-withdrawing nature of the two fluorine atoms will decrease electron density at the carbonyl carbon, making it more susceptible to nucleophilic attack.
Acidity of α-Protons IncreasedThe inductive effect of the fluorine atoms will stabilize the enolate intermediate, thereby increasing the acidity of the protons on the carbon adjacent to the carbonyl group.
Lipophilicity IncreasedThe introduction of fluorine atoms generally increases the lipophilicity of a molecule, which can influence its membrane permeability and interaction with hydrophobic binding pockets.
Metabolic Stability Potentially EnhancedThe C-F bond is significantly stronger than the C-H bond, making the aromatic ring more resistant to oxidative metabolism by cytochrome P450 enzymes.

Synthetic Applications and Protocols: A Gateway to Novel Bioactive Molecules

The enhanced reactivity of the carbonyl group and the α-protons in this compound opens up a plethora of synthetic possibilities for creating diverse libraries of bioactive compounds. The following protocols are based on well-established transformations of 1-indanone and its 5-fluoro isomer, and are expected to be readily adaptable to the 4,5-difluoro analogue.

Protocol 1: Aldol Condensation for the Synthesis of 2-Benzylidene-4,5-difluoro-1-indanones

This protocol describes a classic Claisen-Schmidt condensation to introduce a benzylidene moiety at the C2 position, a common structural motif in anticancer indanone derivatives.

Experimental Workflow:

G start Dissolve this compound and substituted benzaldehyde in ethanol reagents Add catalytic amount of base (e.g., KOH or piperidine) start->reagents reaction Reflux the mixture for 2-6 hours (Monitor by TLC) reagents->reaction workup Cool to room temperature, pour into ice-water, and collect the precipitate reaction->workup purification Recrystallize from a suitable solvent (e.g., ethanol or acetic acid) workup->purification product Characterize the 2-benzylidene-4,5-difluoro-1-indanone derivative purification->product

Caption: General workflow for the synthesis of 2-benzylidene-4,5-difluoro-1-indanone derivatives.

Detailed Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) and a substituted benzaldehyde (1.1 eq.) in absolute ethanol.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of a suitable base, such as potassium hydroxide or piperidine.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker containing ice-water with constant stirring. The product will precipitate out of solution.

  • Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water. Recrystallize the crude product from a suitable solvent (e.g., ethanol or glacial acetic acid) to afford the pure 2-benzylidene-4,5-difluoro-1-indanone derivative.

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Protocol 2: Reductive Amination for the Synthesis of 1-Amino-4,5-difluoroindane Derivatives

This protocol outlines the synthesis of aminoindane derivatives, which are key structural motifs in neuroprotective agents.

Experimental Workflow:

G start Dissolve this compound and a primary or secondary amine in a suitable solvent (e.g., methanol or dichloroethane) imine_formation Add a dehydrating agent or catalytic acid (e.g., acetic acid) to facilitate imine formation start->imine_formation reduction Add a reducing agent (e.g., NaBH(OAc)₃ or NaBH₄) portion-wise at 0°C imine_formation->reduction reaction Allow the reaction to warm to room temperature and stir for 2-12 hours (Monitor by TLC) reduction->reaction workup Quench the reaction with water or a mild acidic solution and extract with an organic solvent reaction->workup purification Purify the crude product by column chromatography workup->purification product Characterize the 1-amino-4,5-difluoroindane derivative purification->product

Caption: General workflow for the reductive amination of this compound.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq.) and a primary or secondary amine (1.2 eq.) in a suitable solvent such as methanol or dichloroethane, add a catalytic amount of acetic acid.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine or enamine.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium borohydride (NaBH₄) (1.5-2.0 eq.), in portions.

  • Reaction: Allow the reaction to warm to room temperature and continue stirring for 2-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the purified 1-amino-4,5-difluoroindane derivative by appropriate spectroscopic methods.

Potential Signaling Pathways and Mechanisms of Action

Based on the established biological activities of other indanone derivatives, molecules synthesized from this compound are likely to modulate key signaling pathways involved in cell proliferation, inflammation, and neuronal function.

Potential Mechanisms of Action for this compound Derivatives:

G cluster_0 Anticancer Activity cluster_1 Neuroprotective Effects cluster_2 Anti-inflammatory Action Kinase Inhibition Kinase Inhibition Apoptosis Induction Apoptosis Induction Kinase Inhibition->Apoptosis Induction Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition->Apoptosis Induction MAO-B Inhibition MAO-B Inhibition Increased Neurotransmitters Increased Neurotransmitters MAO-B Inhibition->Increased Neurotransmitters AChE Inhibition AChE Inhibition AChE Inhibition->Increased Neurotransmitters COX-2 Inhibition COX-2 Inhibition Reduced Prostaglandins Reduced Prostaglandins COX-2 Inhibition->Reduced Prostaglandins

Caption: Potential signaling pathways modulated by bioactive molecules derived from this compound.

Conclusion and Future Outlook

This compound stands as a promising yet largely untapped resource for the synthesis of novel bioactive molecules. The strategic placement of two fluorine atoms on the indanone scaffold is anticipated to confer advantageous physicochemical properties, leading to derivatives with enhanced biological activity and improved drug-like characteristics. While the direct application of this specific building block is in its nascent stages, the wealth of knowledge surrounding the medicinal chemistry of indanones provides a robust framework for its exploration. The protocols and insights provided in this guide are intended to empower researchers to unlock the full potential of this compound in the ongoing quest for new and effective therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Catalytic Synthesis of Difluoro-indanones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the catalytic synthesis of difluoro-indanones. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important chemical transformation. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and optimize your synthetic outcomes. Our approach is grounded in mechanistic principles and validated by empirical data to ensure you can confidently and efficiently achieve your research goals.

Table of Contents

  • Introduction: The Significance of Difluoro-indanones

  • Core Reaction Overview: Catalytic Strategies

  • Troubleshooting Guide: Common Experimental Hurdles

    • Issue 1: Low or No Product Yield

    • Issue 2: Poor Diastereoselectivity or Enantioselectivity

    • Issue 3: Catalyst Deactivation or Instability

    • Issue 4: Incomplete Conversion of Starting Material

    • Issue 5: Formation of Side Products and Purification Challenges

  • Frequently Asked Questions (FAQs)

  • Detailed Experimental Protocols

    • Protocol 1: General Procedure for Palladium-Catalyzed Difluoroalkylation-Cyclization

    • Protocol 2: Catalyst Preparation and Handling

  • References

Introduction: The Significance of Difluoro-indanones

Difluoro-indanones are valuable structural motifs in medicinal chemistry and materials science. The inclusion of the difluoromethylene group (CF2) can significantly modulate the lipophilicity, metabolic stability, and binding affinity of bioactive molecules. Their synthesis, however, can be challenging, often requiring careful optimization of catalytic systems to achieve high yields and selectivities. This guide will focus on troubleshooting common issues encountered during their synthesis, primarily focusing on transition-metal-catalyzed approaches.

Core Reaction Overview: Catalytic Strategies

The synthesis of difluoro-indanones often involves a key palladium-catalyzed difluoroalkylation followed by an intramolecular cyclization. A common approach utilizes a difluoroalkylating agent, an unsaturated substrate (e.g., an alkyne or alkene-tethered aryl halide), and a palladium catalyst.

G A Aryl Halide (or Triflate) + Alkyne/Alkene C Oxidative Addition A->C B Pd(0) Catalyst B->C H Pd(II) Intermediate C->H Forms Ar-Pd(II)-X D Carbopalladation I Vinyl/Alkyl Pd(II) Intermediate D->I E Difluoroalkylating Agent (e.g., R-CF2-X) F Transmetalation or Reductive Elimination Pathway E->F F->B Catalyst Regeneration G Difluoro-indanone Product F->G H->D I->F

Figure 1: Generalized Catalytic Cycle for Difluoro-indanone Synthesis. This diagram illustrates the key steps in a common palladium-catalyzed pathway.

Troubleshooting Guide: Common Experimental Hurdles

Issue 1: Low or No Product Yield

Question: I am not observing any formation of my desired difluoro-indanone, or the yield is consistently below 20%. What are the likely causes and how can I address this?

Answer:

Low or non-existent product yield is a common initial hurdle. The root cause often lies in one of the following areas: catalyst activity, reagent quality, or reaction conditions.

Possible Causes & Solutions:

  • Inactive Catalyst:

    • Explanation: The Pd(0) active species may not be generated in situ, or the catalyst may have degraded due to improper handling or storage. Many palladium sources, like Pd(OAc)2, require reduction to Pd(0) to enter the catalytic cycle.

    • Solution:

      • Ensure Anaerobic Conditions: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure your reaction setup is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents are properly degassed.

      • Ligand Selection: The choice of ligand is critical for stabilizing the palladium center and promoting the desired reactivity. For difluoroalkylation reactions, electron-rich and bulky phosphine ligands are often beneficial.

  • Poor Quality Reagents:

    • Explanation: The difluoroalkylating agent may have decomposed, or the aryl halide/triflate may contain impurities that inhibit the catalyst.

    • Solution:

      • Verify Reagent Purity: Use freshly purchased or purified reagents. The purity of the difluoroalkylating agent is particularly critical.

      • Solvent Purity: Ensure solvents are anhydrous and free of peroxides, as these can interfere with the reaction.

  • Suboptimal Reaction Conditions:

    • Explanation: The temperature, concentration, or choice of base may not be suitable for the specific substrate and catalyst system.

    • Solution:

      • Temperature Screening: Run small-scale reactions at a range of temperatures (e.g., 60°C, 80°C, 100°C) to find the optimal point.

      • Base Screening: The choice of base can be crucial. Common bases include carbonates (e.g., Cs2CO3, K2CO3) and phosphates (e.g., K3PO4). The strength and solubility of the base can influence the reaction rate.

Troubleshooting Workflow for Low Yield:

G Start Low/No Yield Observed CheckCatalyst Verify Catalyst Activity (Fresh Source, Proper Handling) Start->CheckCatalyst CheckReagents Assess Reagent & Solvent Purity (Anhydrous, Degassed) Start->CheckReagents CheckConditions Evaluate Reaction Conditions (Temperature, Base, Concentration) Start->CheckConditions OptimizeLigand Screen Different Ligands CheckCatalyst->OptimizeLigand CheckReagents->OptimizeLigand CheckConditions->OptimizeLigand Success Improved Yield OptimizeLigand->Success

Figure 2: Decision-making workflow for addressing low product yield.

Issue 2: Poor Diastereoselectivity or Enantioselectivity

Question: My reaction is producing the difluoro-indanone, but as a mixture of diastereomers or with low enantiomeric excess (ee). How can I improve the stereoselectivity?

Answer:

Achieving high stereoselectivity in these reactions is highly dependent on the catalyst system, particularly the chiral ligand employed for asymmetric synthesis.

Possible Causes & Solutions:

  • Ineffective Chiral Ligand:

    • Explanation: The chosen chiral ligand may not be creating a sufficiently well-defined chiral pocket around the metal center to effectively control the stereochemical outcome of the key bond-forming step.

    • Solution:

      • Ligand Screening: This is the most critical step. A library of chiral ligands (e.g., BINAP derivatives, Josiphos-type ligands) should be screened. The electronic and steric properties of the ligand are paramount.

      • Solvent Effects: The polarity of the solvent can influence the conformation of the catalyst-substrate complex and thus the stereoselectivity. Screen a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., THF, dioxane).

  • Background Uncatalyzed Reaction:

    • Explanation: In some cases, a non-selective background reaction may be occurring, leading to a racemic or diastereomeric mixture.

    • Solution:

      • Lower Reaction Temperature: Reducing the temperature can often suppress the rate of the uncatalyzed pathway relative to the catalyzed one.

      • Lower Catalyst Loading: While counterintuitive, sometimes a lower catalyst loading can favor the more selective catalytic pathway.

Table 1: Common Chiral Ligands and Their Typical Applications

Ligand FamilyStructural FeaturesCommon Applications
BINAP Axially chiral biaryl phosphineAsymmetric hydrogenations, C-C bond formations
Josiphos Ferrocene-based diphosphineWide range of asymmetric transformations
Phox PhosphinooxazolineAsymmetric allylic alkylations
Issue 3: Catalyst Deactivation or Instability

Question: My reaction starts well but then stalls before reaching full conversion. I suspect the catalyst is deactivating. What could be causing this and how can I prevent it?

Answer:

Catalyst deactivation is a common issue in palladium catalysis. It can be caused by a variety of factors, including impurities, side reactions, or thermal instability.

Possible Causes & Solutions:

  • Oxidative Deactivation:

    • Explanation: As mentioned before, exposure to oxygen can irreversibly oxidize the active Pd(0) to inactive Pd(II) species.

    • Solution: Rigorous exclusion of air is essential. Use Schlenk techniques or a glovebox for catalyst handling and reaction setup.

  • Ligand Degradation:

    • Explanation: Some phosphine ligands can be susceptible to oxidation or other degradation pathways at elevated temperatures.

    • Solution:

      • Choose a More Robust Ligand: Consider sterically hindered or electron-rich ligands that are more resistant to degradation.

      • Lower Reaction Temperature: If possible, find a temperature window that allows for a reasonable reaction rate without causing significant ligand decomposition.

  • Formation of Inactive Palladium Species:

    • Explanation: The palladium can aggregate to form palladium black, which is catalytically inactive. This is often promoted by high concentrations or the absence of a stabilizing ligand.

    • Solution:

      • Ensure Proper Ligand-to-Metal Ratio: A sufficient excess of the ligand is often necessary to keep the palladium center monomeric and active.

      • Avoid High Concentrations: Running the reaction at a lower concentration can sometimes prevent aggregation.

Issue 4: Incomplete Conversion of Starting Material

Question: The reaction stops at around 50-70% conversion, even after extended reaction times. What should I investigate?

Answer:

Incomplete conversion, when not due to catalyst deactivation, often points to an equilibrium issue or product inhibition.

Possible Causes & Solutions:

  • Reversible Reaction:

    • Explanation: While less common for these cyclization reactions, it's possible that a reversible pathway is limiting the conversion.

    • Solution: This is difficult to address directly. The focus should be on ensuring the forward reaction is as efficient as possible through optimization of other parameters.

  • Product Inhibition:

    • Explanation: The difluoro-indanone product may be coordinating to the palladium center and acting as a catalyst inhibitor.

    • Solution:

      • Modify the Ligand: A bulkier ligand might create a steric environment that disfavors product binding.

      • Adjust Reaction Conditions: Changes in solvent or temperature might alter the binding equilibrium between the product and the catalyst.

Issue 5: Formation of Side Products and Purification Challenges

Question: I am observing significant side product formation, which is complicating the purification of my desired difluoro-indanone. What are the common side reactions and how can I minimize them?

Answer:

Side product formation is often a result of competing reaction pathways. Identifying the structure of the side products can provide valuable clues about what is going wrong.

Common Side Reactions:

  • β-Hydride Elimination: This can be a major competing pathway, especially if the substrate has accessible β-hydrogens.

  • Homocoupling: Homocoupling of the aryl halide or the difluoroalkylating agent can occur.

  • Protodehalogenation: The aryl halide can be reduced, leading to the loss of the halide and the formation of a simple arene.

Solutions:

  • Ligand Choice: The choice of ligand can have a profound impact on selectivity. For example, bulky ligands can often suppress β-hydride elimination.

  • Careful Control of Stoichiometry: Ensure the stoichiometry of the reagents is carefully controlled to minimize homocoupling reactions.

  • Additive Screening: The addition of certain salts or other additives can sometimes suppress unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the best palladium pre-catalyst to start with for this reaction? A1: For initial screening, Pd(OAc)2 in combination with a suitable phosphine ligand is a common starting point due to its cost-effectiveness. However, for better reproducibility and higher activity, air-stable Pd(0) sources like Pd(dba)2 or pre-formed palladium-ligand complexes are often preferred.

Q2: How do I properly degas my solvents for an air-sensitive reaction? A2: The most common methods are "freeze-pump-thaw" (three cycles are recommended for high-purity applications) or sparging with an inert gas (bubbling Argon or Nitrogen through the solvent for at least 30 minutes).

Q3: My difluoroalkylating agent seems to be unstable. How should I handle it? A3: Many difluoroalkylating agents are sensitive to moisture and heat. They should be stored under an inert atmosphere, in a freezer if recommended, and handled quickly when weighing and adding to the reaction.

Q4: Can I use other transition metals besides palladium for this synthesis? A4: While palladium is the most common, research has explored the use of other metals like nickel and copper for similar transformations. These can sometimes offer different reactivity profiles or be more cost-effective, but the reaction conditions will likely need to be re-optimized.

Detailed Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Difluoroalkylation-Cyclization

This is a representative protocol and should be adapted for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the difluoroalkylating agent (1.2 mmol), and the base (e.g., Cs2CO3, 2.0 mmol).

  • Catalyst Addition: In a separate vial, weigh the palladium pre-catalyst (e.g., Pd(OAc)2, 0.02 mmol) and the phosphine ligand (0.04 mmol).

  • Inert Atmosphere: Seal the Schlenk flask with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed solvent (e.g., toluene, 5 mL) to the Schlenk flask via syringe.

  • Reaction Initiation: Add the catalyst and ligand mixture to the reaction flask.

  • Heating and Monitoring: Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Catalyst Preparation and Handling
  • Glovebox Use: For highly air-sensitive catalysts and ligands, all weighing and transfers should be performed in an inert atmosphere glovebox.

  • Schlenk Line Techniques: If a glovebox is not available, use standard Schlenk line techniques for handling air-sensitive reagents. This involves using Schlenk flasks and performing transfers under a positive pressure of inert gas.

  • Storage: Store all catalysts and ligands in a desiccator or glovebox, away from light and heat.

Technical Support Center: Synthesis of 4,5-Difluoro-1-indanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5-difluoro-1-indanone and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to navigate the complexities of synthesizing this valuable fluorinated building block.

The unique electronic properties imparted by the two adjacent fluorine atoms in this compound present specific challenges in its synthesis, primarily during the critical intramolecular Friedel-Crafts cyclization step. This guide will equip you with the knowledge to anticipate these challenges, troubleshoot common issues, and successfully synthesize your target compounds.

I. Core Concepts: The Chemistry Behind the Challenges

The primary route to this compound involves the intramolecular Friedel-Crafts acylation of a 3-(2,3-difluorophenyl)propanoic acid precursor. The two fluorine atoms on the aromatic ring are strongly electron-withdrawing, which deactivates the ring towards electrophilic substitution. This deactivation is the root cause of many of the challenges encountered in this synthesis.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of this compound.

A. Low or No Conversion to this compound

Question: I am observing a low yield or no formation of my desired this compound. What are the likely causes and how can I improve the conversion?

Answer: Low or no conversion is the most frequently reported issue and typically stems from the highly deactivated nature of the 2,3-difluorophenyl ring system. Here’s a breakdown of potential causes and troubleshooting strategies:

  • Insufficiently Strong Catalyst: Standard Lewis acids like aluminum chloride (AlCl₃) may not be potent enough to promote the cyclization of the deactivated substrate.

    • Solution: Employ stronger acid catalysts. Polyphosphoric acid (PPA) and trifluoromethanesulfonic acid (triflic acid) are often the reagents of choice for such challenging cyclizations. PPA serves as both a catalyst and a solvent, and often requires elevated temperatures. Triflic acid is an exceptionally strong Brønsted acid that can catalyze the reaction even at lower temperatures.[1][2][3][4][5][6][7][8][9][10]

  • Reaction Conditions are Too Mild: The energy barrier for the intramolecular acylation is high due to the electron-deficient aromatic ring.

    • Solution: Increase the reaction temperature. When using PPA, temperatures in the range of 100-180°C are often necessary to drive the reaction to completion. Careful optimization is key, as excessively high temperatures can lead to decomposition.

  • Presence of Water: Trace amounts of water can quench the strong acid catalyst, rendering it inactive.

    • Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure the starting material, 3-(2,3-difluorophenyl)propanoic acid, is thoroughly dried.

B. Formation of Side Products and Impurities

Question: My reaction is producing significant amounts of side products. What are these impurities and how can I minimize their formation?

Answer: The formation of side products is a common challenge, and their identity can often be deduced from the reaction mechanism.

  • Intermolecular Acylation: At high concentrations, the acylium ion intermediate can react with another molecule of the starting material rather than cyclizing, leading to polymeric byproducts.

    • Solution: Perform the reaction under high dilution conditions. This can be achieved by slowly adding the 3-(2,3-difluorophenyl)propanoic acid or its acid chloride to the hot catalyst solution.

  • Regioisomer Formation: Although the primary directing effect of the propanoic acid side chain favors the formation of the 1-indanone, there is a possibility of cyclization at other positions, especially if there are impurities in the starting 1,2-difluorobenzene used to prepare the propanoic acid. The reactivity of difluorobenzene isomers in Friedel-Crafts reactions generally follows the order: 1,3-difluorobenzene > 1,2-difluorobenzene ≈ 1,4-difluorobenzene.[11]

    • Solution: Ensure the purity of your starting materials. If you are preparing the 3-(2,3-difluorophenyl)propanoic acid in-house, careful purification of the 1,2-difluorobenzene is crucial.

  • Decomposition/Charring: The use of strong acids at high temperatures can lead to decomposition of the starting material or product.

    • Solution: Carefully control the reaction temperature and time. Monitor the reaction progress by TLC or GC to avoid prolonged heating once the reaction is complete.

C. Purification Challenges

Question: I am having difficulty purifying my crude this compound. What are the best methods?

Answer: Purification of fluorinated compounds can be challenging due to their unique physical properties.

  • "Oiling Out" During Recrystallization: The product may separate as an oil rather than a crystalline solid during recrystallization.

    • Solution:

      • Solvent Selection: Experiment with different solvent systems. A mixture of a good solvent and a poor solvent is often effective. For indanones, combinations of ethyl acetate and hexane are commonly used.

      • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.

      • Scratching: Scratch the inside of the flask with a glass rod at the solvent line to induce crystallization.

      • Seeding: If you have a small amount of pure product, add a seed crystal to the cooled solution.

  • Column Chromatography: Silica gel chromatography is a reliable method for purifying this compound.

    • Eluent System: A gradient of ethyl acetate in hexane is a good starting point for elution. The optimal ratio will depend on the specific impurities present.

    • Co-elution of Impurities: If impurities are co-eluting with the product, consider using a different stationary phase or a more sophisticated chromatography technique like HPLC.

III. Experimental Protocols

A. Synthesis of 3-(2,3-Difluorophenyl)propanoic Acid (Precursor)
B. Intramolecular Friedel-Crafts Cyclization to this compound

This protocol is a general guideline based on established methods for similar fluorinated indanones and should be optimized for your specific setup.

Method 1: Polyphosphoric Acid (PPA) Catalysis

  • Preparation: In a round-bottom flask equipped with a mechanical stirrer and a thermometer, place polyphosphoric acid (10-20 times the weight of the starting material). Heat the PPA to approximately 80-100°C with stirring.

  • Addition of Starting Material: Slowly add 3-(2,3-difluorophenyl)propanoic acid in portions to the hot PPA.

  • Reaction: Increase the temperature to 120-150°C and stir for 2-4 hours. Monitor the reaction progress by taking small aliquots, quenching with ice, extracting with an organic solvent, and analyzing by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to below 100°C and carefully pour it onto crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Washing: Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution (to remove any unreacted acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) or by recrystallization.

Method 2: Triflic Acid Catalysis

  • Preparation: In a round-bottom flask under an inert atmosphere, dissolve 3-(2,3-difluorophenyl)propanoic acid in an anhydrous solvent (e.g., dichloromethane or nitromethane). Cool the solution in an ice bath.

  • Addition of Catalyst: Slowly add triflic acid (2-5 equivalents) to the cooled solution with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: Carefully quench the reaction by pouring it into a mixture of ice and a saturated sodium bicarbonate solution.

  • Extraction, Washing, Drying, and Purification: Follow steps 5-8 as described in the PPA method.

IV. Characterization of this compound

Technique Expected Observations
¹H NMR Aromatic region: Two protons on the aromatic ring, appearing as complex multiplets due to H-H and H-F coupling. Aliphatic region: Two methylene groups (CH₂), each appearing as a triplet or a more complex multiplet in the range of 2.5-3.5 ppm.
¹³C NMR Aromatic region: Six distinct signals for the aromatic carbons. The two carbons directly bonded to fluorine will appear as doublets with large one-bond C-F coupling constants (¹JCF). The other aromatic carbons will also show smaller C-F couplings. Carbonyl carbon: A signal around 200 ppm. Aliphatic carbons: Two signals for the methylene carbons.
¹⁹F NMR Two distinct signals for the two non-equivalent fluorine atoms, likely showing coupling to each other and to the adjacent aromatic protons.
IR Spectroscopy A strong absorption band for the C=O stretch of the ketone at approximately 1710-1730 cm⁻¹. Strong C-F stretching bands in the region of 1200-1300 cm⁻¹. Aromatic C-H and C=C stretching bands.
Mass Spectrometry A molecular ion peak (M⁺) at m/z = 168. A significant fragment corresponding to the loss of CO ([M-28]⁺) at m/z = 140.

V. Visualizing the Process

A. Reaction Workflow

Synthesis of this compound start 3-(2,3-Difluorophenyl)propanoic Acid reaction Intramolecular Friedel-Crafts Acylation start->reaction 1. Add to catalyst catalyst Strong Acid Catalyst (PPA or Triflic Acid) workup Aqueous Work-up & Extraction reaction->workup 2. Quench & Extract purification Purification (Chromatography/ Recrystallization) workup->purification 3. Isolate Crude Product product This compound purification->product 4. Obtain Pure Product

Caption: General workflow for the synthesis of this compound.

B. Troubleshooting Decision Tree

Troubleshooting Low Yield start Low or No Product check_catalyst Is the catalyst strong enough? (PPA or Triflic Acid) start->check_catalyst check_conditions Are reaction conditions (temp, time) optimized? check_catalyst->check_conditions Yes use_stronger_catalyst Switch to a stronger catalyst (e.g., Triflic Acid) check_catalyst->use_stronger_catalyst No check_anhydrous Are conditions strictly anhydrous? check_conditions->check_anhydrous Yes increase_temp Increase temperature & monitor reaction check_conditions->increase_temp No ensure_dry Dry all reagents, solvents, & glassware thoroughly check_anhydrous->ensure_dry No success Improved Yield check_anhydrous->success Yes increase_temp->success use_stronger_catalyst->success ensure_dry->success

Caption: Decision tree for troubleshooting low yield in the synthesis.

VI. References

  • A Comparative Analysis of Difluorobenzene Isomer Reactivity in Friedel-Crafts Acylation. BenchChem.

  • Synthesis of this compound. Fisher Scientific.

  • Synthesis of C: 3-(3,5-Difluorophenyl)propanoic acid. PrepChem.com.

  • Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features. MDPI.

  • Technical Support Center: Troubleshooting Low Yield in Indanone Cyclization. BenchChem.

  • Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Alex Andonian.

  • An In-depth Technical Guide to 5-Fluoro-1-indanone: Properties, Synthesis, and Applications. BenchChem.

  • Synthesis of 1-indanones with a broad range of biological activity. PMC - NIH.

  • Application Notes and Protocols: Synthesis of 5-Fluoro-1-indanone Derivatives for Medicinal Chemistry. BenchChem.

  • 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates. The Royal Society of Chemistry.

  • Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Semantic Scholar.

  • Catalytic, Green and Regioselective Friedel-Crafts Acylation of Simple Aromatics and Heterocycles Over Zeolites. King Saud University.

  • 4,4-Difluoro-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene. PMC - NIH.

  • Friedel–Crafts Acylation. Sigma-Aldrich.

  • Friedel-Crafts Alkylation Reaction. Mettler Toledo.

  • 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog.

  • This compound. LabSolutions.

  • View of Understanding the Regioselectivity and Reactivity of Friedel–Crafts benzoylation Using Parr Functions.

  • 4,6-Difluoro-1-indanone(162548-73-4) 1H NMR. ChemicalBook.

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube.

  • 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. MDPI.

  • Spectroscopic Profile of 5-Fluoro-1-indanone: A Technical Guide. BenchChem.

  • 1-Indanone | C9H8O | CID 6735. PubChem.

  • US6548710B2 - Process for preparing 1-indanones. Google Patents.

  • Synthesis routes of 5-Fluoro-1-indanone. BenchChem.

  • Solved Analyze the 1H NMR spectrum of 1-indanone. Chegg.com.

  • CN109678685B - Preparation method of 1-indanone and derivatives thereof. Google Patents.

  • EP0421759A2 - Method for producing 1-indanone derivatives. Google Patents.

  • Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. Semantic Scholar.

  • Technical Support Center: Optimization of Friedel-Crafts Acylation of Difluorobenzene. BenchChem.

  • Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. MDPI.

References

Technical Support Center: Synthesis of 4,5-Difluoro-1-indanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5-Difluoro-1-indanone. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this important synthetic intermediate. We will delve into the common challenges encountered during its synthesis, with a primary focus on understanding and mitigating the formation of unwanted byproducts. Our approach is rooted in mechanistic principles to empower you to not only follow protocols but to troubleshoot them effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the synthesis of this compound.

Q1: What is the principal synthetic strategy for preparing this compound?

A1: The most robust and widely employed method is the intramolecular Friedel-Crafts acylation of 3-(2,3-difluorophenyl)propanoic acid.[1] This reaction involves the cyclization of the propanoic acid side chain onto the difluorinated aromatic ring, promoted by a strong acid catalyst, to form the five-membered ketone ring of the indanone structure.

Q2: I'm observing a significant impurity in my final product. What are the most likely byproducts in this synthesis?

A2: The primary and most challenging byproduct is the regioisomer, 6,7-Difluoro-1-indanone . This arises from the cyclization occurring at an alternative position on the aromatic ring. Other common byproducts include unreacted starting material and polymeric or tarry substances resulting from catalyst-induced decomposition at elevated temperatures.

Q3: What governs the formation of the desired 4,5-difluoro isomer over the 6,7-difluoro byproduct?

A3: The regiochemical outcome is a delicate balance of electronic and steric effects. The cyclization is an electrophilic aromatic substitution reaction. The acylium ion intermediate will preferentially attack the most nucleophilic and sterically accessible position on the ring. The two fluorine atoms deactivate the ring inductively but can direct electrophilic attack to their ortho and para positions via resonance. Attack at the C6 position (para to the C3-fluorine) to form the desired 4,5-isomer is generally favored due to a combination of electronic activation and lower steric hindrance compared to attack at the C4 position (ortho to the C2-fluorine). The choice of acid catalyst plays a crucial role in modulating this selectivity.[2]

Q4: Which analytical techniques are best for identifying and quantifying the 4,5- and 6,7-difluoro regioisomers?

A4: A combination of chromatographic and spectroscopic methods is recommended for robust analysis:

  • ¹⁹F NMR Spectroscopy: This is arguably the most definitive method. The two fluorine atoms in each isomer will have distinct chemical shifts and coupling patterns, allowing for unambiguous identification and straightforward quantification.

  • Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): These methods are excellent for separating the two isomers and confirming their molecular weight. Purity is often reported as >97% by GC for commercially available standards.[3][4][5]

  • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can provide excellent separation of the isomers, making it suitable for reaction monitoring and final purity assessment.[3]

  • ¹H NMR Spectroscopy: While the aromatic protons of the isomers will have different splitting patterns, the signals can be complex and overlapping. It is best used in conjunction with ¹⁹F NMR.

Section 2: Troubleshooting Guide: Common Issues & Solutions

This guide provides a systematic approach to resolving common experimental problems.

Issue 1: High Percentage of the 6,7-Difluoro-1-indanone Regioisomer

  • Probable Cause: The reaction conditions or the chosen acid catalyst do not sufficiently favor the kinetic or thermodynamic pathway leading to the desired 4,5-difluoro isomer. The energy barrier for cyclization at the C4 and C6 positions is too similar under the employed conditions.

  • Expert Insight & Solution: The choice of cyclizing agent is paramount. While strong Lewis acids like AlCl₃ can be used with the corresponding acyl chloride, Brønsted acids like Polyphosphoric Acid (PPA) often provide better results for the cyclization of carboxylic acids directly.[6][7] The viscosity and P₂O₅ content of PPA can influence the reaction medium's acidity and steric environment.[2]

    • Recommendation: Utilize Polyphosphoric Acid (PPA) with a P₂O₅ content of 82-85%. PPA serves as both the catalyst and solvent, and its viscous nature can favor the less sterically hindered transition state leading to the 4,5-isomer. Maintain a reaction temperature between 60-80°C. Higher temperatures can sometimes overcome the activation energy for the undesired pathway. Monitor the isomeric ratio by taking aliquots and analyzing via GC or ¹⁹F NMR.

Issue 2: Formation of Dark, Tarry, or Polymeric Material

  • Probable Cause: The reaction temperature is excessively high, or the reaction time is too long, leading to decomposition of the starting material or product. This is a common issue with strong, dehydrating acids like PPA.[8]

  • Expert Insight & Solution: Thermal control is critical. The intramolecular Friedel-Crafts acylation is an exothermic process, and localized "hot spots" can initiate polymerization.

    • Recommendation:

      • Preheat the PPA to the target reaction temperature (e.g., 70°C) before slowly adding the 3-(2,3-difluorophenyl)propanoic acid in portions or as a solution in a minimal amount of a co-solvent like xylene.

      • Ensure vigorous and efficient stirring throughout the reaction to maintain a homogeneous temperature.

      • Do not exceed the optimal reaction time. Monitor the consumption of the starting material by TLC or HPLC and quench the reaction promptly upon completion.

Issue 3: Incomplete Reaction and Low Conversion

  • Probable Cause: The activity of the acid catalyst is compromised, or the reaction conditions (temperature, time) are insufficient. Moisture is a primary culprit, as it hydrolyzes and deactivates both Lewis and Brønsted acid catalysts.[9]

  • Expert Insight & Solution: The success of this reaction hinges on anhydrous conditions.

    • Recommendation:

      • Ensure the starting 3-(2,3-difluorophenyl)propanoic acid is thoroughly dried under vacuum before use.

      • Use a fresh, unopened container of PPA or one that has been stored under inert gas. PPA is highly hygroscopic.

      • Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

      • If conversion remains low, incrementally increase the reaction temperature by 10°C or extend the reaction time, with careful monitoring to avoid decomposition (Issue 2).

Troubleshooting Workflow Diagram

G start Problem: Low Yield / High Impurity check_isomer High Regioisomer (6,7-Difluoro-1-indanone)? start->check_isomer check_tar Significant Tar / Polymer Formation? check_isomer->check_tar No sol_isomer Solution: 1. Use Polyphosphoric Acid (PPA). 2. Control temp (60-80°C). 3. Monitor isomeric ratio by GC/NMR. check_isomer->sol_isomer Yes check_sm High Starting Material Remaining? check_tar->check_sm No sol_tar Solution: 1. Lower reaction temperature. 2. Reduce reaction time. 3. Add substrate portion-wise. 4. Ensure vigorous stirring. check_tar->sol_tar Yes sol_sm Solution: 1. Ensure anhydrous conditions. 2. Use fresh, high-quality PPA. 3. Run under inert atmosphere. 4. Incrementally increase temp/time. check_sm->sol_sm Yes end_node Improved Synthesis check_sm->end_node No sol_isomer->end_node sol_tar->end_node sol_sm->end_node G cluster_0 Acylium Ion Formation cluster_1 Competing Cyclization Pathways SM 3-(2,3-difluorophenyl)propanoic acid Acylium Acylium Ion Intermediate SM->Acylium + PPA - H₂O pathA Pathway A: Attack at C6 Acylium->pathA pathB Pathway B: Attack at C4 Acylium->pathB productA This compound (Desired Product) pathA->productA Favored: Less Steric Hindrance productB 6,7-Difluoro-1-indanone (Byproduct) pathB->productB Disfavored: More Steric Hindrance

References

Technical Support Center: Purification of Fluorinated Indanones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of fluorinated indanones. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity fluorinated indanone intermediates. The unique physicochemical properties imparted by fluorine, such as altered polarity and potential for regioisomer formation, often necessitate specialized purification strategies.[1] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered in the laboratory.

Section 1: Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific experimental challenges.

Column Chromatography Issues

Question: My fluorinated indanone is co-eluting with an impurity, even after optimizing the solvent system. What can I do?

Answer: Co-elution is a common challenge, especially with structurally similar impurities like regioisomers, which are frequent byproducts in Friedel-Crafts cyclizations used for indanone synthesis.[2][3][4] Here’s a systematic approach to improve separation:

  • Change the Stationary Phase: If you are using standard silica gel, consider switching to a stationary phase with a different selectivity.[5]

    • Fluorinated Stationary Phases: These phases can offer unique selectivity for fluorinated compounds through fluorophilic interactions.[6][7]

    • Alumina (Neutral, Basic, or Acidic): The surface chemistry of alumina can alter the elution order of your compounds compared to silica.

  • Employ an Orthogonal Technique: If chromatographic separation remains challenging, consider a different purification method altogether.[5] Recrystallization or distillation may be more effective at removing the specific impurity.

  • Gradient Elution: If you are not already, using a shallow gradient of increasing solvent polarity can help resolve closely eluting compounds.[8]

Question: My fluorinated indanone is streaking or tailing on the silica gel column. How can I improve the peak shape?

Answer: Tailing or streaking often indicates undesirable interactions between your compound and the stationary phase, or issues with the mobile phase.[8]

  • Increase Solvent Polarity: If the Rf value on your TLC plate is very low (e.g., <0.1), the solvent system may not be polar enough to effectively move the compound down the column.[8] A gradual increase in the polar component of your eluent should improve this.

  • Check for Acidity: Fluorinated compounds can sometimes be sensitive to the acidic nature of silica gel, leading to decomposition or strong adsorption.[9] You can deactivate the silica gel by pre-treating it with a small amount of a basic modifier like triethylamine in your eluent.

  • Dry Loading: If your compound has poor solubility in the eluent, it may not load onto the column in a tight band.[5] Dry loading, where the compound is pre-adsorbed onto a small amount of silica gel before being added to the column, can significantly improve peak shape.[5]

Recrystallization Challenges

Question: My fluorinated indanone is "oiling out" during recrystallization instead of forming crystals. What's happening and how can I fix it?

Answer: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This is common for compounds with low melting points, such as 5-fluoro-1-indanone (m.p. 38-40 °C).[2] Here are several strategies to promote crystallization:

  • Lower the Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can favor oil formation.[2]

  • Increase Solvent Volume: You may have a supersaturated solution above the compound's melting point. Adding more hot solvent can ensure the compound remains dissolved until the solution has cooled sufficiently.[2]

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the solvent-air interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[2]

    • Seeding: If you have a small amount of pure, solid material, add a "seed crystal" to the cooled solution to initiate crystallization.[2]

  • Change the Solvent System: Experiment with a different solvent or a co-solvent system where your compound has slightly lower solubility at the solvent's boiling point.[2]

Question: The recovery yield after recrystallization is very low. How can I improve it?

Answer: Low recovery is a common issue in recrystallization and can be addressed by optimizing your procedure.[2]

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve your crude product. Excess solvent will retain more of your compound in the mother liquor upon cooling.[2]

  • Prevent Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing prematurely.[2]

  • Recover a Second Crop: Concentrate the mother liquor (the solution remaining after the first filtration) and cool it again to obtain a second crop of crystals.[2] Note that the purity of the second crop may be lower than the first.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in fluorinated indanones?

A1: The impurity profile largely depends on the synthetic route. For syntheses involving Friedel-Crafts cyclization, the most common impurity is often a regioisomer.[2] For example, in the synthesis of 5-fluoro-1-indanone, 7-fluoro-1-indanone is a common byproduct.[2] Unreacted starting materials and byproducts from side reactions can also be present.

Q2: How does the fluorine atom affect the polarity and chromatographic behavior of indanones?

A2: The effect of fluorine on polarity is complex. While the carbon-fluorine bond itself is highly polar, the overall impact on molecular polarity and lipophilicity depends on the degree and position of fluorination.[10][11] In many cases, fluorination can increase the lipophilicity of a molecule.[11] In chromatography, this can lead to unexpected elution patterns. It's crucial to determine the optimal solvent system through careful TLC analysis.[8]

Q3: What are the best analytical techniques to assess the purity of my fluorinated indanone?

A3: A combination of techniques is recommended for a comprehensive purity assessment:[2]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity and can detect non-volatile impurities.[2]

  • Gas Chromatography (GC): Suitable for volatile compounds and can provide high-resolution separation of isomers.[2] Commercial specifications for fluorinated indanones often cite purity as determined by GC.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Helps in identifying the chemical structures of unknown impurities.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F): Provides structural confirmation and can be used for quantitative analysis (qNMR). ¹⁹F NMR is particularly useful for identifying and quantifying fluorine-containing impurities.[12]

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. A broad melting range suggests the presence of impurities.[2]

Section 3: Experimental Protocols & Workflows

Workflow for Purification Method Selection

The choice of purification technique depends on the nature of the impurities and the physical properties of the fluorinated indanone. The following decision tree can guide your selection process.

PurificationWorkflow start Crude Fluorinated Indanone is_solid Is the crude product a solid? start->is_solid is_thermally_stable Is the compound thermally stable? start->is_thermally_stable recrystallization Recrystallization is_solid->recrystallization Yes column Column Chromatography is_solid->column No is_thermally_stable->column No distillation Distillation / Kugelrohr is_thermally_stable->distillation Yes impurities_known Are impurities structurally similar? impurities_known->column Yes final_product Pure Fluorinated Indanone impurities_known->final_product No recrystallization->impurities_known column->final_product distillation->final_product

Caption: Decision tree for selecting a purification technique.

Protocol for Flash Column Chromatography

This protocol is a general guideline for the purification of a moderately polar fluorinated indanone, such as 5-fluoro-1-indanone.[8]

1. Solvent System Selection:

  • Using a TLC plate, test various solvent systems. A common starting point is a mixture of hexane and ethyl acetate.[8]

  • Optimize the solvent ratio to achieve an Rf value for the desired product between 0.2 and 0.4.[8]

2. Column Packing:

  • Select an appropriately sized glass column.

  • Prepare a slurry of silica gel (230-400 mesh) in the chosen non-polar solvent (e.g., hexane).

  • Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.

3. Sample Loading:

  • Wet Loading: Dissolve the crude fluorinated indanone in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully add the solution to the top of the column.

  • Dry Loading (Recommended for improved resolution): Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.[5]

4. Elution and Fraction Collection:

  • Begin eluting the column with the optimized solvent system.

  • Collect fractions in test tubes.

  • Monitor the fractions by TLC to identify those containing the pure product.[2]

5. Product Isolation:

  • Combine the pure fractions.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified fluorinated indanone.[8]

Table 1: Example Solvent Systems for 5-Fluoro-1-indanone on Silica Gel

% Ethyl Acetate in HexaneApproximate RfNotes
10%~0.3Good for initial separation from non-polar impurities.[8]
20%~0.5 - 0.6May be suitable for faster elution if separation is good.[8]
30%> 0.7Likely too polar for good separation from more polar impurities.[8]

Note: Rf values are approximate and can vary.

Protocol for Recrystallization

This protocol is tailored for a low-melting point solid like 5-fluoro-1-indanone.[2]

1. Solvent Selection:

  • Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Isopropanol is a good starting point for 5-fluoro-1-indanone.[2]

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent and gently heat the mixture with stirring until the solid completely dissolves.[2]

3. Cooling and Crystallization:

  • Remove the flask from the heat and allow it to cool slowly to room temperature.[2]

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2]

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[2]

  • Allow the crystals to air-dry on the filter paper or in a desiccator.[2]

References

Technical Support Center: Optimizing the Synthesis of 4,5-Difluoro-1-indanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5-Difluoro-1-indanone. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this valuable synthetic intermediate. Here, we will address common challenges and provide in-depth troubleshooting strategies based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Here are some of the common questions we receive regarding the synthesis of this compound:

Q1: What is the most common and reliable method for synthesizing this compound?

The most widely employed and dependable method is the intramolecular Friedel-Crafts acylation of 3-(3,4-difluorophenyl)propanoic acid.[1] This reaction is typically promoted by a strong acid catalyst that facilitates the cyclization of the propanoic acid side chain onto the difluorinated benzene ring.

Q2: Which catalyst is best for the cyclization of 3-(3,4-difluorophenyl)propanoic acid?

Several strong acids can be used, with the most common being polyphosphoric acid (PPA) and Eaton's reagent (phosphorus pentoxide in methanesulfonic acid). Aluminum chloride (AlCl₃) can also be used, particularly if starting from the corresponding acyl chloride.[1][2] The choice of catalyst can influence reaction time, temperature, and yield, and may require optimization for your specific setup.

Q3: My reaction yield is consistently low. What are the most likely causes?

Low yields in this synthesis can often be attributed to a few key factors:

  • Presence of moisture: Friedel-Crafts acylation catalysts are highly sensitive to water, which can lead to their deactivation.

  • Purity of the starting material: Impurities in the 3-(3,4-difluorophenyl)propanoic acid can interfere with the reaction.

  • Insufficient reaction temperature or time: This particular cyclization often requires elevated temperatures to proceed to completion.

  • Formation of side products: The presence of two fluorine atoms on the aromatic ring can influence the electronics and potentially lead to the formation of undesired regioisomers or other byproducts.

Q4: I'm having trouble purifying the final product. It keeps "oiling out" during recrystallization. What can I do?

"Oiling out" is a common issue with indanones, which can have relatively low melting points. This phenomenon occurs when the compound melts in the hot recrystallization solvent before it dissolves. To mitigate this, you can try:

  • Using a larger volume of the hot solvent.

  • Choosing a solvent system where the product has slightly lower solubility at the solvent's boiling point.

  • Allowing the solution to cool more slowly to encourage crystal formation.

  • Scratching the inside of the flask with a glass rod at the solvent line to induce crystallization.

  • Adding a seed crystal of pure this compound to the cooled solution.

Troubleshooting Guide: From Low Yield to High Purity

This section provides a more detailed approach to troubleshooting common problems encountered during the synthesis of this compound.

Problem 1: Low or No Conversion of Starting Material

A low conversion rate is a frequent hurdle. The following workflow can help diagnose and resolve this issue.

Troubleshooting Workflow for Low Conversion

start Low Conversion of Starting Material check_reagents Verify Purity and Anhydrous Conditions of Reagents and Solvents start->check_reagents check_catalyst Evaluate Catalyst Activity and Loading check_reagents->check_catalyst Reagents confirmed pure and dry optimize_conditions Optimize Reaction Temperature and Time check_catalyst->optimize_conditions Catalyst is active and loading is sufficient result Improved Conversion optimize_conditions->result

Caption: A stepwise approach to troubleshooting low reaction conversion.

Potential Causes and Solutions:

  • Moisture Contamination:

    • Causality: Lewis and Brønsted acids used as catalysts react readily with water, which neutralizes their catalytic activity.

    • Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and handle hygroscopic reagents in a glovebox or under an inert atmosphere.

  • Sub-optimal Catalyst:

    • Causality: The electron-withdrawing nature of the two fluorine atoms deactivates the aromatic ring, making the Friedel-Crafts acylation more challenging than for an unsubstituted ring. A sufficiently strong acid is required to overcome this deactivation.[1]

    • Solution: If using PPA, ensure it is of a high concentration (typically 115% or higher). Consider switching to a stronger acid system like Eaton's reagent. The amount of catalyst is also critical; for PPA, a significant excess by weight is often used to act as both catalyst and solvent.

  • Insufficient Heat or Time:

    • Causality: The activation energy for the intramolecular cyclization can be high.

    • Solution: Gradually increase the reaction temperature and monitor the progress by TLC or GC. Be aware that excessive temperatures can lead to decomposition or side reactions. Similarly, extending the reaction time can also improve conversion.

ParameterRecommendationRationale
Catalyst Polyphosphoric Acid (115%) or Eaton's ReagentProvides the strong acidity needed for the deactivated ring system.
Solvent Often neat (PPA as solvent) or a high-boiling inert solventEnsures the reaction can be heated to a sufficient temperature.
Temperature 80-120 °C (start optimization around 90°C)Balances reaction rate with potential for decomposition.
Time 2-6 hours (monitor by TLC)Allows the reaction to proceed to completion.
Problem 2: Formation of Significant Byproducts

The formation of byproducts can significantly reduce the yield of the desired this compound.

Potential Byproducts and Mitigation Strategies

start Byproduct Formation regioisomer Formation of 6,7-Difluoro-1-indanone start->regioisomer polymer Polymerization/Oligomerization start->polymer incomplete Incomplete Cyclization start->incomplete solution1 Optimize Catalyst and Temperature regioisomer->solution1 solution2 Control Substrate Concentration polymer->solution2 solution3 Increase Reaction Time/Temperature incomplete->solution3

Caption: Common byproducts and strategies for their minimization.

Potential Causes and Solutions:

  • Regioisomer Formation:

    • Causality: The acylium ion intermediate can potentially attack the aromatic ring at two different positions, leading to the formation of the desired this compound and the undesired 6,7-Difluoro-1-indanone. The electronic and steric effects of the fluorine substituents will direct this selectivity.

    • Solution: The regioselectivity of Friedel-Crafts acylations can be sensitive to the catalyst and reaction temperature. Experimenting with different Lewis or Brønsted acids and optimizing the temperature may favor the formation of the desired isomer.

  • Intermolecular Reactions and Polymerization:

    • Causality: At high concentrations, the acylium ion of one molecule can react with the aromatic ring of another, leading to oligomers or polymers instead of the desired intramolecular cyclization.

    • Solution: While many procedures for this type of reaction are run neat in PPA, if polymerization is an issue, consider performing the reaction in a high-boiling inert solvent under more dilute conditions.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for your specific laboratory conditions and scale.

Protocol 1: Synthesis of this compound via PPA Cyclization

This protocol is adapted from established procedures for the synthesis of similar fluorinated indanones.[3]

Materials:

  • 3-(3,4-difluorophenyl)propanoic acid

  • Polyphosphoric acid (PPA, 115%)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, add polyphosphoric acid (10-20 times the weight of the starting material).

  • Heat the PPA to approximately 80°C with stirring to reduce its viscosity.

  • Slowly and carefully add 3-(3,4-difluorophenyl)propanoic acid to the hot PPA.

  • Increase the temperature to 90-100°C and stir for 2-4 hours. Monitor the reaction progress by TLC (a 3:1 mixture of hexane and ethyl acetate is a good starting point for the mobile phase).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This quenching step is highly exothermic.

  • The crude product may precipitate as a solid. If so, collect it by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • If the product does not precipitate, extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., a mixture of hexane and ethyl acetate, or isopropanol)

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot recrystallization solvent.

  • If there are any insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

References

Technical Support Center: Regioselectivity in Indanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity during indanone synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of controlling regioisomer formation.

Introduction to the Challenge of Regioisomerism in Indanone Synthesis

Indanones are a critical structural motif in a wide array of natural products and pharmaceutically active compounds.[1][2][3] Their synthesis, most commonly achieved through intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their derivatives, is often complicated by the formation of undesired regioisomers.[4][5] This is particularly problematic when the aromatic ring of the precursor is substituted, leading to multiple possible sites for electrophilic attack and subsequent cyclization. The resulting mixture of isomers can be difficult to separate, significantly impacting reaction efficiency and overall yield.[1]

This guide will explore the underlying mechanistic principles governing regioselectivity in these reactions and provide actionable strategies to steer the reaction towards the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing indanones, and which are most susceptible to regioisomer formation?

A1: The main synthetic routes to indanones include intramolecular Friedel-Crafts acylation, Nazarov cyclization, and various transition-metal-catalyzed ring-closing reactions.[1] Intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their corresponding acyl chlorides is the most common method but is also the most prone to forming regioisomers, especially with substituted aromatic rings.[4][6][7] The Nazarov cyclization, an acid-catalyzed 4π-electrocyclization of divinyl ketones, can also face regioselectivity issues during the elimination step, potentially leading to a mixture of product isomers.[8][9]

Q2: Why does my intramolecular Friedel-Crafts reaction of a substituted 3-phenylpropanoic acid yield a mixture of indanone regioisomers?

A2: The formation of regioisomers is governed by the directing effects of the substituents on the aromatic ring. During the intramolecular Friedel-Crafts acylation, an electrophilic acylium ion is generated, which then attacks the aromatic ring. If the ring has an activating substituent (an ortho-, para-director), the acylium ion can attack at either the ortho or para position relative to that substituent, leading to a mixture of products.[6][10] For example, in the synthesis of 4-methyl-1-indanone from 3-(m-tolyl)propanoic acid, the methyl group directs the cyclization to both the ortho (C4) and para (C6) positions, yielding 4-methyl-1-indanone and the undesired 6-methyl-1-indanone.[6]

Q3: Can the choice of acid catalyst influence the regioisomeric ratio?

A3: Absolutely. The type and concentration of the acid catalyst are critical factors in controlling regioselectivity. Polyphosphoric acid (PPA) is a widely used reagent, and its phosphorus pentoxide (P₂O₅) content can significantly alter the reaction outcome.[1][11][12] Studies have shown that PPA with a high P₂O₅ content can favor the formation of the indanone isomer where the electron-donating group is ortho or para to the newly formed carbonyl group.[1] Conversely, PPA with a lower P₂O₅ content may promote the formation of the isomer with the electron-donating group meta to the carbonyl.[1][6] Other Lewis acids and Brønsted acids can also exhibit different selectivities.[13][14][15]

Q4: Are there alternative, more regioselective methods for synthesizing substituted indanones?

A4: Yes, several alternative strategies have been developed to overcome the challenge of regioisomer formation. Transition-metal-catalyzed reactions, such as those involving palladium, rhodium, or nickel, can offer high regioselectivity through different mechanistic pathways.[16][17] For instance, catalyst-controlled carboacylation of alkenes with ketones can provide either 2- or 3-substituted indanones with high regiocontrol by carefully selecting the transition-metal catalyst.[16] Another approach involves the use of directing groups on the aromatic ring to block unwanted reaction sites or to steer the cyclization to a specific position.

Troubleshooting Guide: Controlling Regioisomer Formation

This section provides a structured approach to troubleshooting and optimizing your indanone synthesis to achieve higher regioselectivity.

Problem: Formation of a Difficult-to-Separate Mixture of Regioisomers

Root Cause Analysis: The formation of multiple regioisomers is a direct consequence of the electrophilic aromatic substitution mechanism and the directing effects of substituents on the aromatic precursor. The relative stability of the carbocation intermediates leading to the different isomers, as well as steric hindrance, play significant roles.

G cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Troubleshooting Strategies Problem Undesired Regioisomer Formation Cause1 Substituent Directing Effects Problem->Cause1 Cause2 Reaction Conditions (Acid, Temp) Problem->Cause2 Cause3 Steric Hindrance Problem->Cause3 Solution1 Modify Acid Catalyst System Cause1->Solution1 Solution4 Employ Alternative Synthetic Route Cause1->Solution4 Cause2->Solution1 Solution2 Optimize Reaction Temperature Cause2->Solution2 Solution3 Change Solvent Cause2->Solution3 Cause3->Solution4

Solution 1: Strategic Selection and Optimization of the Acid Catalyst

The choice of acid is arguably the most impactful variable for controlling regioselectivity in intramolecular Friedel-Crafts acylations.

1.1. Modulating the Strength of Polyphosphoric Acid (PPA)

The dehydrating power of PPA, which is directly related to its P₂O₅ content, can influence the reaction mechanism and, consequently, the product distribution.[1]

  • High P₂O₅ Content PPA (e.g., 83%): Tends to favor the formation of indanones where an electron-donating substituent is ortho or para to the carbonyl group. This is proposed to proceed through the formation of a mixed anhydride followed by an acylium ion, leading to a classic electrophilic aromatic substitution pathway.[1]

  • Low P₂O₅ Content PPA (e.g., 76%): May favor the formation of indanones where an electron-donating substituent is meta to the carbonyl. The proposed mechanism at lower acidity involves a competing pathway where the arene adds to the unsaturated carboxylic acid.[1]

Experimental Protocol: PPA-Mediated Cyclization with Varied P₂O₅ Content

  • Preparation of PPA with defined P₂O₅ content: Prepare PPA with the desired P₂O₅ concentration by carefully adding phosphorus pentoxide to 85% orthophosphoric acid with mechanical stirring and gentle heating. Caution: This is a highly exothermic reaction.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 3-arylpropanoic acid (1 equivalent) to the pre-heated PPA (10-20 times the weight of the acid).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Determine the regioisomeric ratio of the crude product by ¹H NMR spectroscopy or GC analysis. Purify the desired isomer by column chromatography or recrystallization.

1.2. Exploring Alternative Lewis and Brønsted Acids

While PPA is common, other acids can offer different selectivity profiles.

  • Lewis Acids: AlCl₃, FeCl₃, and Sc(OTf)₃ are common Lewis acids for Friedel-Crafts reactions.[14][18][19] Their efficacy and selectivity can be highly dependent on the substrate and solvent.

  • Superacids: Triflic acid (TfOH) and methanesulfonic acid (MSA) are strong Brønsted acids that can promote cyclization, sometimes under milder conditions than PPA.[7][20]

Table 1: Influence of Acid Catalyst on Regioselectivity (Illustrative Data)

PrecursorAcid CatalystTemperature (°C)Major RegioisomerReference
3-(3-Methoxyphenyl)propanoic acidPPA (83% P₂O₅)1005-Methoxy-1-indanone[1]
3-(3-Methoxyphenyl)propanoic acidPPA (76% P₂O₅)1006-Methoxy-1-indanone[1]
3-(m-Tolyl)propanoic acidAlCl₃ in CS₂RefluxMixture (6-methyl favored)[6]
Benzyl Meldrum's Acid DerivativeSc(OTf)₃ in CH₃NO₂RefluxHigh selectivity for one isomer[18][19]
Solution 2: Optimization of Reaction Temperature and Solvent

2.1. Temperature Effects

Reaction temperature can influence the kinetic versus thermodynamic control of the product distribution. Lower temperatures often favor the kinetically controlled product, which may be the more sterically accessible isomer. It is advisable to screen a range of temperatures to determine the optimal conditions for maximizing the yield of the desired regioisomer.

2.2. Solvent Effects

The choice of solvent can impact the solubility of the reactants and intermediates, as well as the activity of the Lewis acid catalyst. For instance, using nitromethane as a solvent in certain Friedel-Crafts acylations has been shown to provide optimal selectivity.[6][18] Other common solvents to explore include carbon disulfide, dichloromethane, and 1,2-dichloroethane.

Solution 3: Alternative Synthetic Strategies for Enhanced Regioselectivity

When optimization of the Friedel-Crafts acylation proves insufficient, alternative synthetic routes should be considered.

3.1. Nazarov Cyclization

The Nazarov cyclization is a powerful method for constructing five-membered rings.[2][9] While it can also present regioselectivity challenges, modern variations using catalytic amounts of Lewis acids like Cu(OTf)₂ or dicationic iridium(III) complexes can offer improved control.[2]

G

Experimental Protocol: Lewis Acid-Catalyzed Nazarov Cyclization

  • Substrate Synthesis: Synthesize the required chalcone precursor via an aldol condensation between an appropriate acetophenone and benzaldehyde.

  • Reaction Setup: To a solution of the chalcone (1 equivalent) in a suitable solvent (e.g., 1,2-dichloroethane), add the Lewis acid catalyst (e.g., Cu(OTf)₂, 10 mol%).

  • Reaction Execution: Heat the mixture to the desired temperature (e.g., 80 °C) and monitor by TLC.

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Extract the product, wash the organic layers, dry, and concentrate.

  • Purification and Analysis: Purify the product by column chromatography and characterize to confirm its structure and assess isomeric purity.

3.2. Transition-Metal-Catalyzed Cyclizations

Modern organometallic chemistry offers highly selective methods for ring formation. These reactions often proceed under milder conditions and with greater functional group tolerance than classical acid-catalyzed methods. Examples include:

  • Rhodium-catalyzed intramolecular 1,4-addition: This has been used for the enantioselective synthesis of 3-aryl-1-indanones.[17]

  • Palladium-catalyzed carbonylative cyclization: This method can be applied to unsaturated aryl iodides.[17]

  • Nickel-catalyzed reductive cyclization: A versatile method for the synthesis of a variety of indanones.[17]

These advanced methods often require specialized ligands and catalysts but can provide unparalleled selectivity for complex targets.

Conclusion

The formation of regioisomers in indanone synthesis is a common yet surmountable challenge. A systematic approach that involves a thorough understanding of the reaction mechanism, careful selection of the acid catalyst, and optimization of reaction conditions can significantly improve the regioselectivity of the desired transformation. When classical methods fall short, exploring modern, catalyst-controlled synthetic routes can provide a robust solution for accessing pure, single-isomer indanone products.

References

Technical Support Center: Catalyst Selection for Selective Indanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for selective indanone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental challenges. Indanones are a critical structural motif in numerous pharmaceuticals and bioactive compounds, making their efficient and selective synthesis a key focus in organic chemistry.[1] This resource provides field-proven insights and data-driven recommendations to optimize your synthetic routes.

Core Concepts in Catalyst Selection

The synthesis of indanones is most commonly achieved through intramolecular cyclization reactions, with the intramolecular Friedel-Crafts acylation being a cornerstone methodology.[2][3] However, various transition-metal-catalyzed and photocatalytic methods have emerged, offering alternative pathways with distinct advantages.[4][5] The choice of catalyst is paramount and is dictated by factors such as substrate functionality, desired regioselectivity, cost, and scalability.

A primary decision point is the choice between homogeneous and heterogeneous catalysis. Homogeneous catalysts, which operate in the same phase as the reactants, often exhibit higher activity and selectivity due to uniformly accessible active sites.[6] In contrast, heterogeneous catalysts exist in a different phase, which greatly simplifies their separation from the reaction mixture, enhancing reusability and reducing product contamination.[7]

G cluster_start Project Goals & Substrate Analysis cluster_catalyst_type Initial Catalyst Family Selection cluster_screening Catalyst Screening & Optimization cluster_end Final Process Start Define Target Indanone (Regiochemistry, Stereochemistry) Substrate Analyze Substrate: - Electron-donating/withdrawing groups? - Acid/base sensitive groups? - Steric hindrance? Start->Substrate FC Friedel-Crafts (Lewis/Brønsted Acids) Substrate->FC Based on Substrate Compatibility & Precedent TM Transition Metal Catalysis (Pd, Rh, Ni, etc.) Substrate->TM Based on Substrate Compatibility & Precedent Other Alternative Methods (Photocatalysis, etc.) Substrate->Other Based on Substrate Compatibility & Precedent Screen Screen Catalyst Subtypes (e.g., AlCl₃ vs. PPA vs. Zeolite) FC->Screen TM->Screen Other->Screen Optimize Optimize Reaction Conditions: - Temperature - Solvent - Catalyst Loading - Reaction Time Screen->Optimize Analysis Analyze Yield, Selectivity, Purity Optimize->Analysis Analysis->Optimize Iterate if needed ScaleUp Select Optimal Catalyst for Scale-Up Analysis->ScaleUp

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during indanone synthesis in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Q: My Friedel-Crafts acylation reaction is giving very low yields, or isn't working at all. What are the likely causes?

A: This is a frequent issue, often pointing to problems with the catalyst or reaction conditions. A systematic check is crucial.

Potential Causes & Solutions:

  • Inactive Catalyst: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[2] Hydrolysis renders them inactive.

    • Solution: Use a fresh, unopened bottle of the anhydrous Lewis acid. Handle it quickly in a dry environment, preferably under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Ensure all glassware is rigorously dried (oven- or flame-dried) and solvents are anhydrous.[8][9]

  • Insufficient Catalyst Loading: In Friedel-Crafts acylations, the catalyst complexes not only with the acylating agent but also with the product ketone.[10] This means a catalytic amount is often insufficient.

    • Solution: A stoichiometric amount (at least 1.0 equivalent) of the Lewis acid catalyst relative to the acylating agent is typically required.[10] For substrates with other Lewis basic sites, more than one equivalent may be necessary.

  • Inadequate Reaction Temperature: The activation energy for the intramolecular cyclization may not be reached at low temperatures.

    • Solution: Gradually increase the reaction temperature. Monitor the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal temperature that promotes product formation without leading to decomposition or side products.[2]

  • Deactivated Aromatic Ring: The Friedel-Crafts reaction fails on aromatic rings bearing strongly electron-withdrawing (deactivating) groups (e.g., -NO₂, -CF₃, -SO₃H).[11][12]

    • Solution: If your substrate is strongly deactivated, a classical Friedel-Crafts approach may not be viable. Consider alternative synthetic routes, such as a transition-metal-catalyzed cyclization, which can tolerate a wider range of functional groups.[4]

G Start Low/No Yield Observed CheckCatalyst Is the catalyst active and anhydrous? Start->CheckCatalyst CheckLoading Is catalyst loading sufficient (>= 1 equivalent)? CheckCatalyst->CheckLoading Yes Sol_Catalyst Use fresh, anhydrous catalyst under inert atmosphere. CheckCatalyst->Sol_Catalyst No CheckTemp Is the reaction temperature high enough? CheckLoading->CheckTemp Yes Sol_Loading Increase catalyst loading to stoichiometric amounts. CheckLoading->Sol_Loading No CheckSubstrate Is the aromatic ring sufficiently activated? CheckTemp->CheckSubstrate Yes Sol_Temp Gradually increase temperature; monitor by TLC/LC-MS. CheckTemp->Sol_Temp No Sol_Substrate Consider alternative synthetic routes (e.g., Pd-catalyzed cyclization). CheckSubstrate->Sol_Substrate No Success Problem Resolved CheckSubstrate->Success Yes

Issue 2: Poor Regioselectivity

Q: My reaction produces a mixture of indanone regioisomers. How can I improve the selectivity for the desired product?

A: Regioisomer formation is a classic challenge in electrophilic aromatic substitution. The directing effects of substituents on the aromatic ring govern the position of cyclization. Selectivity can often be controlled by carefully choosing the catalytic system.

Potential Causes & Solutions:

  • Steric and Electronic Ambiguity: When the substrate has multiple potential cyclization sites with similar electronic activation and steric hindrance, mixtures are common.[9]

    • Solution (PPA Catalysis): When using Polyphosphoric Acid (PPA), its concentration, specifically the phosphorous pentoxide (P₂O₅) content, can dramatically influence regioselectivity. It has been observed that PPA with a low P₂O₅ content can favor one isomer, while a high P₂O₅ content favors another.[13] This is due to different reaction mechanisms being favored at different acid strengths.[13]

    • Solution (Bulky Catalysts): Employing a bulkier Lewis acid or a transition metal catalyst with sterically demanding ligands can favor cyclization at the less hindered position.

Catalyst SystemKey FeatureImpact on RegioselectivityReference
PPA (High P₂O₅ content) High acidity, promotes acylium ion formation.Favors cyclization para or ortho to an electron-donating group.[13]
PPA (Low P₂O₅ content) Lower acidity, different reaction pathway.Favors cyclization meta to an electron-donating group.[13]
Transition Metals (e.g., Pd, Rh) Ligand-controlled reactivity.Can be tuned for high regioselectivity based on ligand choice.[4][14]
Heterogeneous Catalysts (e.g., Zeolites) Shape-selective pores.Can favor the formation of a specific isomer that fits within the catalyst's pores.[15]
Issue 3: Catalyst Deactivation During Reaction

Q: The reaction starts but seems to stop before completion. I suspect catalyst deactivation. What could be the cause?

A: Deactivation is common when the substrate or impurities in the reaction mixture interfere with the catalyst.

Potential Causes & Solutions:

  • Presence of Lewis Basic Functional Groups: Functional groups with lone pairs, such as amines (-NH₂) or even alcohols (-OH), on your substrate will readily and irreversibly complex with Lewis acid catalysts, deactivating them.[8][16]

    • Solution: Protect the interfering functional group before the cyclization step. For example, an amine can be protected as an amide. Alternatively, use a catalytic system that is tolerant of these groups, such as certain palladium or rhodium catalysts.[4]

  • Impure Reagents or Solvents: Impurities, especially water or basic compounds (e.g., residual amines in solvents), can consume and deactivate the catalyst.

    • Solution: Ensure the purity of your starting materials and use high-purity, anhydrous solvents. Purifying the substrate via chromatography or distillation before the reaction can significantly improve results.

Frequently Asked Questions (FAQs)

Q1: What are the main classes of catalysts used for indanone synthesis? A1: The primary methods for indanone synthesis utilize several catalyst classes:

  • Lewis Acids: (e.g., AlCl₃, FeCl₃, TiCl₄) for classical intramolecular Friedel-Crafts acylation of 3-arylpropionyl chlorides.[3][17]

  • Brønsted Acids: (e.g., Polyphosphoric Acid (PPA), Triflic Acid, Nafion-H) for the direct cyclization of 3-arylpropionic acids.[2][13][18]

  • Transition Metal Complexes: (e.g., Palladium, Rhodium, Nickel, Ruthenium catalysts) enable a variety of cyclization strategies, including carbonylative cyclizations and C-H activation pathways, often with high selectivity and functional group tolerance.[4][14][19]

  • Heterogeneous Catalysts: (e.g., Zeolites, acid-treated clays, supported metal oxides) offer the advantage of easier separation and recyclability.[15][20]

Q2: How do I choose between a homogeneous and a heterogeneous catalyst? A2: The choice depends on your priorities:

  • Choose a homogeneous catalyst if: You need the highest possible activity and selectivity, and the reaction is difficult to achieve otherwise. Be prepared for a more challenging purification to remove residual catalyst.[6]

  • Choose a heterogeneous catalyst if: Catalyst recovery and reuse are critical, especially for process scalability and cost-effectiveness. Product purity is also enhanced as catalyst leaching is often minimal.[7]

Q3: What is a general protocol for screening catalysts for a new indanone synthesis? A3: A parallel screening approach is most efficient.

  • Setup: In an array of small reaction vials, add your substrate and solvent.

  • Catalyst Addition: To each vial, add a different catalyst (e.g., AlCl₃, FeCl₃, PPA, a Pd-catalyst/ligand combination, a zeolite). Ensure conditions are inert and anhydrous for sensitive catalysts.

  • Reaction: Run all reactions at a set temperature (e.g., room temperature, then 60 °C) for a defined period (e.g., 12-24 hours).

  • Analysis: Quench the reactions and analyze a small aliquot from each vial by LC-MS or GC-MS to identify which conditions produced the desired product and to estimate conversion and side product formation.

  • Optimization: Select the most promising catalyst(s) and perform further optimization of solvent, temperature, and reaction time.

General Experimental Protocol: 1-Indanone Synthesis via Intramolecular Friedel-Crafts Acylation

This protocol describes the cyclization of a 3-arylpropionyl chloride using AlCl₃.

Step 1: Preparation of 3-Arylpropionyl Chloride [3]

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the 3-arylpropionic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add oxalyl chloride or thionyl chloride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude 3-arylpropionyl chloride, which is often used directly in the next step.

Step 2: Intramolecular Friedel-Crafts Cyclization [3]

  • Dissolve the crude 3-arylpropionyl chloride in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add anhydrous aluminum chloride (AlCl₃) (1.2 eq) portion-wise, controlling the initial exotherm.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by TLC.

  • Once complete, carefully pour the reaction mixture onto crushed ice containing concentrated HCl to quench the reaction and decompose the aluminum complexes.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 1-indanone.

References

Managing reaction conditions for fluorinated compound synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for fluorinated compound synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing fluorine into organic molecules. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments, ensuring both safety and success in your synthetic endeavors.

Safety First: Handling Fluorinating Agents

Safety is the foremost priority when working with fluorinating agents. Many are highly reactive, toxic, and may react violently with common laboratory materials.[1][2] Always consult the Safety Data Sheet (SDS) for each specific reagent before use.

Q: What are the essential personal protective equipment (PPE) requirements for handling fluorinating agents?

A: A comprehensive PPE strategy is non-negotiable.

  • Eye Protection: Chemical splash goggles are the minimum requirement. For tasks with a significant splash risk, a face shield should be worn in addition to goggles.[3]

  • Hand Protection: Glove selection must be based on the specific fluorinating agent and solvent used. Consult the manufacturer's compatibility chart. Double-gloving is recommended for highly corrosive or easily absorbed compounds.[3]

  • Body Protection: A flame-resistant lab coat is mandatory. For larger-scale operations or particularly hazardous materials, a chemical-resistant apron or suit may be necessary.[3]

  • Respiratory Protection: If engineering controls like a fume hood are insufficient, a properly selected respirator is required.[3][4]

Q: What are the best practices for storing and handling these reagents?

A: Proper storage and handling are critical to prevent accidents and reagent decomposition.

  • Storage: Store fluorinating agents in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[3][4] Containers must be tightly sealed and clearly labeled.[2][3]

  • Handling: Many fluorinating agents are sensitive to moisture and air.[5] For highly sensitive reagents, using a glove box with an inert atmosphere is recommended.[3] Avoid working alone when handling highly hazardous compounds.[3]

  • Emergency Preparedness: Ensure an emergency plan is in place and that all personnel are familiar with it. Spill kits containing appropriate absorbent and neutralizing agents must be readily available.[2]

General Principles & FAQs

This section addresses fundamental questions about planning a fluorination reaction.

Q: How do I choose between a nucleophilic and an electrophilic fluorination strategy?

A: The choice fundamentally depends on the electronic nature of your substrate.

  • Nucleophilic Fluorination is suitable for substrates with an electrophilic carbon center, such as those bearing a good leaving group (e.g., halides, sulfonates) or epoxides.[1][6] This method uses a nucleophilic fluoride source (F⁻), like KF, CsF, or DAST.[1][6] It is often cost-effective for large-scale synthesis.[6]

  • Electrophilic Fluorination is used for nucleophilic substrates, such as electron-rich aromatic rings, enolates, or enol ethers.[1][7] This approach uses an electrophilic fluorine source ("F⁺"), such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI).[1][7] It is particularly valuable for late-stage functionalization in drug discovery due to its high selectivity.[6]

sub What is the nature of your substrate? nuc_sub Nucleophilic (e.g., enol, electron-rich arene) sub->nuc_sub Nucleophilic elec_sub Electrophilic (e.g., alkyl halide, epoxide) sub->elec_sub Electrophilic elec_path Use Electrophilic Fluorination (Reagents: Selectfluor®, NFSI) nuc_sub->elec_path nuc_path Use Nucleophilic Fluorination (Reagents: KF, CsF, DAST) elec_sub->nuc_path

Choosing a Fluorination Strategy

Q: What is the role of the solvent, and how do I select an appropriate one?

A: Solvent selection is critical for safety, solubility, and reactivity.

  • Safety: The primary consideration is compatibility. Many electrophilic "F⁺" reagents can react exothermically or explosively with common solvents like DMF, pyridine, and DMSO.[1][5][8] Always verify compatibility before starting.

  • Nucleophilic Fluorination: Polar aprotic solvents (e.g., acetonitrile, DMF, DMSO) are typically used to dissolve fluoride salts and promote SN2 or SNAr mechanisms.[1] However, the solvent must be rigorously anhydrous, as trace water will solvate the fluoride ion, reducing its nucleophilicity.[5]

  • Electrophilic Fluorination: A range of anhydrous, non-nucleophilic solvents like acetonitrile or dichloromethane (DCM) are common choices.[1][5] In some cases, fluorinated solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE) can dramatically enhance reactivity and selectivity in C-H activation reactions.[9]

Reagent ClassCompatible Solvents (Examples)Incompatible Solvents (Warning!)
N-F Reagents (e.g., Selectfluor®) Acetonitrile, Water, DCM, HFIP, TFE[1][9]DMF, Pyridine, DMSO (can be exothermic)[8]
Deoxyfluorinating (e.g., DAST) DCM, Toluene, Acetonitrile[1]Protic solvents (reacts), some ethers at high temp.
Fluoride Salts (e.g., KF, CsF) DMF, DMSO, Acetonitrile, SulfolaneProtic solvents (reduces nucleophilicity)

Troubleshooting Guide

This guide addresses specific issues that can arise during fluorination reactions.

Problem 1: Low or No Conversion of Starting Material

Q: My reaction shows no or very low conversion of the starting material. What are the likely causes and how can I fix it?

A: This is a common issue that can often be traced back to the reagents, conditions, or the substrate itself.

start Low / No Conversion c1 Check Reagent Activity start->c1 c2 Review Reaction Conditions start->c2 c3 Assess Substrate/Leaving Group start->c3 s1 Use fresh, properly stored reagent. Handle under inert/dry conditions. c1->s1 s2 Increase temperature gradually. Increase reagent equivalents (1.2-1.5x). Ensure solvent is anhydrous and compatible. c2->s2 s3 For Nucleophilic Rxn: Convert -OH to a better leaving group (e.g., -OTs). c3->s3 start HF By-product Generated (e.g., from DAST) add_scav Add Acid Scavenger to Reaction (e.g., NaHCO₃, CaCO₃) start->add_scav In situ neutralization handle Handle with Extreme Caution! (HF is highly corrosive and toxic) start->handle workup Quench Reaction Carefully (e.g., with aq. NaHCO₃) add_scav->workup purify Purification Step workup->purify

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4,5-Difluoro-1-indanone and 5-Fluoro-1-indanone for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, fluorinated scaffolds are indispensable tools for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability.[1] Among the myriad of fluorinated building blocks, substituted 1-indanones have garnered significant attention as versatile intermediates in the synthesis of a wide range of therapeutic agents, including those for neurodegenerative diseases and cancer.[2][3]

This technical guide provides a comprehensive comparison of the reactivity of two key fluorinated indanone derivatives: 4,5-Difluoro-1-indanone and 5-Fluoro-1-indanone. While direct comparative experimental data is limited, this guide will leverage established principles of physical organic chemistry and available experimental evidence for each compound to offer a predictive analysis of their relative reactivity. This will aid researchers, scientists, and drug development professionals in making informed decisions when selecting the optimal building block for their synthetic campaigns.

Physicochemical Properties: A Side-by-Side Comparison

A fundamental understanding of the physicochemical properties of these reagents is crucial for their effective use in synthesis. The table below summarizes the available data for both compounds.

PropertyThis compound5-Fluoro-1-indanone
Molecular Formula C₉H₆F₂OC₉H₇FO
Molecular Weight 168.14 g/mol 150.15 g/mol
CAS Number 628732-11-6700-84-5
Appearance White to off-white solidWhite to yellow crystalline solid[1]
Melting Point Not reported38-40 °C
Boiling Point Not reported113-114 °C
Density Not reported1.216 g/mL at 25 °C
Purity ≥97% (typical)≥99% (typical)

Spectroscopic Data Analysis

The fluorine substituents significantly influence the spectroscopic signatures of these molecules.

For 5-Fluoro-1-indanone , the ¹H NMR spectrum will show characteristic splitting of the aromatic protons due to coupling with the fluorine atom. The ¹³C NMR will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) for the carbon directly attached to the fluorine. The IR spectrum displays a strong carbonyl (C=O) stretch, typically around 1700 cm⁻¹.[1]

For this compound , one would expect a more complex ¹H NMR spectrum in the aromatic region due to multiple fluorine-proton couplings. The ¹³C NMR spectrum will show two distinct large ¹JCF coupling constants for the carbons at positions 4 and 5. The IR spectrum is expected to have a carbonyl stretch at a similar or slightly higher wavenumber compared to the monofluorinated analog due to the enhanced inductive effect of the two fluorine atoms.

A Tale of Two Fluorines: Comparative Reactivity Analysis

The primary differentiator in the reactivity of these two indanones is the presence of the additional fluorine atom at the 4-position in this compound. This seemingly small change has profound implications for the electronic properties of the molecule.

The Inductive Effect: A Double-Edged Sword

Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect (-I) is the dominant factor governing the reactivity of these compounds.[4]

  • Carbonyl Electrophilicity: In 5-Fluoro-1-indanone , the fluorine atom at the 5-position exerts a significant -I effect, pulling electron density from the aromatic ring and, by extension, from the carbonyl group. This increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack compared to the non-fluorinated 1-indanone.[5]

  • In This compound , the presence of a second fluorine atom at the 4-position synergistically enhances this electron-withdrawing effect. The cumulative -I effect of two fluorine atoms is expected to render the carbonyl carbon of this compound even more electrophilic than that of its monofluorinated counterpart. This heightened electrophilicity should translate to faster reaction rates in nucleophilic addition reactions.[4]

Acidity of α-Protons

The acidity of the protons on the carbon adjacent to the carbonyl group (the α-protons) is critical for reactions such as aldol condensations and α-functionalization.

  • The electron-withdrawing nature of the fluorine substituent(s) stabilizes the conjugate base (enolate) formed upon deprotonation of an α-proton. This stabilization increases the acidity of the α-protons.

  • Consequently, the α-protons of 5-Fluoro-1-indanone are more acidic than those of 1-indanone.

  • It follows that the α-protons of This compound are predicted to be even more acidic, facilitating enolate formation under milder basic conditions.

The following diagram illustrates the inductive effects of the fluorine atoms on the electron density of the indanone core.

Caption: Inductive effects of fluorine substituents.

Key Chemical Transformations: A Comparative Outlook

Nucleophilic Addition to the Carbonyl Group

Reactions such as Grignard additions, hydride reductions, and cyanohydrin formation are expected to proceed more readily with this compound due to its more electrophilic carbonyl carbon.

Reactions at the α-Position

For reactions involving enolate intermediates, such as aldol and Mannich reactions, the increased acidity of the α-protons in this compound could allow for the use of weaker bases or milder reaction conditions compared to 5-Fluoro-1-indanone. This can be advantageous in the synthesis of complex molecules with base-sensitive functional groups.

Reductive Amination

Reductive amination is a cornerstone of drug discovery for the introduction of amine functionalities.[6] The reaction proceeds via the formation of an imine or enamine intermediate, followed by reduction. The initial step of imine formation is often the rate-limiting step and is facilitated by a more electrophilic carbonyl. Therefore, this compound is predicted to undergo reductive amination more efficiently than 5-Fluoro-1-indanone.

The following workflow illustrates a typical reductive amination process.

G start Indanone Derivative (4,5-Difluoro- or 5-Fluoro-1-indanone) imine Imine/Iminium Intermediate start->imine Condensation amine Primary or Secondary Amine amine->imine product Amine Product imine->product Reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product

Caption: General workflow for reductive amination.

Experimental Protocols

The following protocols for key reactions of 5-Fluoro-1-indanone can serve as a validated starting point for synthetic endeavors. For this compound, these protocols may require optimization, potentially with milder conditions or shorter reaction times, due to its anticipated higher reactivity.

Protocol 1: Synthesis of 5-Fluoro-1-indanone via Intramolecular Friedel-Crafts Acylation[9]
  • Reaction Setup: In a round-bottom flask, slowly add 2.0 g (11.8 mmol) of 3-(3-fluorophenyl)propanoic acid to 20 mL of chlorosulfonic acid with stirring.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to afford 5-Fluoro-1-indanone.

Protocol 2: Reductive Amination of 5-Fluoro-1-indanone[10]
  • Imine Formation: To a solution of 5-Fluoro-1-indanone (1.0 eq) and a primary or secondary amine (1.1 eq) in a suitable solvent (e.g., 1,2-dichloroethane), add a catalytic amount of acetic acid. Stir at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

  • Reaction: Stir at room temperature until the reaction is complete (monitor by TLC).

  • Quenching and Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Conclusion

While both this compound and 5-Fluoro-1-indanone are valuable building blocks, their reactivity profiles are distinct. The presence of an additional fluorine atom in the 4-position of this compound is predicted to significantly enhance the electrophilicity of the carbonyl group and the acidity of the α-protons. This heightened reactivity can be advantageous, potentially allowing for milder reaction conditions, shorter reaction times, and improved yields in a variety of synthetic transformations crucial for drug discovery. However, this increased reactivity may also necessitate more careful control of reaction conditions to avoid side reactions. The choice between these two indanones will ultimately depend on the specific synthetic strategy and the desired electronic properties of the final target molecule.

References

A Comparative Guide to the Biological Activity of Fluorinated Indanone Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a well-established approach to enhance pharmacological properties. The indanone core, a privileged structure found in numerous biologically active compounds, is a prime candidate for such modification. This guide provides an in-depth technical comparison of the biological activities of fluorinated indanone isomers, with a particular focus on how the positional variation of the fluorine atom on the indanone ring dictates efficacy and selectivity. We will delve into the causal relationships behind experimental observations and provide supporting data from preclinical studies, offering insights for the rational design of next-generation therapeutic agents.

The Decisive Role of Fluorine Positioning: A Tale of Two Isomers in Monoamine Oxidase B Inhibition

One of the most striking examples of how the placement of a single fluorine atom can dramatically alter biological activity is observed in the inhibition of Monoamine Oxidase B (MAO-B). MAO-B is a key enzyme in the degradation of dopamine and a significant target in the treatment of neurodegenerative disorders such as Parkinson's disease.[1]

Extensive research on the structure-activity relationship of indanone derivatives has revealed a clear preference for substitution at the C6 position of the indanone ring for potent and selective MAO-B inhibition.[2] Conversely, substitution at the C5 position results in significantly weaker inhibitors.

A landmark study synthesized and evaluated a series of 1-indanone derivatives and found that C6-substituted indanones are particularly potent and selective MAO-B inhibitors, with IC50 values ranging from 0.001 to 0.030 µM.[2] In stark contrast, their C5-substituted counterparts were comparatively weaker.[2] This highlights a critical insight for drug design: the topology of the MAO-B active site favors interaction with substituents at the C6 position of the indanone scaffold.

To illustrate this disparity, consider the following comparative data for hypothetical 5-fluoro- and 6-fluoro-indanone derivatives, based on the trends reported in the literature:

Compound Position of Fluorine Target Enzyme IC50 (µM) Relative Potency
Derivative AC5MAO-B> 10Low
Derivative BC6MAO-B< 0.1High

This table is a representation of the trends described in the literature; specific IC50 values for direct fluoro-isomers were not available in the reviewed sources.

The causal basis for this difference likely lies in the specific interactions within the enzyme's active site. The C6 position may orient the substituent towards a hydrophobic pocket or a region where the electronic effects of the fluorine atom can favorably influence binding, whereas the C5 position may lead to steric hindrance or less optimal electronic interactions.

Signaling Pathway: MAO-B in Dopamine Metabolism

MAO_B_Pathway Dopamine Dopamine MAO_B Monoamine Oxidase B (MAO-B) Dopamine->MAO_B Metabolism Neurotransmission Normal Neurotransmission Dopamine->Neurotransmission DOPAL DOPAL (3,4-Dihydroxyphenylacetaldehyde) MAO_B->DOPAL Neurodegeneration Oxidative Stress & Neurodegeneration DOPAL->Neurodegeneration Inhibitor 6-Fluoro-Indanone Isomer (Potent Inhibitor) Inhibitor->MAO_B Strong Inhibition Weak_Inhibitor 5-Fluoro-Indanone Isomer (Weak Inhibitor) Weak_Inhibitor->MAO_B Weak Inhibition

Caption: Role of MAO-B in dopamine metabolism and the differential inhibitory effects of fluorinated indanone isomers.

Fluorinated 2-Benzylidene-1-Indanones in Oncology: A Focus on Cytotoxicity

The 2-benzylidene-1-indanone scaffold has emerged as a promising framework for the development of novel anticancer agents. Fluorination of this scaffold has been explored to enhance its cytotoxic potential. These compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest and apoptosis.

While direct comparative studies of positional fluorine isomers on the indanone ring of 2-benzylidene-1-indanones are not extensively reported, research on fluorinated derivatives has demonstrated potent cytotoxicity against a range of human cancer cell lines.

Table of Anticancer Activity for a Representative Fluorinated 2-Benzylidene-1-Indanone Derivative

Cancer Cell Line IC50 (µM)
Breast (MCF-7)0.01 - 0.88
Colon (HCT)0.01 - 0.88
Leukemia (THP-1)0.01 - 0.88
Lung (A549)0.01 - 0.88

Data represents the range of IC50 values reported for highly active 2-benzylidene-1-indanone analogues.[3]

The introduction of fluorine can influence the molecule's lipophilicity, membrane permeability, and interaction with the target protein, all of which can contribute to its cytotoxic potency. Further investigation into how the position of the fluorine atom on the indanone moiety modulates these properties is a promising area for future research.

Experimental Workflow: Assessing Cytotoxicity

Cytotoxicity_Workflow cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action Studies Cell_Culture 1. Seed Cancer Cells (e.g., MCF-7, HCT-116) Treatment 2. Treat with Fluorinated Indanone Isomers Cell_Culture->Treatment Incubation 3. Incubate for 24-72 hours Treatment->Incubation MTT_Assay 4. MTT Assay for Cell Viability Incubation->MTT_Assay IC50 5. Determine IC50 Values MTT_Assay->IC50 Cell_Cycle A. Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle Apoptosis B. Apoptosis Assay (e.g., Annexin V Staining) IC50->Apoptosis Tubulin C. Tubulin Polymerization Assay IC50->Tubulin

Caption: Workflow for evaluating the cytotoxic activity of fluorinated indanone isomers.

Experimental Protocols

Monoamine Oxidase B (MAO-B) Inhibition Assay

This protocol outlines a standard in vitro fluorometric assay to determine the IC50 values of test compounds against human MAO-B.

Materials:

  • Recombinant human MAO-B enzyme

  • Kynuramine (substrate)

  • Test compounds (fluorinated indanone isomers)

  • Reference inhibitor (e.g., selegiline)

  • Phosphate buffer (pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the reference inhibitor in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • Test compound or reference inhibitor solution

    • MAO-B enzyme solution

  • Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

  • Initiate the enzymatic reaction by adding the kynuramine substrate to each well.

  • Incubate the plate at 37°C for a specific reaction time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., NaOH).

  • Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (fluorinated indanone isomers)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the fluorinated indanone isomers and a vehicle control.

  • Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

  • After the incubation period, add MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion and Future Directions

The biological activity of fluorinated indanone derivatives is profoundly influenced by the position of the fluorine atom on the indanone ring. As demonstrated in the case of MAO-B inhibition, a simple positional change from C5 to C6 can lead to a dramatic increase in potency. This underscores the importance of systematic structure-activity relationship studies that explore isomeric variations.

While the anticancer potential of fluorinated 2-benzylidene-1-indanones is evident, a direct comparative analysis of the positional isomers of fluorine on the indanone core is a critical next step. Such studies, employing the standardized assays detailed in this guide, will provide invaluable data for the rational design of more potent and selective therapeutic agents. The insights gained will undoubtedly accelerate the development of novel fluorinated indanone-based drugs for a range of diseases, from neurodegenerative disorders to cancer.

References

A Senior Application Scientist's Guide to the Spectroscopic Validation of 4,5-Difluoro-1-indanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, fluorinated scaffolds are of paramount importance. The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making compounds like 4,5-Difluoro-1-indanone highly valuable intermediates.[1][2] The indanone core itself is a privileged structure found in numerous biologically active agents, including those for neurodegenerative diseases.[3] This guide provides an in-depth comparison of synthetic routes for this compound and establishes a rigorous, multi-technique spectroscopic protocol to validate its successful synthesis and purity, ensuring the reliability of downstream applications.

Comparative Synthesis Strategies: Building the Difluoro-indanone Core

The construction of the 1-indanone ring system is most classically achieved via an intramolecular Friedel-Crafts acylation of an arylpropanoic acid precursor.[3][4] This robust reaction involves the cyclization of the acyl group onto the aromatic ring, typically promoted by a strong Brønsted or Lewis acid.[3] We will compare the most established method with a plausible alternative, highlighting the practical considerations for each.

Method 1: The Classic Intramolecular Friedel-Crafts Cyclization

This widely-used, reliable two-step approach begins with the synthesis of the precursor, 3-(2,3-difluorophenyl)propanoic acid, followed by its acid-catalyzed cyclization.

Step 1: Synthesis of 3-(2,3-Difluorophenyl)propanoic Acid The precursor can be synthesized from 2,3-difluorotoluene through photohalogenation to form 2,3-difluoro benzyl halide, which then undergoes carbonylation.[5]

Step 2: Cyclization to this compound The propanoic acid derivative is cyclized using a strong dehydrating acid. Polyphosphoric acid (PPA) or chlorosulfonic acid are effective reagents for this transformation.[1][6] The strong acid activates the carboxylic acid, facilitating the formation of an acylium ion intermediate which is then attacked by the electron-rich aromatic ring to form the five-membered ketone.[3]

Method 2: Alternative One-Pot Friedel-Crafts Acylation and Cyclization

An alternative, more atom-economical approach would be a one-pot reaction starting from 1,2-difluorobenzene. This method, while conceptually simpler, often requires more extensive optimization to control regioselectivity and minimize side reactions like polymerization.[6][7]

The reaction would involve the Friedel-Crafts acylation of 1,2-difluorobenzene with an acylating agent like succinic anhydride in the presence of a strong Lewis acid such as AlCl₃, followed by an in-situ reduction and subsequent cyclization.

Comparison of Synthetic Routes
FeatureMethod 1: Intramolecular CyclizationMethod 2: One-Pot Acylation
Reliability High, well-documented for analogous compounds.[1][6]Moderate, requires significant optimization.[7]
Starting Materials Requires multi-step synthesis of the propanoic acid precursor.[5]Starts from commercially available 1,2-difluorobenzene.
Yield Generally good to high yields are reported for similar cyclizations.[6]Potentially lower and more variable yields due to side reactions.[7]
Scalability Readily scalable.May present challenges on a larger scale.
Key Challenge Synthesis of the starting propanoic acid.Controlling regioselectivity and preventing polymerization.[7]

For the remainder of this guide, we will focus on the validation of the product obtained from the more reliable Method 1 .

The Core of Validation: A Multi-faceted Spectroscopic Approach

Absolute confirmation of a target molecule's identity and purity cannot be achieved by a single technique. A synergistic approach using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential. This creates a self-validating system where the data from each analysis must be consistent with the proposed structure.

Experimental Protocols for Spectroscopic Analysis

Sample Preparation:

  • NMR Spectroscopy: Dissolve 10-30 mg of the purified product in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃). Ensure the sample is free of particulate matter.

  • IR Spectroscopy: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

  • Mass Spectrometry (GC-MS): Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate for injection into the GC-MS system.[8]

Below is a diagram illustrating the comprehensive workflow from synthesis to final validation.

Synthesis and Validation Workflow cluster_synthesis Synthesis & Purification cluster_validation Spectroscopic Validation Reactants 3-(2,3-difluorophenyl)propanoic acid Reaction Intramolecular Friedel-Crafts Cyclization Reactants->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification NMR ¹H, ¹³C, ¹⁹F NMR Purification->NMR Verify Structure & Purity IR IR Spectroscopy Purification->IR Confirm Functional Groups MS Mass Spectrometry Purification->MS Confirm Molecular Weight Final_Product Validated This compound NMR->Final_Product IR->Final_Product MS->Final_Product

Caption: Workflow from synthesis to spectroscopic validation.

Interpreting the Spectra: The Signature of this compound

The molecular formula for this compound is C₉H₆F₂O with a molecular weight of 168.14 g/mol .[9] This information is the foundation for our spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. For a difluorinated compound, ¹⁹F NMR is as crucial as ¹H and ¹³C NMR.

¹H NMR: The proton spectrum will show signals for two aromatic protons and two aliphatic methylene (CH₂) groups.

  • Aromatic Region (~7.0-7.8 ppm): Two distinct multiplets are expected. The splitting patterns will be complex due to proton-proton coupling and additional coupling to the two fluorine atoms.

  • Aliphatic Region (~2.7-3.2 ppm): Two triplets (or more complex multiplets) corresponding to the two CH₂ groups adjacent to the carbonyl and the aromatic ring.

¹⁹F NMR: This spectrum is critical for confirming the fluorine substitution pattern.

  • Two distinct signals are expected for the two non-equivalent fluorine atoms attached to the aromatic ring.

  • The signals will likely appear as complex multiplets due to fluorine-fluorine and fluorine-proton couplings.

¹³C NMR: The carbon spectrum provides a map of the carbon skeleton.

  • Carbonyl Carbon (~190-205 ppm): A characteristic downfield signal for the ketone C=O group.

  • Aromatic Carbons (~110-160 ppm): Signals for the six aromatic carbons. The two carbons directly bonded to fluorine will appear as doublets due to strong one-bond C-F coupling (¹JCF), which is definitive evidence.

  • Aliphatic Carbons (~25-45 ppm): Two signals for the CH₂ carbons.

Summary of Expected Spectroscopic Data:

TechniqueFeatureExpected ObservationInterpretation
¹H NMR Aromatic Protons~7.0-7.8 ppm, 2 complex multipletsProtons on the difluorinated benzene ring.
Aliphatic Protons~2.7-3.2 ppm, 2 triplets/multiplets-CH₂-CH₂- protons of the cyclopentanone ring.
¹³C NMR Carbonyl~190-205 ppmKetone (C=O) functional group.
C-F Carbons~140-160 ppm (as doublets)Aromatic carbons directly attached to fluorine.
¹⁹F NMR Fluorine SignalsTwo distinct multipletsConfirms the presence of two non-equivalent F atoms.
IR C=O Stretch~1710-1730 cm⁻¹ (strong)Ketone carbonyl group.[8]
C-F Stretch~1250 cm⁻¹ (strong)Carbon-fluorine bonds.[8]
MS (EI) Molecular Ion [M]⁺m/z = 168Molecular weight of the target compound.
Key Fragmentm/z = 140Loss of carbon monoxide [M-CO]⁺.[8]
Troubleshooting: Identifying Impurities through Spectroscopy

A crucial aspect of validation is the identification of potential impurities.

  • Unreacted Starting Material (3-(2,3-difluorophenyl)propanoic acid): Its presence would be indicated by a broad singlet above 10 ppm in the ¹H NMR spectrum (carboxylic acid proton) and a C=O signal around 170-180 ppm in the ¹³C NMR.

  • Polymerization Byproducts: These would typically appear as a complex, unresolved baseline hump in the NMR spectra.

  • Regioisomers: If the cyclization occurs at a different position (e.g., forming 6,7-difluoro-1-indanone), the aromatic region of the ¹H and ¹⁹F NMR spectra would show a distinctly different set of chemical shifts and coupling patterns. A thorough 2D NMR analysis (COSY, HSQC, HMBC) would be required to definitively assign the structure in case of ambiguity.

Conclusion

The synthesis of this compound via an intramolecular Friedel-Crafts cyclization of 3-(2,3-difluorophenyl)propanoic acid is a robust and reliable method. However, rigorous validation is non-negotiable for ensuring the quality of this critical building block. By employing a coordinated spectroscopic strategy that combines ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry, researchers can create a self-validating system. This multi-faceted approach provides an unambiguous confirmation of the compound's structure and purity, enabling drug development professionals to proceed with confidence in their subsequent research endeavors.

References

A Comparative Guide to the Analytical Purity Assessment of 4,5-Difluoro-1-indanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

4,5-Difluoro-1-indanone is a fluorinated aromatic ketone that serves as a key building block in the synthesis of various pharmacologically active molecules. The introduction of fluorine atoms into organic molecules can significantly enhance properties such as metabolic stability, binding affinity, and bioavailability. Consequently, the purity of this intermediate is paramount, as even trace impurities can carry through the synthetic route, potentially leading to undesired side products, reduced efficacy, or adverse toxicological effects in the final active pharmaceutical ingredient (API).

This guide provides a comprehensive comparison of the primary analytical methods for assessing the purity of this compound. As a self-validating framework, this document is designed for researchers, scientists, and drug development professionals. It moves beyond mere procedural lists to explain the causality behind experimental choices, ensuring that each method is understood as a system for generating trustworthy and reproducible data, in alignment with the principles outlined by the International Council for Harmonisation (ICH).[1][2]

Overall Workflow for Purity Assessment

A robust purity assessment is not reliant on a single technique but rather a strategic combination of orthogonal methods. Each method provides a unique piece of the puzzle, from quantifying the main component and its related substances to identifying residual solvents and confirming structural integrity.

Purity Assessment Workflow cluster_0 Primary Purity & Impurity Profiling cluster_1 Structural Confirmation & Identification cluster_2 Solid-State Purity Batch New Batch of This compound HPLC HPLC-UV/PDA (Assay & Related Substances) Batch->HPLC Quantitative Analysis GC Headspace GC-FID (Residual Solvents) Batch->GC Volatiles Analysis NMR NMR (1H, 13C, 19F) (Identity & Structural Purity) Batch->NMR Confirmatory DSC DSC (High Purity Assay) Batch->DSC For >99.5% Purity MS LC-MS or GC-MS (Impurity ID) HPLC->MS Identify Unknown Peaks Report Certificate of Analysis (Complete Purity Profile) HPLC->Report GC->Report NMR->Report MS->Report DSC->Report

Caption: Comprehensive workflow for the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Assay and Related Substances

HPLC is the cornerstone of purity analysis for non-volatile organic compounds. Its high resolution and sensitivity make it ideal for separating the main compound from structurally similar process impurities and degradation products. A stability-indicating method, one that can resolve the analyte from all potential degradation products, is the goal.[3]

Causality Behind Experimental Choices
  • Technique: Reversed-phase HPLC (RP-HPLC) is chosen because this compound is a moderately polar organic molecule, making it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.

  • Detector: A Photo-Diode Array (PDA) detector is superior to a simple UV detector. It not only quantifies peaks at a specific wavelength but also provides UV spectra for each peak. This allows for peak purity assessment, helping to determine if a single chromatographic peak consists of more than one co-eluting compound.[4]

  • Mobile Phase: A gradient of a buffered aqueous phase (e.g., trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is employed. The gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted with good peak shape in a reasonable timeframe.[3]

Exemplary Experimental Protocol: RP-HPLC with PDA Detection
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.075% Trifluoroacetic Acid in Water.[3]

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 30% B

    • 18.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 35 °C.[6]

  • Injection Volume: 5 µL.[5]

  • Detection: PDA detector, monitoring at 254 nm, with spectral acquisition from 200-400 nm.

  • Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as needed for linearity and quantitation limit assessments.

Trustworthiness Through Validation

This method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for purpose.[2][7] The validation process provides documented evidence of the method's reliability.

HPLC Method Validation Logic Validation Method Validation (ICH Q2(R2)) Specificity Specificity (Discrimination from impurities) Validation->Specificity Linearity Linearity (Proportional response) Validation->Linearity Accuracy Accuracy (Closeness to true value) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Limits LOD & LOQ (Sensitivity) Validation->Limits Robustness Robustness (Resists small variations) Validation->Robustness

Caption: Core performance characteristics evaluated during analytical method validation.

  • Specificity: Demonstrated by analyzing a placebo (matrix without analyte), spiking the sample with known impurities, and performing forced degradation studies (acid, base, oxidation, heat, light) to ensure degradation products do not co-elute with the main peak.[8]

  • Linearity: Assessed by preparing a series of at least five concentrations of the analyte and plotting the peak area response against concentration. The correlation coefficient (r²) should be >0.999.[9]

  • Accuracy: Determined by spiking a sample with known amounts of pure this compound at different levels (e.g., 80%, 100%, 120%) and calculating the percent recovery.[10]

  • Precision: Evaluated through repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts, or on different equipment). The relative standard deviation (RSD) should typically be <2%.[11]

  • Limit of Quantitation (LOQ): The lowest concentration that can be quantified with acceptable precision and accuracy. Crucial for impurity analysis.

  • Limit of Detection (LOD): The lowest concentration that can be detected but not necessarily quantified.

Gas Chromatography (GC): Targeting Volatile Impurities and Residual Solvents

During synthesis and purification, organic solvents are often used. Residual amounts of these solvents must be controlled as they provide no therapeutic benefit and can be toxic.[12] Headspace Gas Chromatography (HS-GC) coupled with a Flame Ionization Detector (FID) is the standard method for this analysis.

Causality Behind Experimental Choices
  • Technique: HS-GC is ideal because it avoids injecting the non-volatile drug substance onto the GC column, which would cause contamination and degradation. The sample is heated in a sealed vial, and only the volatile components in the headspace (gas phase) are injected.[12]

  • Detector: FID is highly sensitive to carbon-containing organic compounds (i.e., most solvents) and has a wide linear range, making it perfect for quantifying solvents from ppm levels to higher concentrations.

  • Column: A polar capillary column (e.g., a polyethylene glycol or "WAX" type) is often used for separating common polar and non-polar solvents.

Exemplary Experimental Protocol: Headspace GC-FID
  • Instrumentation: GC system with a headspace autosampler and FID.

  • Column: DB-624 or equivalent (30 m x 0.25 mm x 1.4 µm).

  • Carrier Gas: Helium or Hydrogen.[5]

  • GC Oven Program:

    • Initial: 40 °C, hold for 5 min

    • Ramp: 10 °C/min to 240 °C

    • Hold: 5 min at 240 °C

  • Injector Temperature: 250 °C.

  • Detector Temperature: 260 °C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.[12]

    • Vial Equilibration Time: 15 min.

  • Sample Preparation: Accurately weigh ~100 mg of this compound into a 20 mL headspace vial. Add 5 mL of a suitable high-boiling solvent (e.g., Dimethyl sulfoxide - DMSO) and seal immediately.

  • Calibration: Prepare a standard solution containing all potential residual solvents at their ICH limit concentrations in the same diluent.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

While chromatographic methods are excellent for quantification, they provide limited structural information. NMR is an unparalleled technique for confirming the identity of the bulk material and elucidating the structure of unknown impurities.[13]

Causality Behind Experimental Choices
  • Technique: ¹H, ¹³C, and ¹⁹F NMR are all employed.

    • ¹H NMR: Provides information on the number and environment of protons. The spectrum should be clean, with integrations matching the expected number of protons and splitting patterns consistent with the structure.[14]

    • ¹³C NMR: Shows a signal for each unique carbon atom, confirming the carbon skeleton.

    • ¹⁹F NMR: This is particularly powerful for fluorinated compounds. It provides a direct signal for the fluorine atoms, and their chemical shifts and couplings are highly sensitive to the molecular environment, making it an excellent probe for correct substitution and isomeric purity.[15][16]

  • Quantitative NMR (qNMR): By adding a certified internal standard of known concentration, ¹H NMR can be used as a primary ratio method to determine the absolute purity (assay) of the material without needing a specific reference standard of the analyte itself.

Data Interpretation

For a pure sample of this compound, the NMR spectra should show:

  • ¹H NMR: Distinct signals for the aromatic protons (split by each other and by fluorine) and the two aliphatic methylene groups. The integration of these signals should correspond to a 2:2:2 proton ratio.

  • ¹³C NMR: Nine distinct carbon signals, including the carbonyl carbon (~190-200 ppm) and two carbons directly bonded to fluorine, which will appear as doublets with large coupling constants (¹JCF).[17]

  • ¹⁹F NMR: Two distinct signals for the two non-equivalent fluorine atoms.

  • Purity Assessment: The absence of unexpected signals is a strong indicator of high purity. The presence of minor peaks can be used to identify and, in some cases, quantify impurities if their structures are known.

Hyphenated and Other Techniques: Mass Spectrometry and DSC

Mass Spectrometry (MS)

Often hyphenated with chromatography (LC-MS or GC-MS), MS is the definitive tool for identifying unknown impurities.[18] It provides the mass-to-charge ratio of the parent molecule and its fragments, allowing for the determination of the molecular weight and elemental composition of an impurity detected in an HPLC or GC run.

Differential Scanning Calorimetry (DSC)

For highly pure, crystalline solids (>99.5%), DSC can be used to determine purity based on the principle of melting point depression. The presence of an impurity broadens the melting endotherm and lowers the melting point. By analyzing the shape of the melt peak, the mole percent of impurities can be calculated using the Van't Hoff equation. It is an excellent orthogonal technique to HPLC for assaying the main component.

Comparative Summary of Analytical Methods

Method Primary Application Principle Typical LOD/LOQ Pros Cons
HPLC-PDA Assay, related substances, degradation productsChromatographic Separation0.01% / 0.05% of nominalHigh resolution, quantitative, robust, well-establishedDestructive, requires reference standards for quantification
HS-GC-FID Residual solvents, volatile impuritiesVolatility & Separation1-10 ppmHighly sensitive for volatiles, avoids column contaminationNot suitable for non-volatile impurities
NMR (¹H, ¹³C, ¹⁹F) Identity, structural elucidation, qNMR for assayNuclear Spin Resonance~0.1% (impurity detection)Definitive structural info, non-destructive, qNMR is a primary methodLower sensitivity than HPLC for trace impurities, higher equipment cost
LC-MS / GC-MS Identification of unknown impuritiesSeparation & Mass Analysisng to pg levelUnambiguous identification of unknowns, high sensitivityComplex data interpretation, higher equipment and maintenance cost
DSC High-purity assay (>99.5%)Thermal Analysis~0.1 mol%Orthogonal to HPLC, requires small sample amountOnly for crystalline solids, not impurity-specific, less accurate below 99% purity

Conclusion

The purity assessment of this compound is a multi-faceted process that requires a suite of orthogonal analytical techniques. While HPLC serves as the primary tool for quantitative analysis of the drug substance and its related impurities, it must be complemented by HS-GC for volatile impurity control. NMR spectroscopy provides the unequivocal structural confirmation that is essential for identity and serves as a powerful tool for characterizing unknown impurities. Finally, hyphenated techniques like LC-MS are indispensable for impurity identification, and DSC offers a valuable orthogonal method for assaying high-purity crystalline material.

A scientifically sound, well-validated, and thoughtfully combined application of these methods, as guided by ICH principles, is essential to ensure the quality, safety, and efficacy of the final pharmaceutical products derived from this critical intermediate.[2][11]

References

A Comparative Guide to 4,5-Difluoro-1-indanone and 1-Indanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and organic synthesis, the indanone scaffold is a privileged structure, forming the core of numerous biologically active molecules.[1][2] Its derivatives have shown promise as antiviral, anti-inflammatory, analgesic, and anticancer agents, as well as treatments for neurodegenerative diseases like Alzheimer's.[3][4] The strategic introduction of fluorine atoms onto this scaffold can profoundly alter a molecule's physicochemical and biological properties, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[5] This guide provides an in-depth, objective comparison of 4,5-difluoro-1-indanone and its non-fluorinated parent, 1-indanone, to inform the selection of the optimal starting material for research and development endeavors.

Structural and Physicochemical Properties: The Impact of Fluorination

The primary distinction between this compound and 1-indanone lies in the two fluorine atoms on the aromatic ring of the former. This substitution has significant electronic and steric consequences.

Electronic Effects: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I).[6] This effect deactivates the aromatic ring towards electrophilic substitution.[6] However, fluorine can also act as a weak π-donor through resonance (+R), which can influence the regioselectivity of certain reactions.[6] The presence of two adjacent fluorine atoms in this compound significantly lowers the electron density of the benzene ring compared to 1-indanone.

Physical Properties: These electronic differences manifest in their physical properties. While specific experimental data for this compound is limited, we can predict trends based on related fluorinated compounds. The increased polarity and potential for altered crystal packing due to fluorine substitution are expected to influence melting and boiling points.

Property1-IndanoneThis compound5-Fluoro-1-indanone (for comparison)
Molecular Formula C₉H₈O[7]C₉H₆F₂OC₉H₇FO[8]
Molecular Weight 132.16 g/mol [7]168.14 g/mol 150.15 g/mol [5]
Melting Point 38-42 °C[7]Not readily available35-40 °C[5]
Boiling Point 243-245 °C[7]259.7±40.0 °C (Predicted)113-114 °C (literature)[5]
Appearance Colorless to light yellow solid[7][9]Light yellow to yellow Liquid (Predicted)White to yellow crystalline powder/solid[5]
Solubility Moderately soluble in polar solvents, good solubility in non-polar solvents[9]Expected to have altered solubility due to increased polarityInsoluble in water[5]
Synthesis: Constructing the Indanone Core

The synthesis of both 1-indanone and its fluorinated analogs often relies on intramolecular Friedel-Crafts reactions.[1][10] However, the nature of the starting materials and the reaction conditions can differ significantly.

Synthesis of 1-Indanone: A common and robust method for synthesizing 1-indanone is the intramolecular Friedel-Crafts acylation of 3-phenylpropanoic acid or its corresponding acid chloride.[1][3] This reaction is typically promoted by a strong Lewis acid, such as aluminum chloride (AlCl₃), or a Brønsted acid.[1]

Synthesis of this compound: The synthesis of this compound starts from a correspondingly substituted precursor, 3-(2,3-difluorophenyl)propionic acid. The cyclization is also achieved via an intramolecular Friedel-Crafts acylation, often requiring heating in the presence of AlCl₃. The electron-withdrawing nature of the fluorine atoms can make the aromatic ring less reactive, potentially necessitating harsher reaction conditions compared to the non-fluorinated analog.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation for Indanone Synthesis

This protocol provides a general framework for the synthesis of both 1-indanone and this compound, highlighting the key differences.

  • Acid Chloride Formation:

    • To a solution of the appropriate 3-arylpropanoic acid (3-phenylpropanoic acid or 3-(2,3-difluorophenyl)propionic acid) in an anhydrous solvent (e.g., dichloromethane), add thionyl chloride (SOCl₂) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature until the evolution of gas ceases, indicating the formation of the acid chloride.

    • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Intramolecular Cyclization:

    • Dissolve the resulting crude acid chloride in an anhydrous solvent (e.g., dichloromethane).

    • Cool the solution to 0 °C and add aluminum chloride (AlCl₃) portion-wise.

    • For 1-indanone synthesis, the reaction may proceed at room temperature. For this compound, the reaction mixture may require heating to 50 °C for several hours to overcome the deactivating effect of the fluorine atoms.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum complex.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

    • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography.

Diagram of the General Synthetic Workflow:

Caption: General workflow for the synthesis of indanones.

Reactivity: A Tale of Two Ketones

The reactivity of the indanone core is primarily centered around the carbonyl group and the adjacent α-protons. The fluorine substituents in this compound significantly modulate this reactivity.

Carbonyl Electrophilicity: The strong electron-withdrawing effect of the two fluorine atoms is transmitted through the aromatic ring to the carbonyl group. This increases the partial positive charge on the carbonyl carbon, making this compound a more potent electrophile than 1-indanone. Consequently, it is expected to undergo nucleophilic addition and condensation reactions more readily.[11]

Acidity of α-Protons: The increased electrophilicity of the carbonyl group in the fluorinated analog also enhances the acidity of the α-protons (the protons on the carbon adjacent to the carbonyl). This facilitates the formation of the enolate anion, a key intermediate in many carbon-carbon bond-forming reactions, such as the Knoevenagel condensation.[11]

Electrophilic Aromatic Substitution: Conversely, the aromatic ring of this compound is significantly deactivated towards electrophilic aromatic substitution due to the potent inductive effect of the fluorine atoms.[12] This can be advantageous in preventing unwanted side reactions on the aromatic ring during functionalization of other parts of the molecule.

Diagram of Reactivity Comparison:

ReactivityComparison cluster_carbonyl Carbonyl Reactivity cluster_aromatic Aromatic Ring Reactivity Indanone 1-Indanone - Standard electrophilicity - Standard α-proton acidity - Moderately activated aromatic ring FluoroIndanone This compound - Enhanced electrophilicity - Increased α-proton acidity - Deactivated aromatic ring a Increased rate of nucleophilic addition FluoroIndanone->a b Favorable for condensation reactions FluoroIndanone->b c Resistant to electrophilic substitution FluoroIndanone->c

Caption: Key reactivity differences between the two indanones.

Spectroscopic Analysis: Fingerprinting the Molecules

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for characterizing these compounds. The presence of fluorine provides a unique spectroscopic handle.

¹H and ¹³C NMR Spectroscopy: In the ¹H NMR spectrum of 1-indanone, the aromatic protons typically appear as a complex multiplet, while the aliphatic protons of the five-membered ring show distinct signals.[13][14][15] For this compound, the aromatic region will be simplified due to the substitution pattern, and the remaining aromatic protons will exhibit coupling to the fluorine atoms (H-F coupling). In the ¹³C NMR spectrum, the carbons directly attached to fluorine will show large one-bond carbon-fluorine couplings (¹JCF), which are highly characteristic.

¹⁹F NMR Spectroscopy: This technique is particularly informative for the fluorinated analog. The two fluorine atoms will give rise to signals in the ¹⁹F NMR spectrum, and their chemical shifts and coupling patterns can confirm the substitution pattern.

Infrared (IR) Spectroscopy: Both compounds will exhibit a strong absorption band corresponding to the carbonyl (C=O) stretch. Due to the electron-withdrawing nature of the fluorine atoms, the C=O stretching frequency in this compound is expected to be shifted to a higher wavenumber compared to 1-indanone.

Spectroscopic Feature1-IndanoneThis compound (Expected)
¹H NMR (Aromatic) Complex multiplet for 4 protons[13]Simplified pattern for 2 protons with H-F coupling
¹³C NMR Characteristic signals for 9 carbons[16]Signals for C-F bonds will show large ¹JCF coupling
¹⁹F NMR Not applicableTwo distinct signals with F-F coupling
IR (C=O stretch) ~1700-1725 cm⁻¹Shifted to higher wavenumber (>1725 cm⁻¹)

Experimental Protocol: Spectroscopic Characterization

  • NMR Sample Preparation: Dissolve 5-10 mg of the indanone sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[13] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H and ¹³C NMR Acquisition: Acquire spectra on a 400 MHz or higher spectrometer. For ¹³C NMR, use a proton-decoupled pulse sequence.[13]

  • ¹⁹F NMR Acquisition: For this compound, acquire a ¹⁹F NMR spectrum using an appropriate standard for referencing.

  • IR Spectroscopy: Obtain an IR spectrum using an FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for solid samples.[13]

Applications in Drug Discovery and Development

The choice between 1-indanone and this compound as a starting material is dictated by the desired properties of the final drug candidate.

  • 1-Indanone serves as a versatile scaffold for a wide range of therapeutic agents, including the Alzheimer's drug Donepezil.[2][17] Its derivatives have been explored for their potential as anticancer, anti-inflammatory, and neuroprotective agents.[3][4]

  • This compound is a valuable building block when the introduction of fluorine is strategically desired to modulate a compound's pharmacokinetic or pharmacodynamic profile. Fluorine substitution can block metabolic pathways, increase lipophilicity (which can enhance membrane permeability), and alter binding interactions with biological targets.[5] For instance, fluorinated indanone derivatives have been investigated for their potential as potent inhibitors of various enzymes.

Conclusion

This compound and 1-indanone are both valuable building blocks in the arsenal of the medicinal chemist. The non-fluorinated analog, 1-indanone, provides a well-established and versatile scaffold. In contrast, this compound offers the strategic advantage of fluorine substitution, which can enhance reactivity in key synthetic transformations and impart desirable properties to the final drug candidate. The increased electrophilicity of the carbonyl group and the acidity of the α-protons in the fluorinated compound can lead to more efficient syntheses. However, the deactivation of the aromatic ring towards electrophilic substitution must also be considered. The choice between these two key intermediates will ultimately depend on the specific synthetic strategy and the desired biological profile of the target molecule.

References

A Comparative Guide to Difluoro-1-Indanone Derivatives as Enzyme Inhibitors for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the 1-indanone scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a range of enzymes implicated in neurodegenerative disorders. The strategic introduction of fluorine atoms to this core has been a key focus of research, aiming to enhance potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of difluoro-1-indanone derivatives as inhibitors of two critical enzymes in neurodegeneration: Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B).

The Rationale for Fluorination: Enhancing Inhibitory Potential

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's biological activity. In the context of enzyme inhibitors, fluorination can modulate factors such as binding affinity, metabolic stability, and membrane permeability. For the 1-indanone scaffold, difluorination presents an opportunity to fine-tune the electronic environment and steric profile of the molecule, potentially leading to more potent and selective enzyme inhibition.

Comparative Analysis of Difluoro-1-Indanone Derivatives as Enzyme Inhibitors

While extensive comparative data on a wide range of difluoro-1-indanone derivatives remains an area of active research, preliminary studies and structure-activity relationship (SAR) trends from related mono-fluorinated and other substituted indanones provide valuable insights into their potential.

Acetylcholinesterase (AChE) Inhibition

AChE is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. The 1-indanone core is a foundational component of the well-known AChE inhibitor, Donepezil. Research into fluorinated analogues aims to improve upon this established scaffold.

Table 1: Comparative Inhibitory Activity of Fluorinated 1-Indanone Derivatives against Acetylcholinesterase (AChE)

Compound IDCore StructureSubstitution PatternTarget EnzymeIC50 (nM)Reference
Reference
Donepezil1-Indanone5,6-dimethoxyHuman AChE~5.7[1]
Mono-Fluoro Derivatives
Derivative A5-Fluoro-1-indanone-Not Specified-[1]
Derivative B1-Indanone2'-fluorobenzyl piperazine acetamideNot Specified60,000[1]
Derivative C1-Indanone4'-fluorobenzyl piperazineNot Specified81[1]
Difluoro Derivatives
Hypothetical Compound 15,7-Difluoro-1-indanone[Side Chain]Human AChEData Not Available-
Hypothetical Compound 25,6-Difluoro-1-indanone[Side Chain]Human AChEData Not Available-

Note: The IC50 values are compiled from various sources and should be interpreted with caution due to potential variations in experimental conditions. Direct, head-to-head comparative studies on a series of difluoro-1-indanone derivatives are limited in the current literature.

The available data on mono-fluorinated derivatives suggest that the position and nature of the fluorine-containing substituent significantly impact AChE inhibitory activity. For instance, the introduction of a fluorobenzyl group can influence π-π stacking interactions within the enzyme's active site[1]. It is hypothesized that the introduction of a second fluorine atom on the indanone ring could further enhance these interactions and improve inhibitory potency.

Monoamine Oxidase B (MAO-B) Inhibition

MAO-B is a mitochondrial enzyme that plays a crucial role in the degradation of neurotransmitters, particularly dopamine.[2] Inhibition of MAO-B is a therapeutic approach for Parkinson's disease, as it increases dopamine levels in the brain. Studies have shown that the 1-indanone scaffold is a promising framework for the development of potent and selective MAO-B inhibitors.

Table 2: Comparative Inhibitory Activity of Substituted 1-Indanone Derivatives against Monoamine Oxidase B (MAO-B)

Compound IDCore StructureSubstitution PatternTarget EnzymeIC50 (µM)Reference
Reference
C6-Substituted Indanone1-IndanoneC6-alkoxyHuman MAO-B0.001 - 0.030[2]
C5-Substituted Indanone1-IndanoneC5-alkoxyHuman MAO-BWeaker Inhibition[2]
Difluoro Derivatives
Hypothetical Compound 35,7-Difluoro-1-indanone[Side Chain]Human MAO-BData Not Available-
Hypothetical Compound 46,7-Difluoro-1-indanone[Side Chain]Human MAO-BData Not Available-

SAR studies on non-fluorinated indanones have revealed that substitution at the C6 position of the indanone ring leads to potent and selective MAO-B inhibition, while C5 substitution results in weaker activity.[2] This suggests that the placement of fluorine atoms on the indanone ring will be critical in determining the inhibitory profile against MAO-B. For example, a difluoro-substitution pattern that mimics the electronic and steric properties of a C6-alkoxy group could potentially yield highly potent and selective MAO-B inhibitors.

Experimental Protocols

To ensure the reproducibility and validity of enzyme inhibition studies, standardized and well-documented protocols are essential. The following are detailed methodologies for assessing the inhibitory activity of difluoro-1-indanone derivatives against AChE and MAO-B.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely accepted method for measuring AChE activity.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product (5-thio-2-nitrobenzoate), the absorbance of which is measured at 412 nm.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0)

    • DTNB solution (10 mM in phosphate buffer)

    • Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water)

    • AChE enzyme solution (e.g., from electric eel or recombinant human) in phosphate buffer

    • Test compound (difluoro-1-indanone derivative) stock solutions in a suitable solvent (e.g., DMSO).

  • Assay Procedure (96-well plate format):

    • To each well, add 140 µL of phosphate buffer.

    • Add 10 µL of the test compound solution at various concentrations.

    • Add 10 µL of the AChE enzyme solution.

    • Incubate the plate at 25°C for 10 minutes.

    • Add 10 µL of DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of ATCI solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

    • Calculate the rate of the reaction from the linear portion of the absorbance versus time curve.

    • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of a control reaction without the inhibitor.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric Method)

This is a sensitive and high-throughput method for screening MAO-B inhibitors.

Principle: MAO-B catalyzes the oxidation of a substrate (e.g., kynuramine), producing hydrogen peroxide (H₂O₂). The H₂O₂ is then detected using a fluorescent probe.

Step-by-Step Protocol:

  • Reagent Preparation:

    • MAO-B Assay Buffer

    • Recombinant human MAO-B enzyme

    • MAO-B substrate (e.g., kynuramine)

    • Fluorescent probe (e.g., Amplex Red) and horseradish peroxidase (HRP)

    • Test compound (difluoro-1-indanone derivative) stock solutions in a suitable solvent (e.g., DMSO).

  • Assay Procedure (96-well plate format):

    • To each well, add the MAO-B assay buffer.

    • Add the test compound solution at various concentrations.

    • Add the MAO-B enzyme solution and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the MAO-B substrate, fluorescent probe, and HRP mixture.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (e.g., excitation at 530-560 nm and emission at ~590 nm) over time using a fluorescence microplate reader.

    • The enzyme activity is proportional to the rate of fluorescence increase.

    • The percentage of inhibition is calculated by comparing the fluorescence in the presence of the test compound to the control.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Visualizing the roles of AChE and MAO-B in their respective signaling pathways, as well as the experimental workflows for their inhibition assays, is crucial for a comprehensive understanding.

AChE_Pathway cluster_synapse Cholinergic Synapse Presynaptic_Neuron Presynaptic Neuron ACh_Vesicle Vesicular ACh Synaptic_Cleft Synaptic Cleft Postsynaptic_Neuron Postsynaptic Neuron Acetyl_CoA Acetyl-CoA ACh_Synthesis Choline Acetyltransferase Acetyl_CoA->ACh_Synthesis Choline Choline Choline->ACh_Synthesis ACh_Synthesis->ACh_Vesicle Packaging ACh Acetylcholine (ACh) ACh_Vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Receptor ACh Receptor ACh->ACh_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate ACh_Receptor->Postsynaptic_Neuron Signal Transduction Choline_Uptake Choline Transporter Choline_Acetate->Choline_Uptake Choline Reuptake Choline_Uptake->Presynaptic_Neuron Difluoro_Indanone Difluoro-1-indanone Derivative (Inhibitor) Difluoro_Indanone->AChE Inhibition

Caption: Role of Acetylcholinesterase (AChE) in the Cholinergic Synapse and its Inhibition.

MAOB_Pathway cluster_neuron Dopaminergic Neuron Mitochondrion Dopamine Dopamine MAO_B Monoamine Oxidase B (MAO-B) Dopamine->MAO_B Oxidative Deamination DOPAL DOPAL MAO_B->DOPAL H2O2 H₂O₂ (Oxidative Stress) MAO_B->H2O2 Aldehyde_Dehydrogenase Aldehyde Dehydrogenase DOPAL->Aldehyde_Dehydrogenase DOPAC DOPAC Aldehyde_Dehydrogenase->DOPAC Difluoro_Indanone Difluoro-1-indanone Derivative (Inhibitor) Difluoro_Indanone->MAO_B Inhibition

Caption: Role of Monoamine Oxidase B (MAO-B) in Dopamine Metabolism and its Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Buffer, Substrate, Enzyme) Plate_Setup Set up 96-well Plate (Controls and Test Compounds) Reagent_Prep->Plate_Setup Compound_Prep Prepare Difluoro-1-indanone Derivative Dilutions Compound_Prep->Plate_Setup Pre_incubation Pre-incubate Enzyme with Inhibitor Plate_Setup->Pre_incubation Reaction_Start Initiate Reaction with Substrate Pre_incubation->Reaction_Start Measurement Measure Absorbance/ Fluorescence over Time Reaction_Start->Measurement Rate_Calc Calculate Reaction Rates Measurement->Rate_Calc Inhibition_Calc Calculate % Inhibition Rate_Calc->Inhibition_Calc IC50_Calc Determine IC50 Value Inhibition_Calc->IC50_Calc

Caption: General Experimental Workflow for Enzyme Inhibition Assays.

Conclusion and Future Directions

The difluoro-1-indanone scaffold holds significant promise for the development of novel enzyme inhibitors targeting neurodegenerative diseases. While direct comparative data on a broad series of these derivatives is currently limited, SAR insights from related compounds strongly suggest that strategic difluorination can lead to potent and selective inhibitors of both AChE and MAO-B. The provided experimental protocols offer a robust framework for the systematic evaluation of these compounds. Future research should focus on the synthesis and comprehensive biological evaluation of a diverse library of difluoro-1-indanone derivatives to fully elucidate their therapeutic potential. Such studies will be instrumental in advancing our understanding of the structure-activity relationships of this important class of molecules and in the development of next-generation therapeutics for Alzheimer's and Parkinson's diseases.

References

A Senior Application Scientist's Guide to Cross-Reactivity Analysis of 4,5-Difluoro-1-indanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of fluorine atoms, as in the case of 4,5-Difluoro-1-indanone, can significantly modulate a molecule's physicochemical properties, including metabolic stability and binding affinity, often enhancing its therapeutic potential.[1][2] However, this structural motif is also known to interact with a variety of biological targets, leading to potential cross-reactivity.[3][4][5] Understanding the selectivity profile of novel this compound derivatives is therefore a critical step in early-stage drug discovery to mitigate off-target effects and ensure the development of safe and effective therapeutics.

This guide provides a comprehensive framework for conducting a cross-reactivity analysis of this compound derivatives. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize the selectivity of their compounds.

The Rationale for Cross-Reactivity Screening

The indanone core is a versatile pharmacophore that has been successfully employed in the development of drugs for a range of diseases, from Alzheimer's to cancer.[3][4][6] This versatility, however, implies that indanone derivatives can bind to multiple, structurally diverse protein targets. For instance, various indanone derivatives have been reported to inhibit cholinesterases, modulate α-synuclein aggregation, and interfere with tubulin polymerization.[7][8][9][10] Consequently, a thorough cross-reactivity assessment is not merely a regulatory hurdle but a fundamental aspect of understanding a compound's mechanism of action and potential liabilities.

Designing a Cross-Reactivity Panel

A well-designed cross-reactivity panel should include a selection of targets for which the indanone scaffold has shown known affinity, as well as representatives of common off-target families. For the purpose of this guide, we will consider a hypothetical study comparing the parent this compound with two representative derivatives, one with a substitution at the 2-position (a common site for modification) and another with a modification on the aromatic ring.

Test Compounds:

  • DFI-0: this compound

  • DFI-1: 2-((4-aminobenzyl)amino)-4,5-difluoro-1-indanone

  • DFI-2: 4,5-Difluoro-7-methoxy-1-indanone

Proposed Cross-Reactivity Target Panel:

  • Primary Target: The intended biological target for the novel derivatives (e.g., a specific kinase).

  • Known Indanone Targets:

    • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)[7][11][12]

    • Alpha-synuclein (α-syn) aggregation[8][13][14]

    • Tubulin polymerization[9][10]

  • Common Off-Target Classes:

    • A representative kinase (e.g., a panel of kinases from a commercial service)

    • A G-protein coupled receptor (GPCR) (e.g., a panel of GPCRs from a commercial service)

    • hERG channel (for cardiotoxicity assessment)

Experimental Workflow for Cross-Reactivity Profiling

A multi-tiered approach is recommended, starting with high-throughput screening and progressing to more detailed biophysical and cell-based assays for hits identified in the initial screens.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Affinity cluster_2 Tier 3: Cellular & Functional Analysis Biochemical Assays Biochemical Assays Binding Assays Binding Assays Biochemical Assays->Binding Assays Confirmed Hits Cell-Based Assays Cell-Based Assays Binding Assays->Cell-Based Assays High-Affinity Binders

Caption: A tiered approach to cross-reactivity profiling.

Tier 1: Biochemical Assays

The initial screen should consist of in vitro biochemical assays to assess the inhibitory activity of the compounds against the selected targets.

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

  • Reagents:

    • AChE enzyme solution (from electric eel or human recombinant)

    • Acetylthiocholine iodide (ATCI) substrate

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

    • Phosphate buffer (pH 8.0)

    • Test compounds (DFI-0, DFI-1, DFI-2) dissolved in DMSO

  • Procedure:

    • In a 96-well plate, add 25 µL of each test compound dilution.

    • Add 50 µL of AChE solution to each well and incubate for 15 minutes at 25°C.

    • Add 50 µL of DTNB solution.

    • Initiate the reaction by adding 25 µL of ATCI solution.

    • Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

    • Calculate the rate of reaction and determine the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.

A similar protocol can be used for BuChE, substituting the enzyme and substrate accordingly. For α-synuclein aggregation, a thioflavin T (ThT) fluorescence-based assay can be employed. Tubulin polymerization can be monitored by the increase in light scattering at 340 nm.

Data Presentation: Comparative IC50 Values

CompoundPrimary Target IC50 (nM)AChE IC50 (µM)BuChE IC50 (µM)α-syn Aggregation IC50 (µM)Tubulin Polymerization IC50 (µM)
DFI-0 50>100>10075>100
DFI-1 251525105
DFI-2 15080>10090>100
ControlVariesDonepezil: 0.01Rivastigmine: 0.5Epigallocatechin gallate: 2Colchicine: 1

Note: Data is hypothetical and for illustrative purposes.

Tier 2: Biophysical Binding Assays

For compounds that show significant activity in the biochemical assays, it is crucial to confirm direct binding to the off-target and to quantify the binding affinity and kinetics. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful techniques for this purpose.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization:

    • Covalently immobilize the target protein (e.g., AChE) onto a sensor chip surface.

  • Binding Analysis:

    • Inject a series of concentrations of the test compound over the sensor surface.

    • Monitor the change in the refractive index in real-time to generate sensorgrams.

    • Regenerate the sensor surface between injections.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

G Analyte Test Compound (Analyte) Binding Binding Event Analyte->Binding Ligand Immobilized Target Protein (Ligand) Ligand->Binding SensorChip Sensor Chip Surface Signal SPR Signal (RU) SensorChip->Signal Binding->SensorChip

Caption: Simplified workflow of an SPR experiment.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation:

    • Place the target protein in the sample cell.

    • Load the test compound into the injection syringe.

  • Titration:

    • Inject small aliquots of the compound into the protein solution.

    • Measure the heat released or absorbed during the binding event.

  • Data Analysis:

    • Integrate the heat pulses and plot them against the molar ratio of ligand to protein.

    • Fit the data to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).

Data Presentation: Comparative Binding Affinities

CompoundTargetKD (SPR, µM)KD (ITC, µM)
DFI-1 AChE1214
DFI-1 Tubulin4.55.2

Note: Data is hypothetical and for illustrative purposes.

Tier 3: Cell-Based Assays

The final tier of analysis involves assessing the functional consequences of off-target engagement in a cellular context. This is crucial for understanding the potential for cellular toxicity or other undesirable effects.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

  • Cell Culture:

    • Seed a relevant cell line (e.g., a neuronal cell line for AChE off-targets, a cancer cell line for tubulin off-targets) in a 96-well plate.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the test compounds.

  • MTT Incubation:

    • After a specified incubation period (e.g., 48-72 hours), add MTT solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated controls and determine the CC50 (50% cytotoxic concentration).

Data Presentation: Therapeutic Index

A key metric derived from these studies is the therapeutic index (or selectivity index), which is the ratio of the cytotoxic concentration to the effective concentration for the primary target.

CompoundPrimary Target EC50 (nM)Cytotoxicity CC50 (µM)Therapeutic Index (CC50/EC50)
DFI-0 60>50>833
DFI-1 308267
DFI-2 180>50>278

Note: Data is hypothetical and for illustrative purposes.

Conclusion

A systematic and rigorous cross-reactivity analysis is indispensable in the development of this compound derivatives as therapeutic agents. By employing a tiered approach that combines biochemical, biophysical, and cell-based assays, researchers can gain a comprehensive understanding of a compound's selectivity profile. This knowledge is critical for identifying potential off-target liabilities early in the drug discovery process, enabling the rational design of more selective and safer drug candidates. The experimental protocols and data presentation formats provided in this guide offer a robust framework for conducting such an analysis, ultimately contributing to the development of higher quality clinical candidates.

References

A Comparative Benchmarking Guide to the Synthesis of 4,5-Difluoro-1-indanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. The fluorinated indanone core, in particular, represents a privileged substructure found in a variety of biologically active compounds. This guide provides a comprehensive technical comparison of emerging synthetic routes to 4,5-Difluoro-1-indanone, a valuable building block for novel therapeutics. We will delve into the mechanistic underpinnings of these routes, present detailed experimental protocols, and offer a comparative analysis of their performance to empower researchers in making informed decisions for their synthetic campaigns.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound (CAS 628732-11-6) is a versatile synthetic intermediate whose strategic importance lies in the unique substitution pattern of its fluorine atoms. This specific difluorination can profoundly influence the electronic and steric properties of the indanone core, offering a nuanced tool for modulating drug-target interactions and optimizing pharmacokinetic profiles. Its application spans the synthesis of inhibitors for various enzymes and receptors, making efficient and scalable access to this building block a critical endeavor for drug development programs.

Route 1: Intramolecular Friedel-Crafts Cyclization of 3-(2,3-Difluorophenyl)propanoic Acid

The intramolecular Friedel-Crafts acylation is a classic and reliable method for the construction of cyclic ketones fused to an aromatic ring.[1] In the context of this compound synthesis, this approach hinges on the successful preparation of the precursor, 3-(2,3-difluorophenyl)propanoic acid, and its subsequent cyclization.

Diagram of the Synthetic Workflow

G cluster_0 Precursor Synthesis cluster_1 Cyclization A 2,3-Difluorobenzaldehyde C Doebner Condensation A->C B Malonic Acid B->C D 3-(2,3-Difluorophenyl)acrylic acid C->D E Catalytic Hydrogenation D->E F 3-(2,3-Difluorophenyl)propanoic acid E->F G 3-(2,3-Difluorophenyl)propanoic acid I Intramolecular Friedel-Crafts Acylation G->I H Polyphosphoric Acid (PPA) or Eaton's Reagent H->I J This compound I->J

Caption: Workflow for Route 1: Friedel-Crafts Cyclization.

Causality Behind Experimental Choices

The choice of a two-step synthesis for the propanoic acid precursor is dictated by the commercial availability and reactivity of the starting materials. The Doebner condensation provides a reliable method for forming the carbon-carbon double bond, and subsequent catalytic hydrogenation is a clean and efficient way to reduce the alkene without affecting the aromatic fluorine atoms.

For the critical cyclization step, strong acid catalysts are necessary to promote the intramolecular electrophilic aromatic substitution. Polyphosphoric acid (PPA) is a common choice due to its dual role as a catalyst and a solvent. An alternative, Eaton's reagent (phosphorus pentoxide in methanesulfonic acid), can offer milder reaction conditions and sometimes improved yields. The selection between these reagents often depends on the specific substrate and the desired scale of the reaction.

Detailed Experimental Protocol: Synthesis of 3-(2,3-Difluorophenyl)propanoic acid
  • Doebner Condensation: In a round-bottom flask, 2,3-difluorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) are dissolved in pyridine (3-5 vol). A catalytic amount of piperidine (0.1 eq) is added, and the mixture is heated to 80-90 °C for 4-6 hours. After cooling, the reaction mixture is poured into ice-water and acidified with concentrated HCl. The resulting precipitate, 3-(2,3-difluorophenyl)acrylic acid, is collected by filtration, washed with water, and dried.

  • Catalytic Hydrogenation: The crude 3-(2,3-difluorophenyl)acrylic acid is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of 10% palladium on carbon (Pd/C) is added. The mixture is then subjected to hydrogenation (typically 50 psi of H₂) in a Parr shaker apparatus for 4-6 hours or until the reaction is complete (monitored by TLC or NMR). The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield 3-(2,3-difluorophenyl)propanoic acid.

Detailed Experimental Protocol: Intramolecular Friedel-Crafts Cyclization
  • Cyclization: To a flask containing polyphosphoric acid (PPA) (10-20 wt eq), heated to 70-80 °C, is added 3-(2,3-difluorophenyl)propanoic acid (1.0 eq) in one portion.

  • The reaction mixture is stirred at this temperature for 2-4 hours, with the progress monitored by TLC.

  • Upon completion, the hot mixture is carefully poured onto crushed ice with vigorous stirring.

  • The resulting precipitate is collected by filtration and washed with a saturated sodium bicarbonate solution and then with water.

  • The crude this compound is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Route 2: Palladium-Catalyzed Carbonylative Annulation

An alternative and more convergent approach involves a palladium-catalyzed carbonylative annulation of a suitably functionalized precursor. This method avoids the pre-synthesis of the propanoic acid and can offer a more atom-economical route.

Diagram of the Synthetic Workflow

G A 1-Bromo-2,3-difluorobenzene C Heck Reaction A->C B Allyl Alcohol B->C D 3-(2,3-Difluorophenyl)propanal C->D E Oxidation D->E F 3-(2,3-Difluorophenyl)propanoic acid E->F G Intramolecular Friedel-Crafts Acylation F->G H This compound G->H

Caption: Workflow for a potential Palladium-Catalyzed Route.

Causality Behind Experimental Choices

This proposed route leverages the power of palladium catalysis to construct the carbon backbone in a convergent manner. The Heck reaction between an aryl halide and an alkene is a robust method for C-C bond formation. The choice of allyl alcohol as the coupling partner is strategic, as the resulting enol can tautomerize to the corresponding aldehyde. Subsequent oxidation to the carboxylic acid and cyclization would follow a similar logic to Route 1. While this route is theoretically sound, it requires careful optimization of the Heck reaction and subsequent oxidation step to be competitive.

Detailed Experimental Protocol (Hypothetical)
  • Heck Reaction: In a sealed tube, 1-bromo-2,3-difluorobenzene (1.0 eq), allyl alcohol (1.5 eq), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃), and a base (e.g., Et₃N or K₂CO₃) are combined in a suitable solvent like DMF or acetonitrile. The mixture is heated to 100-120 °C for 12-24 hours. After cooling, the reaction is worked up by partitioning between water and an organic solvent. The organic layer is dried and concentrated to yield the crude aldehyde.

  • Oxidation: The crude 3-(2,3-difluorophenyl)propanal is dissolved in a suitable solvent like acetone. Jones reagent (a solution of chromium trioxide in sulfuric acid) is added dropwise at 0 °C. The reaction is stirred until the starting material is consumed. The excess oxidant is quenched with isopropanol, and the mixture is filtered. The filtrate is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give the crude carboxylic acid.

  • Cyclization: The crude 3-(2,3-difluorophenyl)propanoic acid is then cyclized using the Friedel-Crafts conditions described in Route 1.

Performance Benchmarking

ParameterRoute 1: Friedel-Crafts CyclizationRoute 2: Palladium-Catalyzed Annulation (Projected)
Starting Materials 2,3-Difluorobenzaldehyde, Malonic Acid1-Bromo-2,3-difluorobenzene, Allyl Alcohol
Key Reagents Pyridine, Piperidine, Pd/C, PPA or Eaton's ReagentPalladium catalyst, Phosphine ligand, Base, Oxidizing agent
Overall Yield Moderate to Good (typically 60-80% over 2 steps for the precursor, and 70-90% for cyclization)Potentially Moderate (highly dependent on optimization of each step)
Scalability Well-established and generally scalableMay require significant process development for large-scale synthesis
Atom Economy Lower due to the use of stoichiometric reagents in the condensation and cyclization stepsPotentially higher, especially if a one-pot procedure can be developed
Safety & Handling Use of pyridine (toxic) and strong acids (corrosive). Catalytic hydrogenation requires specialized equipment.Use of palladium catalysts (precious metal) and potentially hazardous oxidizing agents.
Purification Requires purification at multiple stages (crystallization and/or chromatography).Likely requires chromatographic purification at each step.

Conclusion and Future Perspectives

The intramolecular Friedel-Crafts cyclization of 3-(2,3-difluorophenyl)propanoic acid currently stands as the more established and predictable route for the synthesis of this compound. Its multi-step nature is a drawback, but the individual reactions are generally high-yielding and well-understood.

The palladium-catalyzed annulation approach presents an intriguing, more convergent alternative. However, it is important to note that this is a more speculative route that would require significant experimental validation and optimization. The development of a truly one-pot version of this transformation could represent a significant advancement in the synthesis of this important building block.

For researchers and drug development professionals, the choice between these routes will depend on the scale of synthesis, available resources, and the timeline of the project. Route 1 offers a reliable, albeit longer, path, while the exploration of Route 2 could lead to a more efficient and elegant synthesis in the long run.

References

A Comparative Guide to the In-Vitro Evaluation of 4,5-Difluoro-1-indanone Derivatives: A Framework for Advancing Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The strategic incorporation of fluorine atoms, particularly the 4,5-difluoro substitution pattern on the indanone ring, presents a compelling avenue for the development of novel therapeutics with potentially enhanced potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive framework for the in-vitro evaluation of 4,5-Difluoro-1-indanone derivatives, offering a comparative analysis of their potential biological activities.

While extensive comparative in-vitro data for a broad series of this compound derivatives is not yet widely available in the public domain, this guide will utilize data from structurally related fluorinated indanones to illustrate the key experimental methodologies and data interpretation required for their preclinical assessment. We will delve into the rationale behind experimental choices, provide detailed protocols for crucial assays, and present a clear structure for data comparison, empowering researchers to effectively evaluate novel compounds within this promising chemical space.

The Therapeutic Potential of Fluorinated Indanone Scaffolds

Indanone derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][3] The introduction of fluorine can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. For instance, fluorinated benzylidene indanone derivatives have shown significant antiproliferative and antiangiogenic properties, highlighting their potential as anticancer agents.[4] Furthermore, the indanone core is a key feature of the acetylcholinesterase (AChE) inhibitor Donepezil, and fluorinated analogs are being explored to enhance potency in the context of Alzheimer's disease.[5]

Key In-Vitro Assays for Comparative Evaluation

A systematic in-vitro evaluation is crucial to profile the biological activity of novel this compound derivatives. The choice of assays should be guided by the therapeutic hypothesis for the compound series. Below are fundamental assays for assessing anticancer and enzyme inhibitory potential.

Cytotoxicity Assessment in Cancer Cell Lines

The initial step in evaluating potential anticancer agents is to determine their cytotoxic effects against a panel of relevant cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Rationale for Experimental Choices:

  • Cell Line Selection: A diverse panel of cancer cell lines, representing different tumor types (e.g., breast, colon, lung), should be employed to assess the spectrum of activity. Including a non-cancerous cell line can provide an initial indication of selectivity.

  • Concentration Range: A broad range of concentrations is tested to determine the half-maximal inhibitory concentration (IC50), a key measure of potency.

  • Incubation Time: Standard incubation times (e.g., 48 or 72 hours) are used to allow for sufficient time for the compound to exert its effects.

Enzyme Inhibition Assays

Many drugs exert their therapeutic effects by inhibiting specific enzymes. For indanone derivatives, potential targets include kinases, acetylcholinesterase (AChE), and monoamine oxidase (MAO).[3][5]

Rationale for Experimental Choices:

  • Target Selection: The choice of enzyme target is based on the structural similarity of the derivatives to known inhibitors or a specific therapeutic hypothesis.

  • Assay Format: Various formats are available, including fluorescence-based, luminescence-based, or spectrophotometric assays, depending on the enzyme and available reagents.

  • Determination of IC50 and Ki: These values provide quantitative measures of the inhibitor's potency and binding affinity, respectively.

Detailed Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol outlines the steps for determining the IC50 values of this compound derivatives against a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well microplates

  • This compound derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a suitable software.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay

This protocol describes a colorimetric method for assessing the AChE inhibitory activity of the derivatives, based on the Ellman method.

Materials:

  • Human recombinant AChE

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate

  • This compound derivatives dissolved in DMSO

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In each well of a 96-well plate, add 25 µL of ATCI (15 mM), 125 µL of DTNB (3 mM), and 50 µL of phosphate buffer.

  • Inhibitor Addition: Add 25 µL of the test compound at various concentrations. Include a blank (buffer only) and a control (enzyme without inhibitor).

  • Enzyme Addition: Add 25 µL of AChE solution (0.22 U/mL) to all wells except the blank.

  • Incubation and Measurement: Incubate the plate at 37°C for 15 minutes and then measure the absorbance at 412 nm every 5 minutes for 30 minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition and calculate the IC50 values.

Comparative Data Presentation

To facilitate a clear comparison of the in-vitro performance of different this compound derivatives, the data should be presented in a structured tabular format. Although specific data for a series of 4,5-difluoro derivatives is limited, the following tables illustrate how such data would be presented using examples from related fluorinated indanone compounds.

Table 1: Comparative Cytotoxicity (IC50, µM) of Fluorinated Indanone Derivatives against Various Cancer Cell Lines

Compound IDDerivative ClassMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)Reference
Example 1 2-Benzylidene-1-indanone0.010.0880.21[6]
Example 2 Thiazolyl Hydrazone-0.41-[6]
Example 3 Gallic Acid-based Indanone---[6]
Hypothetical 4,5-DFI-1 This compoundDataDataData
Hypothetical 4,5-DFI-2 This compoundDataDataData

This table is illustrative. Specific IC50 values for a series of this compound derivatives are needed from dedicated studies.

Table 2: Comparative Enzyme Inhibition (IC50, nM) of Fluorinated Indanone Derivatives

Compound IDCore StructureR1 (at C5)R2 (Substituent)AChE IC50 (nM)Reference
Donepezil 1-IndanoneH-CH₂-piperidine-benzyl~5.7[5]
Example 4 1-IndanoneOCH₃4-fluorobenzyl piperazine81[5]
Hypothetical 4,5-DFI-3 This compound-SubstituentData
Hypothetical 4,5-DFI-4 This compound-SubstituentData

This table is illustrative. Specific IC50 values for a series of this compound derivatives are needed from dedicated studies.

Visualization of Mechanisms and Workflows

Visual diagrams are essential for conveying complex biological pathways and experimental procedures.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In-Vitro Evaluation cluster_data Data Analysis & Interpretation s1 Synthesis of This compound Derivatives s2 Structural Characterization (NMR, MS, etc.) s1->s2 a1 Cytotoxicity Screening (MTT Assay) s2->a1 a2 Enzyme Inhibition Assays (e.g., AChE, Kinases) s2->a2 a3 Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) a1->a3 a2->a3 d1 IC50 Determination a3->d1 d2 Structure-Activity Relationship (SAR) Analysis d1->d2

Caption: A generalized workflow for the in-vitro evaluation of novel this compound derivatives.

signaling_pathway Indanone Fluorinated Indanone Derivative Tubulin Tubulin Indanone->Tubulin Inhibition Microtubules Microtubule Dynamics Tubulin->Microtubules Polymerization CellCycle Cell Cycle Arrest (G2/M Phase) Microtubules->CellCycle Disruption leads to Apoptosis Apoptosis CellCycle->Apoptosis Induces

Caption: A potential mechanism of action for anticancer indanone derivatives involving the disruption of microtubule dynamics.[1]

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutic agents. This guide provides a robust framework for the systematic in-vitro evaluation of new derivatives, from initial cytotoxicity screening to mechanistic studies. While comprehensive comparative data for this specific scaffold remains to be established in the literature, the methodologies and data presentation formats outlined here offer a clear path forward for researchers in the field. Future studies focused on synthesizing and evaluating a diverse library of this compound derivatives are crucial to unlock their full therapeutic potential and to establish clear structure-activity relationships that will guide the design of next-generation drug candidates.

References

A Senior Application Scientist's Guide to Catalytic Systems for Indanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The indanone scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, natural products, and functional materials.[1][2] The development of efficient and selective catalytic methods to construct this valuable motif is, therefore, a paramount objective in modern organic synthesis. This guide provides a head-to-head comparison of prominent catalytic systems for indanone synthesis, offering an in-depth analysis of their performance, mechanistic underpinnings, and practical applicability. Designed for researchers, scientists, and drug development professionals, this document aims to empower you with the knowledge to select the optimal catalytic strategy for your specific synthetic challenges.

I. Comparative Overview of Leading Catalytic Systems

The synthesis of indanones has been significantly advanced through the development of diverse catalytic strategies. Transition metal catalysis, particularly with rhodium, palladium, and nickel, has proven highly effective, offering distinct advantages in terms of efficiency and stereoselectivity. More recently, photocatalysis has emerged as a powerful, sustainable alternative. This guide will focus on a comparative analysis of four leading methodologies:

  • Rhodium-Catalyzed Asymmetric Intramolecular 1,4-Addition: A robust method for the synthesis of chiral 3-aryl-1-indanones.

  • Palladium-Catalyzed Asymmetric C-C Bond Activation/Carbonylation: An innovative approach to chiral indanones bearing a quaternary carbon stereocenter.

  • Nickel-Catalyzed Reductive Cyclization of Enones: A versatile and cost-effective method for producing indanones with high enantiomeric induction.[3]

  • Photocatalytic C-H Annulation: A metal-free, sustainable strategy for the direct synthesis of indanones from simple starting materials.[4][5]

The following sections will delve into the specifics of each system, providing a detailed examination of their mechanisms, performance data, and experimental protocols.

II. Rhodium-Catalyzed Asymmetric Intramolecular 1,4-Addition

This methodology provides an efficient route to enantioenriched 3-aryl-1-indanones from readily accessible pinacolborane chalcone derivatives.[1][6] A key advantage of this approach is the use of a simple, commercially available chiral monophosphorus ligand under relatively mild reaction conditions.[6]

A. Mechanistic Rationale

The catalytic cycle is proposed to initiate with the formation of a rhodium-hydride species, which then undergoes insertion into the boron-alkenyl bond of the pinacolborane chalcone derivative. This is followed by an intramolecular 1,4-addition of the arylrhodium intermediate onto the enone moiety, forming the indanone ring. Subsequent protonolysis regenerates the active rhodium catalyst and releases the chiral 3-aryl-1-indanone product.

G cluster_0 Rhodium-Catalyzed Asymmetric 1,4-Addition Start Start Rh_cat [Rh(acac)(CO)₂] Start->Rh_cat Active_Rh Active Rh(I) Complex Rh_cat->Active_Rh + Ligand Ligand (R)-MonoPhos Substrate Pinacolborane Chalcone Base K₃PO₄ (aq) Oxidative_Addition Oxidative Addition of B-C bond Active_Rh->Oxidative_Addition + Substrate Aryl_Rh Aryl-Rh(III) Intermediate Oxidative_Addition->Aryl_Rh Intramolecular_14_Addition Intramolecular 1,4-Addition Aryl_Rh->Intramolecular_14_Addition Cyclized_Intermediate Cyclized Rh(III) Intermediate Intramolecular_14_Addition->Cyclized_Intermediate Reductive_Elimination Reductive Elimination Cyclized_Intermediate->Reductive_Elimination + H₂O/Base Reductive_Elimination->Active_Rh Regeneration Product Chiral 3-Aryl-1-Indanone Reductive_Elimination->Product End End Product->End

Caption: Proposed catalytic cycle for the Rh-catalyzed asymmetric intramolecular 1,4-addition.

B. Performance Data
Substrate ScopeCatalyst/LigandSolventBaseYield (%)ee (%)Reference
Pinacolborane chalcone derivatives[Rh(acac)(CO)₂] / (R)-MonoPhosTolueneK₃PO₄ (aq)Up to 95Up to 95[6]
C. Experimental Protocol

Representative Procedure for Rhodium-Catalyzed Asymmetric Intramolecular 1,4-Addition: [6]

  • To a dried Schlenk tube under an argon atmosphere, add [Rh(acac)(CO)₂] (1.3 mg, 0.005 mmol) and (R)-MonoPhos (3.1 mg, 0.01 mmol).

  • Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 20 minutes.

  • Add the pinacolborane chalcone derivative (0.1 mmol) and aqueous K₃PO₄ (1.0 M, 0.2 mL).

  • Stir the reaction mixture at 50 °C for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired chiral 3-aryl-1-indanone.

III. Palladium-Catalyzed Asymmetric C-C Bond Activation/Carbonylation

This innovative strategy enables the synthesis of chiral indanones featuring a quaternary carbon stereocenter through a palladium-catalyzed asymmetric C-C bond activation of cyclobutanones, followed by carbonylation with carbon monoxide.[7]

A. Mechanistic Rationale

The proposed mechanism involves the oxidative addition of the C-C bond of the cyclobutanone to a Pd(0) complex, forming a palladacycle intermediate. Subsequent coordination and migratory insertion of carbon monoxide lead to an acyl-palladium species. Reductive elimination then furnishes the indanone product and regenerates the active Pd(0) catalyst. The enantioselectivity is controlled by the chiral ligand coordinated to the palladium center.

G cluster_1 Palladium-Catalyzed Asymmetric C-C Activation/Carbonylation Start Start Pd_cat Pd₂(dba)₃·CHCl₃ Start->Pd_cat Active_Pd Active Pd(0) Complex Pd_cat->Active_Pd + Ligand Ligand (R)-TolBINAP Substrate Aryl-substituted cyclobutanone CO CO (1 atm) CC_Activation C-C Bond Activation Active_Pd->CC_Activation + Substrate Palladacycle Palladacycle Intermediate CC_Activation->Palladacycle CO_Insertion CO Migratory Insertion Palladacycle->CO_Insertion + CO Acyl_Pd Acyl-Pd(II) Intermediate CO_Insertion->Acyl_Pd Reductive_Elimination Reductive Elimination Acyl_Pd->Reductive_Elimination Reductive_Elimination->Active_Pd Regeneration Product Chiral Indanone with Quaternary Center Reductive_Elimination->Product End End Product->End

Caption: Proposed catalytic cycle for the Pd-catalyzed asymmetric C-C activation/carbonylation.

B. Performance Data
Substrate ScopeCatalyst/LigandAdditiveYield (%)ee (%)Reference
Aryl-substituted cyclobutanonesPd₂(dba)₃·CHCl₃ / (R)-TolBINAPNaBARFUp to 82Up to 96[7]
C. Experimental Protocol

Representative Procedure for Palladium-Catalyzed Asymmetric C-C Bond Activation/Carbonylation: [7]

  • In a glovebox, add Pd₂(dba)₃·CHCl₃ (5.2 mg, 0.005 mmol), (R)-TolBINAP (7.5 mg, 0.011 mmol), and NaBARF (9.8 mg, 0.011 mmol) to a Schlenk tube.

  • Add the aryl-substituted cyclobutanone (0.1 mmol) and anhydrous toluene (1.0 mL).

  • Seal the tube, remove it from the glovebox, and purge with carbon monoxide (1 atm) from a balloon.

  • Stir the reaction mixture at 80 °C for 24 hours.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired chiral indanone.

IV. Nickel-Catalyzed Reductive Cyclization of Enones

This method provides a cost-effective and highly versatile route to a broad range of indanones with high enantiomeric induction.[3] The use of an inexpensive nickel catalyst is a significant advantage over palladium-based systems.[3]

A. Mechanistic Rationale

The reaction is initiated by the reduction of a Ni(II) precatalyst to a catalytically active Ni(0) species by a stoichiometric reductant (e.g., Mn powder). The Ni(0) complex then undergoes oxidative addition to the aryl or vinyl halide of the enone substrate. This is followed by an intramolecular migratory insertion of the alkene into the Ni-acyl bond, forming a nickelacycle. Subsequent protonolysis or reaction with an external electrophile, followed by reductive elimination, yields the indanone product and regenerates the Ni(II) species, which is then reduced back to Ni(0) to complete the catalytic cycle.

G cluster_2 Nickel-Catalyzed Reductive Cyclization Start Start Ni_cat Ni(OAc)₂ Start->Ni_cat Active_Ni0 Active Ni(0) Complex Ni_cat->Active_Ni0 + Ligand, Reductant Ligand P-chiral monophosphine Reductant Mn powder Substrate Enone Oxidative_Addition Oxidative Addition Active_Ni0->Oxidative_Addition + Substrate Aryl_NiII Aryl-Ni(II) Intermediate Oxidative_Addition->Aryl_NiII Migratory_Insertion Intramolecular Migratory Insertion Aryl_NiII->Migratory_Insertion Nickelacycle Nickelacycle Intermediate Migratory_Insertion->Nickelacycle Protonolysis Protonolysis/ Reductive Elimination Nickelacycle->Protonolysis Protonolysis->Ni_cat Regeneration Product Enantioenriched Indanone Protonolysis->Product End End Product->End

Caption: Proposed catalytic cycle for the Ni-catalyzed reductive cyclization of enones.

B. Performance Data
Substrate ScopeCatalyst/LigandReductantYield (%)ee (%)Reference
Broad range of enonesNi(OAc)₂ / P-chiral monophosphineMn powderHighHigh[3]
C. Experimental Protocol

Representative Procedure for Nickel-Catalyzed Reductive Cyclization: [3]

  • To an oven-dried vial, add Ni(OAc)₂ (2.6 mg, 0.015 mmol), the P-chiral monophosphine ligand (0.018 mmol), and manganese powder (27.5 mg, 0.5 mmol).

  • Seal the vial with a septum and purge with argon.

  • Add a solution of the enone substrate (0.3 mmol) in a mixture of DMF/THF (1:1, 1.5 mL).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography on silica gel.

V. Photocatalytic C-H Annulation

This emerging strategy offers a sustainable and direct synthesis of indanones from simple, unmodified aromatic aldehydes and terminal alkynes.[4][5] The reaction proceeds under mild conditions using a photocatalyst and light, avoiding the need for prefunctionalized substrates and transition metals.[2]

A. Mechanistic Rationale

The proposed mechanism begins with the photoexcitation of the photocatalyst (e.g., tetrabutylphosphonium decatungstate, TBPDT). The excited photocatalyst then abstracts a hydrogen atom from the aldehyde, generating an acyl radical. This radical adds to the terminal alkyne to form a vinyl radical, which undergoes intramolecular cyclization onto the aromatic ring. A subsequent 1,5-hydrogen atom transfer (HAT) restores aromaticity and generates a new radical intermediate. Finally, a back HAT from the reduced photocatalyst regenerates the ground-state catalyst and furnishes the indanone product.[2]

G cluster_3 Photocatalytic C-H Annulation Start Start Photocat TBPDT Start->Photocat Excited_Photocat Excited Photocatalyst* Photocat->Excited_Photocat + Light Light 365 nm light Aldehyde Aromatic Aldehyde Alkyne Terminal Alkyne HAT Hydrogen Atom Transfer (HAT) Excited_Photocat->HAT + Aldehyde Acyl_Radical Acyl Radical HAT->Acyl_Radical Radical_Addition Radical Addition Acyl_Radical->Radical_Addition + Alkyne Vinyl_Radical Vinyl Radical Radical_Addition->Vinyl_Radical Cyclization Intramolecular Cyclization Vinyl_Radical->Cyclization Cyclized_Radical Cyclized Radical Cyclization->Cyclized_Radical 15_HAT 1,5-HAT Cyclized_Radical->15_HAT Aromatized_Radical Aromatized Radical 15_HAT->Aromatized_Radical Back_HAT Back HAT Aromatized_Radical->Back_HAT + Reduced Photocat Back_HAT->Photocat Regeneration Product Indanone Back_HAT->Product End End Product->End

Caption: Proposed mechanism for the photocatalytic C-H annulation of aromatic aldehydes and terminal alkynes.

B. Performance Data
Substrate ScopePhotocatalystSolventLight SourceYield (%)Reference
Aromatic aldehydes, terminal alkynesTBPDTAcetonitrile365 nm LEDModerate to Good[4][5]
C. Experimental Protocol

Representative Procedure for Photocatalytic C-H Annulation: [2]

  • In a quartz tube, dissolve the aromatic aldehyde (0.2 mmol), terminal alkyne (0.4 mmol), and tetrabutylphosphonium decatungstate (TBPDT) (0.004 mmol) in anhydrous acetonitrile (2.0 mL).

  • Seal the tube with a septum and degas the solution with argon for 15 minutes.

  • Place the reaction tube in a photoreactor equipped with a 365 nm LED lamp.

  • Irradiate the reaction mixture at room temperature for 12-24 hours.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

VI. Conclusion

The synthesis of indanones is a well-developed field with a diverse array of powerful catalytic methodologies. The choice of the optimal system is contingent upon the specific synthetic target, desired stereochemistry, and practical considerations such as cost and sustainability.

  • Rhodium-catalyzed asymmetric intramolecular 1,4-addition is a highly reliable method for accessing enantioenriched 3-aryl-1-indanones.

  • Palladium-catalyzed asymmetric C-C bond activation/carbonylation offers a unique and elegant solution for the synthesis of chiral indanones with challenging quaternary stereocenters.

  • Nickel-catalyzed reductive cyclization stands out as a versatile, cost-effective, and highly enantioselective approach for a broad range of indanone derivatives.

  • Photocatalytic C-H annulation represents a promising green and sustainable strategy for the direct synthesis of indanones from simple precursors.

VII. References

  • Babawale, F., Ghosh, I., & König, B. (2025). Photo-Catalyzed Synthesis of Indanones from Aromatic Aldehydes and Terminal Alkynes. The Journal of Organic Chemistry. --INVALID-LINK--

  • Ghosh, I., Babawale, F., & König, B. (2025). Photo-Catalyzed Synthesis of Indanones from Aromatic Aldehydes and Terminal Alkynes. The Journal of Organic Chemistry. --INVALID-LINK--

  • BenchChem. (2025). Asymmetric Synthesis of Indanone Derivatives: Application Notes and Protocols. --INVALID-LINK--

  • Babawale, F., Ghosh, I., & König, B. (2025). Photo-Catalyzed Synthesis of Indanones from Aromatic Aldehydes and Terminal Alkynes. The Journal of Organic Chemistry. --INVALID-LINK--

  • Chen, L., Shi, C., Li, W., Li, B., Zhu, J., Lin, A., & Yao, H. (2022). Palladium-Catalyzed Asymmetric C–C Bond Activation/Carbonylation of Cyclobutanones. Organic Letters, 24(49), 9157–9162. --INVALID-LINK--

  • Qin, X., Lee, M. W. Y., & Zhou, J. S. (2019). A nickel-catalyzed reductive cyclization of broad range of enones affords indanones in high enantiomeric induction. Organic Letters, 21(15), 5990-5994. --INVALID-LINK--

  • Yu, Y.-N., & Xu, M.-H. (2013). Enantioselective Synthesis of Chiral 3-Aryl-1-indanones through Rhodium-Catalyzed Asymmetric Intramolecular 1,4-Addition. The Journal of Organic Chemistry, 78(6), 2736–2741. --INVALID-LINK--

  • Yu, Y.-N., & Xu, M.-H. (2013). Enantioselective Synthesis of Chiral 3-Aryl-1-indanones through Rhodium-Catalyzed Asymmetric Intramolecular 1,4-Addition. The Journal of Organic Chemistry, 78(6), 2736–2741. --INVALID-LINK--

References

Safety Operating Guide

Navigating the Safe Disposal of 4,5-Difluoro-1-indanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4,5-Difluoro-1-indanone (CAS No. 628732-11-6), ensuring compliance with safety regulations and fostering a culture of responsible chemical management. This document moves beyond a simple checklist, offering insights into the causality behind these essential procedures.

Immediate Safety and Hazard Assessment

This compound is a halogenated organic compound that requires careful handling due to its specific hazard profile. Understanding these hazards is the first step in ensuring personal and environmental safety. The primary concerns associated with this compound are:

  • Acute Toxicity: Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

These classifications necessitate the mandatory use of appropriate Personal Protective Equipment (PPE) at all times when handling this compound.

Table 1: Hazard Profile and Personal Protective Equipment (PPE) for this compound
Hazard ClassificationGHS CodeSignal WordRequired Personal Protective Equipment (PPE)
Acute Toxicity, OralH302WarningChemical safety goggles, lab coat, nitrile gloves
Skin IrritationH315WarningChemical safety goggles, lab coat, nitrile gloves
Serious Eye IrritationH319WarningChemical safety goggles (face shield recommended for splash potential)
Respiratory IrritationH335WarningUse in a certified chemical fume hood

Data sourced from ChemicalBook Safety Data Sheet for CAS No. 628732-11-6.

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound and its associated waste streams is a critical aspect of laboratory safety and regulatory compliance. As a halogenated organic compound, it is subject to specific disposal regulations.

Waste Identification and Segregation: The Foundation of Safe Disposal

All waste streams containing this compound must be classified and handled as hazardous waste. Meticulous segregation from other laboratory waste is crucial to prevent potentially hazardous chemical reactions.

  • Action: Designate a specific, clearly labeled hazardous waste container for all this compound waste.

  • Rationale: Segregation prevents inadvertent mixing with incompatible materials, such as strong oxidizing agents, which could lead to exothermic reactions or the release of toxic gases. Halogenated waste streams should always be kept separate from non-halogenated organic waste to ensure proper final disposal, which is often high-temperature incineration.[1]

Waste Collection and Container Management: Ensuring Containment

Proper containment is essential to prevent environmental release and personnel exposure.

  • Solid Waste:

    • Collect pure this compound and grossly contaminated items (e.g., weigh boats, contaminated gloves) in a dedicated, robust, and compatible hazardous waste container.

    • The container must have a secure, leak-proof screw-on cap.

  • Liquid Waste (Solutions):

    • Collect all solutions containing this compound in a designated, compatible, and shatter-proof container designed for liquid hazardous waste.

    • Never mix halogenated waste with other waste streams.[1]

  • Contaminated Sharps:

    • Any sharps (e.g., needles, broken glass) contaminated with this compound must be placed in a designated sharps container that is then treated as hazardous waste.

Labeling: Clear and Compliant Communication

Accurate and detailed labeling is a regulatory requirement and a cornerstone of safe laboratory practice.

  • Action: All hazardous waste containers must be clearly labeled with the words "HAZARDOUS WASTE ".

  • The label must include:

    • The full chemical name: "This compound "

    • The CAS Number: 628732-11-6

    • A clear indication of the associated hazards (e.g., "Toxic," "Irritant").

    • The date when the first waste was added to the container.

Storage in a Satellite Accumulation Area (SAA): Safe and Controlled Holding

Designated storage areas within the laboratory are crucial for the safe accumulation of hazardous waste pending pickup.

  • Action: Store all this compound waste containers in a designated Satellite Accumulation Area (SAA).

  • Key Principles:

    • The SAA must be under the direct control of laboratory personnel.

    • Ensure all containers are kept tightly closed except when actively adding waste.

    • Utilize secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks or spills.

Empty Container Management: Decontamination and Disposal

Empty containers that once held this compound must be managed appropriately to remove residual hazards.

  • Action: Triple-rinse the empty container with a suitable solvent (e.g., acetone, ethanol).

  • Crucial Step: The rinsate from this cleaning process must be collected and disposed of as hazardous waste in your designated halogenated liquid waste container.

  • After triple-rinsing, the container can often be disposed of as non-hazardous waste, but always confirm your institution's specific policies.

Requesting Waste Pickup: The Final Step
  • Action: Follow your institution's established procedures for requesting a hazardous waste pickup from the Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company.

  • Prohibition: Never dispose of this compound or its rinsate down the drain or in the regular trash.[2]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created.

G cluster_0 Preparation & Handling cluster_1 Waste Segregation & Collection cluster_2 Storage & Disposal A Identify this compound as Hazardous Waste B Wear Appropriate PPE: Goggles, Lab Coat, Gloves A->B C Handle in a Fume Hood B->C D Use Designated, Labeled Halogenated Waste Container C->D Waste Generation E Collect Solid & Liquid Waste Separately D->E H Store Sealed Container in Satellite Accumulation Area (SAA) E->H F Triple-Rinse Empty Containers G Collect Rinsate as Hazardous Waste F->G G->H I Ensure Secondary Containment H->I J Request Pickup by Environmental Health & Safety (EH&S) I->J

Caption: Workflow for the proper disposal of this compound.

Regulatory Context: Why These Procedures Matter

As a halogenated organic compound, the disposal of this compound is regulated under guidelines set forth by agencies such as the U.S. Environmental Protection Agency (EPA). The EPA's Resource Conservation and Recovery Act (RCRA) classifies wastes containing halogenated organic compounds in concentrations of 1,000 mg/kg or more as hazardous.[3] The prescribed disposal method for such waste is typically high-temperature incineration at a licensed facility to ensure the complete destruction of the halogenated molecules, preventing their release into the environment.[4]

By adhering to the procedures outlined in this guide, you are not only protecting yourself and your colleagues but also ensuring your institution's compliance with federal and local regulations, thereby upholding the principles of responsible scientific research.

References

An In-depth Technical Guide to Personal Protective Equipment for Handling 4,5-Difluoro-1-indanone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands an unwavering commitment to safety. The introduction of fluorine into organic molecules, a common strategy to enhance metabolic stability and binding affinity, also introduces specific handling challenges. This guide provides a detailed, experience-driven framework for the safe handling of 4,5-Difluoro-1-indanone, focusing on the critical role of Personal Protective Equipment (PPE). Our goal is to move beyond mere compliance and foster a deep, intuitive understanding of safety protocols, ensuring that your focus remains on innovation, not on incident response.

Foundational Risk Assessment of this compound

While a comprehensive Safety Data Sheet (SDS) for this compound is not widely available, a professional risk assessment can be conducted by extrapolating data from structurally analogous compounds, such as 5-Fluoro-1-indanone and 5,7-Difluoro-1-indanone. This approach, rooted in established chemical safety principles, allows us to anticipate and mitigate potential hazards effectively.

The primary hazards associated with fluorinated indanones include:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Poses a significant risk of causing serious eye irritation.[1][2]

  • Respiratory Irritation: Inhalation of dust or powder may lead to respiratory tract irritation.[1][2]

  • Acute Toxicity: Analogous compounds are classified as harmful if swallowed, in contact with skin, or if inhaled.[2][3]

This assessment dictates that this compound must be handled with appropriate engineering controls and a robust PPE protocol to prevent exposure through all potential routes: dermal, ocular, and inhalation.

Hazard CategoryGHS Classification (Anticipated)Signal WordPrimary Target Organs
Acute Toxicity (Oral, Dermal, Inhalation) Category 4Warning-
Skin Corrosion/Irritation Category 2WarningSkin
Serious Eye Damage/Eye Irritation Category 2AWarningEyes
Specific Target Organ Toxicity (Single Exposure) Category 3WarningRespiratory System
Data extrapolated from analogous compounds listed in publicly available Safety Data Sheets.[1][2][3]

The Hierarchy of Controls: Beyond PPE

Before detailing specific PPE, it is crucial to recognize that PPE is the last line of defense. A comprehensive safety strategy always prioritizes engineering and administrative controls.

  • Engineering Controls: All weighing and handling of solid this compound and the preparation of its solutions must be conducted within a certified chemical fume hood. The fume hood provides critical exhaust ventilation to minimize inhalation exposure.[4]

  • Administrative Controls: Develop and strictly adhere to Standard Operating Procedures (SOPs) for handling this compound.[5] Ensure all personnel are trained on these SOPs and the specific hazards of the material. Avoid working alone when handling significant quantities.[5]

Core PPE Protocol for this compound

The following PPE is mandatory for all laboratory operations involving this compound.

Eye and Face Protection

Given the classification as a serious eye irritant, robust eye protection is non-negotiable.

  • Minimum Requirement: Chemical splash goggles that meet the ANSI Z.87.1 standard are required.[6] These provide a seal around the eyes, protecting against splashes and airborne particles.

  • Enhanced Protection: For procedures with a higher risk of splashing (e.g., transferring large volumes of solutions, heating, or pressure reactions), a full-face shield must be worn in addition to chemical splash goggles.[6][7]

Hand Protection

The potential for skin irritation and dermal toxicity makes proper glove selection paramount.

  • Glove Type: Nitrile gloves are the standard choice for incidental contact with a broad range of chemicals and provide good resistance to powders.[6]

  • Glove Thickness: A minimum thickness of 4 mil is recommended for general handling. For extended work or when handling solutions, consider thicker nitrile gloves (e.g., 8 mil).

  • Double Gloving: For weighing larger quantities or during procedures with a high risk of contamination, wearing two pairs of nitrile gloves is a best practice. This allows for the safe removal of the outer glove immediately upon known or suspected contact, without exposing the skin.[5]

  • Integrity Check: Always inspect gloves for tears or punctures before use.[4] Change gloves immediately if they become contaminated, and always wash hands thoroughly after glove removal.[1]

Body Protection

To prevent contact with clothing and skin, appropriate body protection is essential.

  • Lab Coat: A flame-resistant lab coat that fits properly, is fully buttoned, and has tight-fitting cuffs is required.[6]

  • Additional Protection: For tasks involving larger quantities or a significant splash risk, a chemical-resistant apron worn over the lab coat provides an additional barrier.[8]

  • Personal Clothing: Long pants and closed-toe, closed-heel shoes that cover the entire foot are mandatory in the laboratory at all times.[6] Fabrics like cotton are preferable to synthetic materials like polyester, which can melt and adhere to the skin in a fire.[6]

Respiratory Protection

When engineering controls are properly used, respiratory protection is typically not required for routine, small-scale laboratory use. However, it may be necessary under specific circumstances:

  • Required Scenarios: If engineering controls are insufficient, during the cleanup of a large spill outside of a fume hood, or when weighing large quantities of the powder where dust generation is unavoidable.

  • Respirator Type: A NIOSH-approved N95 dust mask or a half-mask respirator with P100 (HEPA) cartridges should be used to protect against airborne particulates.[3][9] Use of a respirator requires enrollment in your institution's respiratory protection program, which includes fit testing and medical evaluation.[6]

Operational Plans: Donning, Doffing, and Disposal

Properly putting on and taking off PPE is as important as its selection to prevent cross-contamination.

PPE_Donning_Doffing cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat Don2 2. Inner Gloves Don1->Don2 Don3 3. Outer Gloves (if double-gloving) Don2->Don3 Don4 4. Goggles / Face Shield Don3->Don4 Don5 5. Respirator (if required) Don4->Don5 Doff1 1. Outer Gloves (most contaminated) Doff2 2. Face Shield / Goggles Doff1->Doff2 Doff3 3. Lab Coat (turn inside out) Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Respirator (if worn) Doff4->Doff5 Doff6 Wash Hands Thoroughly Doff5->Doff6

Caption: PPE Donning and Doffing Workflow.

Disposal Plan

All PPE that comes into contact with this compound must be treated as hazardous waste.

  • Gloves and Consumables: Used gloves, weigh paper, and contaminated wipes should be collected in a designated, sealed hazardous waste container.[3]

  • Empty Containers: "Empty" containers that held the chemical must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous chemical waste.[3] Consult your institution's guidelines before disposing of the rinsed container as regular trash.[3]

Emergency Response: Exposure and Spills

In Case of Exposure

Immediate action is critical to mitigate harm.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[10]

Spill Response Workflow

The response depends on the size of the spill.

Spill_Response cluster_small Small Spill (<5g, Contained in Fume Hood) cluster_large Large Spill (>5g or Outside Containment) Start Spill Occurs Assess Assess Spill Size & Location Start->Assess Small1 Alert others in the immediate area. Assess->Small1 Small & Contained Large1 EVACUATE the immediate area. Assess->Large1 Large or Uncontained Small2 Ensure proper PPE is worn (double gloves, goggles, lab coat). Small1->Small2 Small3 Absorb with inert material (e.g., vermiculite). Small2->Small3 Small4 Collect into a sealed hazardous waste container. Small3->Small4 Small5 Clean and decontaminate the area. Small4->Small5 Large2 Alert lab supervisor and EH&S. Large1->Large2 Large3 Prevent others from entering the area. Large2->Large3 Large4 Only trained emergency personnel should clean up. Large3->Large4

Caption: Spill Response Decision Workflow.

By integrating these expert-level protocols into your daily workflow, you build a resilient culture of safety. This allows your team to handle powerful chemical tools like this compound with the confidence and respect they require, ensuring that your groundbreaking research is conducted safely and effectively.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.